5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJWATPYRGMGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383367 | |
| Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111787-88-3 | |
| Record name | 5-(4-Fluorophenyl)-2-methyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111787-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Abstract
This technical guide provides a comprehensive methodology for the synthesis and detailed characterization of this compound, a compound of interest for medicinal chemistry and drug development. The furan scaffold is a privileged structure in numerous pharmacologically active agents, and the incorporation of a fluorophenyl moiety can significantly enhance metabolic stability and binding affinity.[1][2] This document delineates a robust and regioselective synthetic strategy centered on a modern palladium-catalyzed Suzuki cross-coupling reaction. We further present a full suite of analytical techniques for structural elucidation and purity confirmation, including NMR and IR spectroscopy, and mass spectrometry. The protocols and data herein are intended to serve as a foundational resource for researchers in synthetic organic chemistry and professionals in the pharmaceutical industry.
Introduction: The Significance of Substituted Furoic Acids
Furan and its derivatives are cornerstone heterocyclic motifs in organic chemistry, renowned for their presence in a wide array of natural products and synthetic pharmaceuticals.[3] The furoic acid framework, in particular, acts as a versatile building block and a key pharmacophore in drugs ranging from antimicrobials to anti-inflammatory agents.[1][4] The strategic introduction of substituents onto the furan ring allows for the fine-tuning of a molecule's physicochemical and biological properties.
The target molecule, this compound, combines three key structural features:
-
The Furan Core: A five-membered aromatic heterocycle that serves as a stable, bioisosterically relevant scaffold.
-
The Carboxylic Acid Group: Provides a handle for forming esters or amides and can act as a critical hydrogen bond donor/acceptor in interactions with biological targets.
-
The 4-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in drug design to modulate properties such as lipophilicity, metabolic stability (by blocking sites of oxidative metabolism), and binding interactions through unique electronic effects.[5]
This guide moves beyond simple procedural outlines to explain the causal-driven logic behind the chosen synthetic and analytical pathways, ensuring a reproducible and well-understood process.
Synthetic Strategy: A Modern Approach
While classical methods like the Paal-Knorr synthesis are fundamental for creating furan rings from 1,4-dicarbonyl precursors, they often lack the regiochemical control required for complex, polysubstituted targets like the one .[6][7][8] A more strategic and contemporary approach involves building upon a pre-existing, functionalized furan core.
Our chosen strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the precise installation of the 4-fluorophenyl group at the C5 position of the furan ring. This approach offers superior regioselectivity and typically proceeds under milder conditions with higher functional group tolerance compared to classical condensation methods. A similar strategy has been successfully employed for the synthesis of related 5-aryl-furan-2-carboxylic acids.[9]
Retrosynthetic Analysis
The logic for our synthetic plan is illustrated by the following retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocol
The synthesis is designed as a three-step sequence: (1) Electrophilic bromination of a starting furoate ester, (2) Suzuki-Miyaura cross-coupling, and (3) Saponification to yield the final carboxylic acid.
Overall Synthesis Workflow
Caption: Step-by-step synthetic workflow diagram.
Step 1: Synthesis of Ethyl 5-bromo-2-methyl-3-furoate
-
Rationale: The C5 position of the furan ring is the most susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. A radical initiator like AIBN is often used, although the reaction can also proceed via ionic pathways. Carbon tetrachloride is a classic solvent for this transformation.
-
Protocol:
-
To a solution of ethyl 2-methyl-3-furoate (1.0 eq) in carbon tetrachloride (CCl₄, 0.2 M), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).
-
Heat the mixture to reflux (approx. 77°C) and stir under an inert atmosphere (N₂) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
-
Step 2: Synthesis of Ethyl 5-(4-Fluorophenyl)-2-methyl-3-furoate
-
Rationale: The Suzuki-Miyaura coupling is a robust method for aryl-aryl bond formation. A palladium(II) catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, is reduced in situ to the active Pd(0) species. An aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. 1,4-Dioxane is an excellent solvent due to its ability to dissolve both organic and aqueous reagents at elevated temperatures.[9]
-
Protocol:
-
In a round-bottom flask, combine ethyl 5-bromo-2-methyl-3-furoate (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).
-
Purge the flask with an inert atmosphere (N₂ or Argon).
-
Add anhydrous 1,4-dioxane (0.1 M), followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq).
-
Heat the resulting mixture to 90°C and stir vigorously overnight (12-16 hours).
-
Monitor the reaction by TLC until the starting bromide is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to obtain the desired coupled product.
-
Step 3: Saponification to this compound
-
Rationale: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid. A mixed solvent system of water and methanol ensures solubility of both the ester and the sodium hydroxide.
-
Protocol:
-
Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a 2:1 mixture of methanol (MeOH) and water.
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 3-4 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
Cool the reaction mixture and reduce the volume in vacuo to remove most of the methanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl).
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system of analysis.
Characterization Workflow
Caption: Workflow for analytical characterization.
Expected Analytical Data
The following tables summarize the expected data for the final product based on its structure and data from analogous compounds.[10][11][12][13][14]
Table 1: Physicochemical Properties
| Property | Expected Value | Rationale / Method |
|---|---|---|
| Molecular Formula | C₁₂H₉FO₃ | --- |
| Molecular Weight | 220.20 g/mol | --- |
| Appearance | White to off-white solid | Typical for crystalline organic acids |
| Melting Point | To be determined | Sharp melting point indicates high purity |
Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ~11-12 | br s | 1H | -COOH | --- |
| ~7.7-7.8 | dd | 2H | Phenyl H (ortho to F) | J ≈ 8.8, 5.5 (H-F) |
| ~7.1-7.2 | t | 2H | Phenyl H (meta to F) | J ≈ 8.8 |
| ~6.8-6.9 | s | 1H | Furan H (C4) | --- |
| ~2.6 | s | 3H | -CH₃ | --- |
-
Expert Insight: The broad singlet for the carboxylic acid proton is characteristic and its chemical shift is concentration-dependent. The protons on the fluorophenyl ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.
Table 3: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| ~165-170 | -COOH | Carbonyl carbon |
| ~163 (d) | Phenyl C-F | Large ¹J(C-F) coupling (~250 Hz) |
| ~155-160 | Furan C5 | Attached to aryl group |
| ~145-150 | Furan C2 | Attached to methyl group |
| ~128-130 (d) | Phenyl C (ortho) | ³J(C-F) coupling (~8-9 Hz) |
| ~125-127 | Phenyl C (ipso) | Attached to furan |
| ~115-117 (d) | Phenyl C (meta) | ²J(C-F) coupling (~22 Hz) |
| ~118-120 | Furan C3 | Attached to carboxyl group |
| ~110-112 | Furan C4 | Furan CH |
| ~14-16 | -CH₃ | Methyl carbon |
-
Expert Insight: Carbon NMR is particularly powerful for this molecule due to the characteristic large one-bond C-F coupling constant, which provides unambiguous confirmation of the fluorine's position on the phenyl ring.
Table 4: Expected IR and Mass Spectrometry Data
| Technique | Wavenumber (cm⁻¹) / m/z | Assignment |
|---|---|---|
| IR Spectroscopy | 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1680-1700 | C=O stretch (carboxylic acid) | |
| ~1600, ~1500 | C=C stretches (aromatic rings) | |
| ~1220-1240 | C-F stretch | |
| Mass Spec (EI) | 220 | [M]⁺ (Molecular ion) |
| 203 | [M - OH]⁺ | |
| 175 | [M - COOH]⁺ |
| | 95 | Fluorophenyl fragment |
Conclusion and Future Directions
This guide has detailed a logical and robust pathway for the synthesis of this compound, leveraging a modern Suzuki-Miyaura coupling for optimal regioselectivity. The comprehensive characterization plan provides a framework for unambiguous structural verification. The presented protocols are designed to be self-validating, with the rationale behind each step clearly articulated to empower the researcher.
As a novel and functionalized building block, this compound is primed for further investigation. Future work could involve:
-
Derivatization: Converting the carboxylic acid to a library of amides and esters for structure-activity relationship (SAR) studies.
-
Biological Screening: Evaluating the compound and its derivatives for activity in relevant therapeutic areas, such as antimicrobial, anti-inflammatory, or oncology assays. Furoic acid derivatives have shown potential in a variety of such applications.[15][16][17]
-
Scale-Up Optimization: Adapting the described lab-scale synthesis for larger-scale production, focusing on process safety and efficiency.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. [Link]
-
Anonymous. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]
-
Various Authors. (n.d.). Paal–Knorr furan synthesis. Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Furoic Acid: Properties, Applications, and Sourcing. [Link]
-
Anonymous. (n.d.). Synthesis of Furan and Thiophene. [Link]
-
Anonymous. (n.d.). Thiophene and Furan Synthesis Methods. Scribd. [Link]
-
de Jong, E., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]
-
Dr Venkatesh P. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. [Link]
-
Anonymous. (n.d.). Heterocyclic Chemistry. Intermediate Organic Chemistry. [Link]
-
Wikipedia. (2023). Fiesselmann thiophene synthesis. In Wikipedia. [Link]
-
Organic Syntheses. (n.d.). 2-FUROIC ACID and 2-FURYL CARBINOL. [Link]
-
Various Authors. (n.d.). Fiesselmann thiophene synthesis. Request PDF on ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Furoic acid. PubChem. [Link]
-
Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
-
mzCloud. (2014). 2 Furoic acid. [Link]
-
NIST. (n.d.). 3-Furancarboxylic acid. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.).
-
Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid. [Link]
-
Various Authors. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Request PDF on ResearchGate. [Link]
-
Asher, S. A., et al. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
NIST. (n.d.). 3-Methyl-2-furoic acid. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]
-
PubChemLite. (n.d.). 5-(4-fluorophenyl)furan-2-carboxylic acid (C11H7FO3). [Link]
-
MD Topology. (n.d.). 5-Methyl-2-furoicacid. [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Methyl-2-furoic acid [webbook.nist.gov]
- 14. PubChemLite - 5-(4-fluorophenyl)furan-2-carboxylic acid (C11H7FO3) [pubchemlite.lcsb.uni.lu]
- 15. nbinno.com [nbinno.com]
- 16. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, Mass Spec) of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical process, providing an unambiguous fingerprint of a molecule's structure and connectivity. This guide focuses on 5-(4-Fluorophenyl)-2-methyl-3-furoic acid, a compound of interest for its potential as a versatile building block in the synthesis of complex organic molecules.
While a comprehensive set of experimental spectra for this specific molecule is not yet publicly available, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed, predictive analysis. For researchers and drug development professionals, this guide serves as a foundational reference for anticipating the spectroscopic features of this and related compounds, aiding in synthesis confirmation, quality control, and further research endeavors. The causality behind each predicted signal is explained, grounding the analysis in field-proven insights.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), we can map out the molecular skeleton and the spatial relationships between atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The predicted ¹H NMR spectrum of this compound is expected to reveal five distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the furan's oxygen atom, the carboxylic acid group, and the electronegative fluorine on the phenyl ring.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 12.0-13.0 ppm . Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
-
Aromatic Protons (-C₆H₄F): The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two pseudo-doublets of doublets or two triplets, due to coupling to both neighboring protons and the fluorine atom.
-
The protons ortho to the fluorine atom (H-2' and H-6') will be coupled to the adjacent meta protons and to the fluorine atom. They are expected to appear around 7.70-7.80 ppm .
-
The protons meta to the fluorine atom (H-3' and H-5') will be shifted slightly upfield and are predicted to be in the 7.15-7.25 ppm range.
-
-
Furan Ring Proton (-CH=): There is a single proton on the furan ring at the 4-position. It is expected to be a singlet (or a very finely split multiplet due to long-range couplings) in the aromatic region, likely around 6.80-6.90 ppm . Its chemical shift is influenced by the adjacent carboxylic acid and the overall aromatic system.
-
Methyl Protons (-CH₃): The methyl group at the 2-position of the furan ring is attached to an sp²-hybridized carbon. These protons will appear as a sharp singlet, predicted to be in the range of 2.50-2.60 ppm .
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | 1H |
| Aromatic (H-2', H-6') | 7.70 - 7.80 | doublet of doublets (or triplet) | 2H |
| Aromatic (H-3', H-5') | 7.15 - 7.25 | doublet of doublets (or triplet) | 2H |
| Furan (H-4) | 6.80 - 6.90 | singlet | 1H |
| Methyl (-CH₃) | 2.50 - 2.60 | singlet | 3H |
graph "H_NMR_Connectivity" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];COOH [label="COOH\n(12.0-13.0 ppm, bs)", pos="0,2!", fontsize=10]; H4 [label="H-4\n(6.80-6.90 ppm, s)", pos="1.5,1!", fontsize=10]; CH3 [label="CH3\n(2.50-2.60 ppm, s)", pos="3,0!", fontsize=10]; H2_6 [label="H-2', H-6'\n(7.70-7.80 ppm, dd)", pos="0,-2!", fontsize=10]; H3_5 [label="H-3', H-5'\n(7.15-7.25 ppm, dd)", pos="-1.5,-1!", fontsize=10];
// No direct H-H coupling lines needed for this simplified representation// The multiplicities in the labels imply the couplings. }digraph "MS_Fragmentation" { graph [splines=ortho, nodesep=1]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#34A853", arrowhead=vee];M [label="[C12H9FO3]+•\nm/z = 220", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - •OH]+\nm/z = 203"]; F2 [label="[M - CO2]+•\nm/z = 176"]; F3 [label="[M - •COOH]+\nm/z = 175"];
M -> F1 [label="- •OH"]; M -> F2 [label="- CO2"]; M -> F3 [label="- •COOH"]; }
Physical and chemical properties of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid (CAS No. 111787-88-3), a substituted furoic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and employs established scientific principles to predict its characteristics. We will delve into its molecular structure, propose a viable synthetic route with a detailed experimental protocol, and present estimated physical and spectral properties. Furthermore, this guide explores the potential biological activities and applications of this compound class, offering valuable insights for researchers in drug discovery and development.
Introduction
Substituted furoic acids represent a significant class of heterocyclic compounds with a wide range of applications, notably in the pharmaceutical industry where they serve as key building blocks for various therapeutic agents. Their rigid furan core and the versatile chemistry of the carboxylic acid group make them attractive scaffolds for designing molecules with specific biological activities. This compound combines the furoic acid motif with a fluorinated phenyl ring, a common substitution in medicinal chemistry known to enhance metabolic stability and binding affinity. The methyl group at the 2-position further modulates the electronic and steric properties of the molecule. This guide aims to provide a detailed, albeit partially predictive, technical resource on this compound to facilitate further research and application.
Molecular Structure and Properties
The foundational step in understanding the behavior of any compound is to analyze its structure and predict its fundamental properties.
Chemical Structure
The chemical structure of this compound is characterized by a central furan ring substituted at the 2, 3, and 5 positions.
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Note that where experimental data is unavailable, values are estimated based on the properties of analogous compounds and computational predictions.
| Property | Value | Source/Justification |
| CAS Number | 111787-88-3 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₂H₉FO₃ | Calculated from structure |
| Molecular Weight | 220.2 g/mol | Sigma-Aldrich[1] |
| Appearance | White to off-white crystalline solid | Predicted based on analogous furoic acids[2] |
| Melting Point | Estimated: 220-235 °C | Based on the melting point of the analogous 5-(4-chlorophenyl)-2-methyl-3-furoic acid (229-232 °C) and considering the effects of fluorine substitution. |
| Boiling Point | > 350 °C (decomposes) | Estimated based on related aromatic carboxylic acids. High melting point suggests decomposition before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone); sparingly soluble in water. | Predicted based on the properties of furoic and benzoic acids. The carboxylic acid group imparts some water solubility, but the larger aromatic structure limits it.[2] |
| pKa | Estimated: 3.5 - 4.5 | The pKa of 3-furoic acid is approximately 3.9. The electron-withdrawing nature of the 4-fluorophenyl group is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid.[2] |
Synthesis and Reactivity
Proposed Synthetic Pathway
The most plausible synthetic route involves a two-step process starting from a suitable 2-methyl-3-furoic acid ester. This pathway leverages a palladium-catalyzed cross-coupling reaction followed by ester hydrolysis.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the synthesis of similar compounds.[3] Researchers should optimize conditions as needed.
Step 1: Suzuki Coupling - Synthesis of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate
-
To a solution of ethyl 5-bromo-2-methyl-3-furoate (1.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add 4-fluorophenylboronic acid (1.2 eq) and sodium carbonate (2.5 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate as a solid.[4]
Step 2: Saponification - Synthesis of this compound
-
Dissolve the ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1).
-
Add an excess of sodium hydroxide (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the carboxylic acid group. It is expected to undergo typical reactions of carboxylic acids, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide formation: Reaction with amines, often mediated by coupling agents such as DCC or EDC, to produce amides.
-
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Acid chloride formation: Reaction with thionyl chloride or oxalyl chloride to yield the more reactive acid chloride, which is a versatile intermediate for further functionalization.
Spectral Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. The following are predicted spectral characteristics based on the structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.0 - 13.0 | Broad singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as a broad signal. |
| ~7.6 - 7.8 | Multiplet | 2H | Ar-H (ortho to F) | Protons on the fluorophenyl ring ortho to the furan ring. |
| ~7.1 - 7.3 | Multiplet | 2H | Ar-H (meta to F) | Protons on the fluorophenyl ring meta to the furan ring, showing coupling to fluorine. |
| ~6.8 - 7.0 | Singlet | 1H | Furan-H | The single proton on the furan ring at the 4-position. |
| ~2.5 - 2.7 | Singlet | 3H | -CH₃ | The methyl group at the 2-position of the furan ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 - 170 | -COOH | Carboxylic acid carbonyl carbon. |
| ~160 - 165 (d, ¹JCF ≈ 250 Hz) | C-F | Carbon of the fluorophenyl ring directly attached to fluorine, showing a large one-bond coupling constant. |
| ~150 - 155 | C5-furan | Carbon of the furan ring attached to the fluorophenyl group. |
| ~145 - 150 | C2-furan | Carbon of the furan ring attached to the methyl group. |
| ~128 - 132 (d, ³JCF ≈ 8 Hz) | C-Ar (ortho to F) | Aromatic carbons ortho to the fluorine atom. |
| ~125 - 128 | C-Ar (ipso) | Aromatic carbon attached to the furan ring. |
| ~115 - 118 (d, ²JCF ≈ 22 Hz) | C-Ar (meta to F) | Aromatic carbons meta to the fluorine atom. |
| ~110 - 115 | C4-furan | The protonated carbon of the furan ring. |
| ~120 - 125 | C3-furan | Carbon of the furan ring attached to the carboxylic acid group. |
| ~14 - 16 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic acid |
| ~1700 | Strong | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic and furan rings |
| ~1250 | Strong | C-O stretch | Carboxylic acid and furan |
| ~1160 | Strong | C-F stretch | Aryl-fluoride |
| ~840 | Strong | C-H out-of-plane bend | para-substituted benzene |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.
-
Molecular Ion (M⁺): m/z = 220
-
Key Fragmentation Pathways:
-
Loss of -OH (m/z = 203)
-
Loss of -COOH (m/z = 175)
-
Decarboxylation (-CO₂) (m/z = 176)
-
Fragments corresponding to the fluorophenyl cation (m/z = 95) and furoic acid fragments.
-
Potential Applications and Biological Activity
While specific biological data for this compound is not extensively documented, the broader class of 2-methyl-5-aryl-3-furoic acids has shown promise in antimicrobial research.
Antimicrobial Activity
Studies on related 2-methyl-5-aryl-3-furoic acids have reported interesting antifungal activity, although with generally poor antibacterial activity. The nature of the substituent on the aryl ring at the C5 position has been shown to influence the antifungal potency. The presence of the 4-fluorophenyl group in the title compound makes it a candidate for evaluation as an antifungal agent. The fluorine atom can enhance lipophilicity and potentially improve cell membrane penetration.
Drug Discovery Scaffold
The 5-aryl-2-methyl-3-furoic acid scaffold can be considered a privileged structure in medicinal chemistry. The carboxylic acid handle allows for the straightforward synthesis of amide and ester libraries for structure-activity relationship (SAR) studies. The furan core acts as a rigid linker, and the aryl group at the 5-position can be varied to probe interactions with biological targets. This makes the title compound a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on related carboxylic acids, it should be handled with appropriate precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Hazards: May cause skin and eye irritation. Avoid inhalation of dust.
Conclusion
This compound is a compound with significant potential in chemical and pharmaceutical research. While direct experimental data is currently sparse, this technical guide provides a robust, predictive overview of its physical and chemical properties based on established scientific principles and data from closely related analogs. The proposed synthetic route offers a practical method for its preparation, and the predicted spectral data will be invaluable for its characterization. The known biological activities of similar compounds suggest that this compound is a promising candidate for further investigation, particularly in the development of new antifungal agents. It is our hope that this guide will serve as a valuable resource and catalyst for future research into this intriguing molecule.
References
-
PrepChem. Synthesis of 5-methyl-2-phenyl-3-furoic acid. [Link]
-
Amerigo Scientific. 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. [Link]
Sources
Navigating Chemical Identity: A Technical Guide to CAS Number 111787-88-3 and Associated Compounds
Foreword: The Critical Importance of Unambiguous Chemical Identification
In the landscape of chemical research and drug development, precision is paramount. The Chemical Abstracts Service (CAS) Registry Number is a cornerstone of this precision, providing a unique and unambiguous identifier for a specific chemical substance. However, the digital age has introduced complexities, with various online sources sometimes presenting conflicting information. This guide addresses such a discrepancy associated with CAS Number 111787-88-3 .
Our investigation reveals that while some commercial entities associate this CAS number with 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid , this link is not substantiated by authoritative chemical databases such as the CAS Registry itself or PubChem. These definitive resources do not recognize an entry for 111787-88-3.
This ambiguity necessitates a dual focus. This guide will therefore provide a comprehensive technical overview of two distinct compounds:
-
5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid , the molecule most frequently, albeit unofficially, linked to the queried CAS number.
-
4-O-β-D-Glucopyranosyl-D-mannose , a disaccharide that has been anecdotally associated with the queried CAS number in some contexts, and for which a definitive CAS number (15761-61-2 ) exists.
By presenting the data for both, this guide aims to provide clarity and empower researchers to make informed decisions based on verified information.
Part 1: 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid
This substituted furan derivative holds potential as a building block in medicinal chemistry due to the prevalence of the furan scaffold in bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties for 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid and its common ethyl ester derivative are presented below.
| Property | 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid | Ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |
| CAS Number | Not officially assigned (often cited as 111787-88-3) | 111787-83-8 |
| Molecular Formula | C₁₂H₉FO₃ | C₁₄H₁₃FO₃ |
| Molecular Weight | 220.2 g/mol | 248.25 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid | ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |
| Appearance | Solid (predicted) | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| Solubility | - | - |
Note: Experimental data for the carboxylic acid is sparse due to the ambiguity of its CAS number. Properties are often inferred from related structures.
Synthesis Pathway and Mechanism
The synthesis of 5-substituted-2-methylfuran-3-carboxylic acids often proceeds via the Feist-Benary furan synthesis, followed by hydrolysis of the resulting ester.
Caption: Synthesis workflow for 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid.
Experimental Protocol: Synthesis of a Furan Carboxylic Acid Derivative
The following is a generalized protocol for the synthesis of a furan-2-carboxylic acid, which can be adapted for the synthesis of the title compound.
Reaction: Cannizzaro reaction of Furfural
This protocol describes the synthesis of 2-furancarboxylic acid from furfural.
Materials:
-
Furfural
-
33.3% Sodium hydroxide solution
-
40% Sulfuric acid
-
Decolorizing carbon
-
Ether
-
Ice
Procedure:
-
Reaction Setup: Cool 1 kg of furfural in a 4-liter copper can equipped with a mechanical stirrer and an ice bath to a temperature of 5-8°C.
-
Addition of Base: Slowly add 825 g of 33.3% sodium hydroxide solution, ensuring the reaction temperature does not exceed 20°C. This addition should take approximately 20-25 minutes.
-
Reaction: Continue stirring for one hour after the addition of the sodium hydroxide is complete. Sodium 2-furancarboxylate will precipitate.
-
Dissolution and Extraction: Allow the mixture to reach room temperature and add approximately 325 cc of water to dissolve the precipitate. The resulting solution is then subjected to continuous extraction with ether for 6-7 hours to remove 2-furylcarbinol.
-
Acidification: The remaining aqueous solution containing sodium 2-furancarboxylate is acidified with 40% sulfuric acid until it is acidic to Congo red paper.
-
Crystallization and Purification: Upon cooling, 2-furancarboxylic acid crystallizes. The crude acid is filtered and purified by dissolving in boiling water with decolorizing carbon, followed by filtration and cooling to yield the purified product.
Safety and Handling
Commercial Suppliers
A definitive list of suppliers for 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid is challenging to compile due to the CAS number discrepancy. However, suppliers of the ethyl ester derivative (CAS 111787-83-8 ) can be found, and custom synthesis of the carboxylic acid may be requested from these vendors.
-
Amerigo Scientific
-
(Other potential custom synthesis providers)
Part 2: 4-O-β-D-Glucopyranosyl-D-mannose (CAS 15761-61-2)
This disaccharide, composed of glucose and mannose, is a valuable tool in glycobiology and has potential applications in drug development, particularly in the study of carbohydrate-protein interactions.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 15761-61-2 | |
| Molecular Formula | C₁₂H₂₂O₁₁ | |
| Molecular Weight | 342.30 g/mol | |
| IUPAC Name | (2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
| Appearance | Solid | |
| Melting Point | - | - |
| Boiling Point | - | - |
| Solubility | Soluble in water | |
| Computed XLogP3 | -5 |
Biological Significance and Applications in Drug Development
4-O-β-D-Glucopyranosyl-D-mannose is a disaccharide that can serve as a structural component of more complex glycans. Its constituent monosaccharide, D-mannose, is known to play a role in various biological processes, including protein glycosylation and immune modulation. D-mannose has been investigated for its potential in preventing urinary tract infections and its role as a dietary supplement. As a disaccharide, 4-O-β-D-Glucopyranosyl-D-mannose can be used in:
-
Lectin Interaction Studies: To investigate the binding specificity of lectins, which are proteins that recognize and bind to specific carbohydrate structures. This is crucial in understanding cell-cell recognition, signaling, and pathogenesis.
-
Enzyme Substrate and Inhibitor Screening: As a potential substrate or inhibitor for glycosidases and glycosyltransferases, enzymes involved in the synthesis and degradation of glycans.
-
Glycan Synthesis: As a building block for the synthesis of more complex oligosaccharides and glycoconjugates for various therapeutic and diagnostic applications.
Caption: Applications of 4-O-β-D-Glucopyranosyl-D-mannose in research.
Experimental Protocol: Enzymatic Synthesis
The following protocol outlines a general method for the enzymatic synthesis of 4-O-β-D-Glucopyranosyl-D-mannose using cellobiose phosphorylase.
Reaction: Transglucosylation from Cellobiose to Mannose
Materials:
-
Cellobiose phosphorylase from Clostridium thermocellum
-
Cellobiose
-
D-Mannose
-
Phosphate buffer (pH adjusted for optimal enzyme activity)
-
Incubator/water bath
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing cellobiose (donor substrate), D-mannose (acceptor substrate), and cellobiose phosphorylase in a suitable phosphate buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a predetermined period (e.g., several hours to days).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect the formation of the new disaccharide.
-
Enzyme Inactivation: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
-
Purification: Purify the synthesized 4-O-β-D-Glucopyranosyl-D-mannose from the reaction mixture using techniques such as column chromatography (e.g., gel filtration or ion-exchange chromatography).
-
Characterization: Confirm the identity and purity of the final product using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Safety and Handling
Based on the safety data sheet for D-mannose, 4-O-β-D-Glucopyranosyl-D-mannose is not expected to be a hazardous substance. However, standard laboratory safety practices should always be observed. This includes wearing appropriate personal protective equipment (gloves, safety glasses) and handling the compound in a well-ventilated area to avoid inhalation of any dust particles.
Commercial Suppliers
The following suppliers offer 4-O-β-D-Glucopyranosyl-D-mannose under its correct CAS number, 15761-61-2, or related structures.
-
Vulcanchem
-
AFG Scientific (as 4-O-β-D-Glucopyranosyl-D-mannopyranose, CAS 27452-49-9)
Conclusion
The case of CAS number 111787-88-3 highlights a critical challenge in the digital era of chemical information dissemination. It underscores the necessity for researchers to verify information against authoritative sources like the CAS Registry. This guide has aimed to provide a clear and comprehensive technical overview of the two compounds most relevant to this CAS number, empowering the scientific community with the accurate data needed for their research and development endeavors.
References
-
PubChem. 4-O-beta-D-glucopyranosyl-D-mannose. National Center for Biotechnology Information. [Link]
-
Amerigo Scientific. 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. [Link]
- Alexander, J. K. (1968). Synthesis of 4-O-beta-D-glucopyranosyl-D-xylose. 4-O-beta-D-glucopyranosyl-D-arabinose, 4-O-beta-D-glucopyranosyl-2-deoxy-D-glucose, 4-O-beta-D-glucopyranosyl-
Biological Activity Screening of Novel Furoic Acid Derivatives: A Strategic Guide to Hit Identification and Mechanistic Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring system, particularly when functionalized as 2-furoic acid, represents a cornerstone scaffold in medicinal chemistry.[1][2] Derived from biomass, 2-furoic acid is a versatile and renewable platform molecule whose derivatives have demonstrated a remarkable breadth of biological activities.[1][3][4] These activities span antimicrobial, anti-inflammatory, anticancer, and hypolipidemic properties, making the furoic acid core a "privileged structure" for drug discovery.[2][5][6] The inherent stability and synthetic tractability of the furan ring allow for extensive derivatization, enabling chemists to fine-tune physicochemical properties and biological targets.[3] This guide provides a comprehensive framework for the systematic biological screening of novel furoic acid derivatives, moving from high-throughput primary assays to detailed mechanism of action studies, mirroring a professional drug discovery workflow.
Part 1: The Drug Discovery Screening Cascade: A Strategic Workflow
The journey from a novel compound library to a validated lead candidate is a multi-step process designed to efficiently filter thousands of molecules. This "screening cascade" is a funneling process, where each successive stage involves more complex, lower-throughput, and more resource-intensive assays. The goal is to eliminate unpromising compounds early while gathering increasingly detailed information on the promising "hits."
A well-designed cascade ensures that resources are focused on compounds with the highest potential for clinical success. It begins with broad, high-throughput screening (HTS) to identify any form of biological activity, followed by hit confirmation and validation, secondary assays to determine potency and selectivity, and finally, in-depth studies to elucidate the mechanism of action (MoA).[7][8]
Part 2: Primary Screening - Casting a Wide Net
Primary screening is the first critical step, where large libraries of compounds are rapidly tested to identify molecules that exhibit a desired biological effect.[9][10] These assays must be robust, reproducible, and scalable to a high-throughput format (typically 96- or 384-well plates).[8] For a novel furoic acid library, screening against diverse biological targets, such as cancer cell lines and microbial pathogens, is a logical starting point given the scaffold's known activities.[2][6]
Focus Area 1: Anticancer Activity Screening
A foundational assay in cancer drug discovery is the assessment of a compound's effect on cell viability and proliferation.[11][12] The MTT or resazurin (e.g., CellTiter-Blue) assays are colorimetric methods widely used for this purpose due to their reliability and ease of use.[12][13]
Data Presentation: Hypothetical Anticancer Primary Screen
A single high concentration (e.g., 10-50 µM) is typically used to identify initial hits.
| Compound ID | Concentration (µM) | % Cell Viability (MCF-7) | Hit Status |
| FA-001 | 25 | 98.2% | Inactive |
| FA-002 | 25 | 45.1% | Hit |
| FA-003 | 25 | 101.5% | Inactive |
| FA-004 | 25 | 33.7% | Hit |
| Doxorubicin | 10 | 15.6% | Positive Ctrl |
| DMSO (0.1%) | N/A | 100.0% | Vehicle Ctrl |
Experimental Protocol: In Vitro Cytotoxicity (Resazurin Assay)
This protocol outlines a standard method for assessing the cytotoxicity of novel furoic acid derivatives against an adherent cancer cell line (e.g., MCF-7 breast cancer).
-
Cell Seeding: Plate MCF-7 cells in a 96-well clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of furoic acid derivatives in 100% DMSO. Create a working solution plate by diluting the compounds in culture medium to 2X the final desired concentration (e.g., 50 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same percentage of DMSO as the test wells).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Prepare the resazurin solution according to the manufacturer's instructions. Add 20 µL of the reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Living, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.[12]
-
Data Acquisition: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings of the test wells to the vehicle control wells (representing 100% viability) and blank wells (medium only, 0% viability) to calculate the percentage of cell viability.
Senior Application Scientist's Note: It is crucial to perform a counterscreen to identify compounds that interfere with the assay itself. Some compounds can directly reduce resazurin or inhibit the cellular reductases responsible for its conversion, leading to false-positive or false-negative results. This can be checked by running the assay in a cell-free system.
Focus Area 2: Antimicrobial Activity Screening
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[14][15]
Data Presentation: Hypothetical Antimicrobial MIC Screen
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| FA-001 | >128 | >128 |
| FA-005 | 16 | 64 |
| FA-006 | >128 | 32 |
| Gentamicin | 1 | 2 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each furoic acid derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). Start with a high concentration (e.g., 256 µg/mL) and dilute down, leaving a final volume of 50 µL in each well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the compound plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only, no bacteria). A standard antibiotic (e.g., Gentamicin) should also be run as a control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[14] This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Part 3: Hit-to-Lead - Validation and Mechanistic Insights
Identifying a "hit" in a primary screen is only the beginning. The next phase focuses on validating these initial findings and beginning to understand how the compound works.
Hit Confirmation and Dose-Response Analysis
The first step is to re-test the hits from the primary screen, often using a freshly prepared sample, to rule out experimental error. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[11]
Data Presentation: Hypothetical Dose-Response Data for FA-004
| Concentration (µM) | % Inhibition (MCF-7 Viability) |
| 100 | 95.2% |
| 30 | 88.1% |
| 10 | 70.3% |
| 3 | 48.9% |
| 1 | 25.6% |
| 0.3 | 10.1% |
| 0.1 | 2.4% |
| Calculated IC₅₀ | ~3.1 µM |
Mechanism of Action (MoA) Elucidation
Understanding a compound's MoA is fundamental to its development as a drug.[7] MoA studies can range from target-based assays (if a specific enzyme or receptor is suspected) to broader phenotypic or pathway-based analyses.[16][17] For example, many bioactive compounds exert their effects by inhibiting key enzymes in cellular signaling pathways.[18][19]
Example MoA Study: Enzyme Inhibition Assay
Let's hypothesize that a furoic acid derivative (FA-004) may be acting as an inhibitor of a critical enzyme, such as a protein kinase involved in cell proliferation. A direct enzyme inhibition assay can verify this.[20][21][22]
Experimental Protocol: Kinase Inhibition Assay (Generic)
-
Reaction Setup: In a 384-well assay plate, add the kinase buffer, the specific kinase enzyme, and the furoic acid derivative at various concentrations.
-
Initiation: Start the enzymatic reaction by adding the substrate and ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The kinase will transfer a phosphate group from ATP to the substrate.
-
Detection: Stop the reaction and add a detection reagent. Many commercial kits use fluorescence, luminescence, or FRET-based readouts to quantify the amount of phosphorylated substrate or the amount of ATP remaining.[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC₅₀ value for enzyme inhibition.
Visualizing a Potential Target Pathway: The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival and is often dysregulated in cancer. A furoic acid derivative could potentially inhibit this pathway at multiple nodes.
Part 4: Early ADMET Profiling - Predicting Druggability
Late-stage drug failures are often due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[23] Therefore, incorporating early-stage ADMET profiling is a critical, trust-building step in any screening guide. It helps prioritize compounds that are not only potent but also have a higher likelihood of being safe and effective in vivo.
Many ADMET properties can now be predicted with reasonable accuracy using computational (in silico) models before being confirmed with simple in vitro assays.[24][25][][27]
Key Early ADMET Screens:
-
Solubility: Poor aqueous solubility can hinder absorption. This can be measured using simple turbidimetric assays.
-
Permeability: The ability to cross cell membranes (like the intestinal wall) is crucial for oral absorption. This is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolic Stability: Compounds that are rapidly metabolized by liver enzymes (like Cytochrome P450s) will have a short duration of action. This can be tested using liver microsome stability assays.[18]
-
Cytotoxicity in Non-Cancer Cells: To ensure selectivity, hits from an anticancer screen should be tested against a non-cancerous cell line (e.g., normal human fibroblasts) to assess general toxicity.
Conclusion
The biological screening of novel furoic acid derivatives is a systematic process of inquiry that requires a blend of high-throughput efficiency and detailed mechanistic investigation. By employing a strategic screening cascade, researchers can effectively navigate from a large chemical library to a small set of validated lead candidates. The process begins with broad primary screens for activities such as anticancer and antimicrobial effects, followed by rigorous hit validation and dose-response analysis to confirm potency. Subsequent elucidation of the mechanism of action and early assessment of ADMET properties are crucial for building a comprehensive profile of a compound's therapeutic potential. This structured approach, grounded in robust protocols and a clear understanding of the underlying biology, maximizes the probability of discovering novel, effective, and safe therapeutic agents derived from the versatile furoic acid scaffold.
References
- Determining the mode of action of bioactive compounds - PubMed. (2012-03-15). PubMed.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. NIH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Mechanisms of action of food bioactive compounds based on network pharmacology.
- In Vitro Assays for Screening Small Molecules - PubMed. (2018-01-01). PubMed.
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Academic Press.
- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. MDPI.
- How do you predict ADMET properties of drug candid
- What is an Inhibition Assay? - Blog - Biobide. Biobide.
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024-05-30). AZoNetwork.
- High-Throughput Screening Methods for Drug Discovery | Technology Networks. (2024-04-17). Technology Networks.
- Transformer-Driven ADMET Screening for Efficient Drug Evaluation - Kwon Research Group. Kwon Research Group.
- ADMET Modeling and Prediction - BOC Sciences. BOC Sciences.
- Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.
- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025-11-14). BellBrook Labs.
- functional in vitro assays for drug discovery - YouTube. (2023-08-18). YouTube.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed Central. PubMed Central.
- High-throughput screening as a method for discovering new drugs - Drug Target Review. (2020-06-04). Drug Target Review.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02).
- Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025-06-08). Bitesize Bio.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. NIH.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC - PubMed Central. PubMed Central.
- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applic
- Bioassays for anticancer activities. - Semantic Scholar. Semantic Scholar.
- In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. ScienceDirect.
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF N
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. NIH.
- Bioactive Molecules and Their Mechanisms of Action - PMC - NIH. NIH.
- Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC - PubMed Central. PubMed Central.
- 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applic
- 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article ... - ChemPoint. ChemPoint.
- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - RSC Publishing. (2021-06-23). Royal Society of Chemistry.
- Synthesi s and biol ogical activity of furan derivatives - SciSpace. (2011-07-20). SciSpace.
- 2-Furoic acid - Wikipedia. Wikipedia.
- The hypolipidemic activity of furoic Acid and furylacrylic Acid deriv
- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed. (2025-06-04). PubMed.
- The special properties and applications of 2-furoic acid - ChemicalBook. (2025-03-18). ChemicalBook.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - NIH. (2023-02-16). NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 4. The special properties and applications of 2-furoic acid_Chemicalbook [chemicalbook.com]
- 5. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioactive Molecules and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. blog.biobide.com [blog.biobide.com]
- 21. youtube.com [youtube.com]
- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aurlide.fi [aurlide.fi]
- 25. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
- 27. bitesizebio.com [bitesizebio.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Aryl-3-Furoic Acids
Abstract
The 5-aryl-3-furoic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this versatile class of compounds. Synthesizing data from preclinical and in vitro studies, we delve into the molecular mechanisms underpinning their antimicrobial, anticancer, and metabolic regulatory effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. We will explore the causality behind experimental designs, provide detailed protocols for target validation, and present the information with a focus on scientific integrity and practical application.
Introduction: The Emerging Therapeutic Promise of Furan-Based Scaffolds
Furan-containing compounds are ubiquitous in nature and have long been recognized for their diverse pharmacological properties. The 5-aryl-3-furoic acid core, in particular, has garnered significant attention due to its synthetic tractability and the ability to modulate a wide range of biological targets through targeted chemical modifications. This guide will systematically dissect the key therapeutic areas where these compounds have shown promise, focusing on the identification and validation of their molecular targets.
Antimicrobial Activity: Targeting Essential Fungal and Bacterial Enzymes
Several studies have highlighted the potent antifungal and antibacterial properties of 5-aryl-3-furoic acid derivatives.[1][2][3][4] While the broad-spectrum activity is promising, a deeper understanding of the specific molecular targets is crucial for the development of selective and effective antimicrobial agents.
Putative Enzyme Targets in Fungi
The primary mechanism of antifungal action for many heterocyclic compounds involves the inhibition of essential enzymes in fungal cell wall biosynthesis or ergosterol biosynthesis.[] For 5-aryl-3-furoic acids, enzymes such as lanosterol 14-α-demethylase (CYP51) , a key enzyme in the ergosterol pathway, and β-(1,3)-glucan synthase , essential for cell wall integrity, are plausible targets.
Experimental Protocol: Fungal Enzyme Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of 5-aryl-3-furoic acid derivatives against fungal enzymes.
Materials:
-
Purified fungal enzyme (e.g., CYP51 or β-(1,3)-glucan synthase)
-
Substrate for the specific enzyme
-
5-aryl-3-furoic acid test compounds
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve the 5-aryl-3-furoic acid derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
Assay Reaction: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the assay buffer. Incubate for a predetermined time to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Potential Bacterial Enzyme Targets
The antibacterial activity of furan derivatives suggests interference with critical bacterial processes. Potential targets include enzymes involved in DNA replication (e.g., DNA gyrase and topoisomerase IV ) and cell wall synthesis (e.g., DD-transpeptidase ).[6]
Experimental Protocol: Bacterial Enzyme Inhibition Assay (Colorimetric)
This protocol describes a colorimetric method to screen for the inhibition of a bacterial enzyme, such as β-lactamase.[7]
Materials:
-
Purified bacterial enzyme (e.g., β-lactamase)
-
Chromogenic substrate (e.g., nitrocefin)
-
5-aryl-3-furoic acid test compounds
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the bacterial enzyme, the test compounds, and the chromogenic substrate in PBS.
-
Inhibition Reaction: In a 96-well plate, mix the enzyme with various concentrations of the test compound and incubate to allow for inhibition.
-
Substrate Addition: Add the chromogenic substrate to initiate the reaction.
-
Measurement: Measure the change in absorbance over time at the appropriate wavelength for the chromogenic product.
-
Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.
Anticancer Activity: Induction of Cell Cycle Arrest and Apoptosis
A significant body of research points to the potent anticancer activities of 5-aryl-3-furoic acid derivatives against various cancer cell lines, including HeLa, MCF-7, and HepG2. The primary mechanism of action appears to be the induction of cell cycle arrest and apoptosis .
Disruption of the Cell Cycle Machinery
Flow cytometry analysis has revealed that certain 5-aryl-furan derivatives can induce cell cycle arrest at the G2/M phase or the S phase . This suggests that these compounds may interact with key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) or checkpoint proteins.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of 5-aryl-3-furoic acids on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
5-aryl-3-furoic acid test compounds
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture the cancer cells and treat them with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation: Analyze the DNA content histograms to identify any cell cycle arrest induced by the compounds.
Key Molecular Targets in Cancer
Several specific molecular targets have been identified for furan-based anticancer agents, providing a more granular understanding of their mechanism of action.
LSD1 is an epigenetic modifier that is overexpressed in many cancers and plays a crucial role in tumorigenesis.[8] Inhibition of LSD1 has emerged as a promising therapeutic strategy. While direct inhibition of LSD1 by 5-aryl-3-furoic acids has not been extensively reported, the structural similarities to known LSD1 inhibitors suggest this is a highly probable target. Molecular docking studies could elucidate the potential binding modes of these compounds within the LSD1 active site.[9][10]
Diagram: KDM1A/LSD1 Inhibition Pathway
Caption: Putative inhibition of KDM1A by 5-aryl-3-furoic acids.
PTP1B is a negative regulator of the insulin and leptin signaling pathways and has been implicated in both metabolic diseases and cancer. Certain 5-aryl-furan derivatives have been identified as competitive inhibitors of PTP1B. The binding of these inhibitors to the active site of PTP1B prevents the dephosphorylation of its substrates, thereby modulating downstream signaling pathways.
Experimental Protocol: PTP1B Inhibition Assay
This protocol describes a method for measuring the inhibitory activity of compounds against PTP1B.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
5-aryl-3-furoic acid test compounds
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the PTP1B enzyme, the test compound at various concentrations, and the assay buffer.
-
Substrate Addition: Initiate the reaction by adding pNPP.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for each compound.
Metabolic Regulation: Activating the Insulin Receptor
Mechanism of Insulin Receptor Activation
The insulin receptor is a receptor tyrosine kinase. Upon insulin binding, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway.[14][15] Small molecule activators, like the hydroxyfuroic acid derivatives, are thought to bind to the receptor, likely at a site distinct from the insulin binding site, and induce a similar activating conformational change.[16][17]
Diagram: Insulin Receptor Activation Pathway
Caption: Simplified insulin receptor signaling cascade.
Structure-Activity Relationship for Insulin Receptor Activation
Studies on hydroxyfuroic acid derivatives have provided initial insights into the structure-activity relationships for IR activation. For instance, the length and nature of the substituent at the 7-indolyl position appear to be critical for efficacy.[11] A longer hydroxyalkyl chain, such as a pentanol, demonstrates better activation compared to shorter chains, suggesting the presence of a corresponding hydrophobic binding pocket on the insulin receptor.[11]
Conclusion and Future Directions
The 5-aryl-3-furoic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities observed for this class of compounds stem from their ability to interact with a range of important biological targets. This guide has provided an in-depth overview of the current understanding of these targets, including key enzymes in microbial pathogens, regulators of the cancer cell cycle, and the insulin receptor.
Future research in this area should focus on:
-
Precise Target Identification: Utilizing chemoproteomics and other advanced techniques to definitively identify the molecular targets for the antimicrobial and anticancer activities.
-
Structural Biology: Obtaining co-crystal structures of 5-aryl-3-furoic acid derivatives with their targets (e.g., KDM1A, PTP1B, and the insulin receptor) to guide rational drug design.
-
Lead Optimization: Systematically exploring the structure-activity relationships for each target to improve potency, selectivity, and pharmacokinetic properties.
By continuing to unravel the intricate molecular interactions of 5-aryl-3-furoic acids, the scientific community can unlock their full therapeutic potential and develop novel medicines to address a wide range of human diseases.
References
-
Small Molecule Insulin Receptor Activators Potentiate Insulin Action in Insulin-Resistant Cells. (2001). American Diabetes Association. [Link]
-
Insulin receptor. (n.d.). In Wikipedia. [Link]
-
Regulation of insulin signal transduction pathway by a small-molecule insulin receptor activator. (n.d.). Portland Press. [Link]
-
Discovery of a Small Molecule Insulin Receptor Activator. (n.d.). Semantic Scholar. [Link]
-
The Insulin Receptor: An Important Target for the Development of Novel Medicines and Pesticides. (2021). MDPI. [Link]
-
A novel hydroxyfuroic acid compound as an insulin receptor activator. (2009). BioMed Central. [Link]
-
Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. (2021). ResearchGate. [Link]
-
Colorimetric Screening of Bacterial Enzyme Activity and Inhibition Based on the Aggregation of Gold Nanoparticles. (n.d.). The Royal Society of Chemistry. [Link]
-
A Novel Hydroxyfuroic Acid Compound as an Insulin Receptor Activator. Structure and Activity Relationship of a Prenylindole Moiety to Insulin Receptor Activation. (2009). PubMed. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). ResearchGate. [Link]
-
(PDF) Inhibition of Fungal Enzymes Responsible for Cell Wall Formation. (2024). ResearchGate. [Link]
-
Novel potent inhibitors of the histone demethylase KDM1A (LSD1), orally active in a murine promyelocitic leukemia model. (2017). PubMed. [Link]
-
A novel hydroxyfuroic acid compound as an insulin receptor activator. Structure and activity relationship of a prenylindole moiety to insulin receptor activation. (2009). ResearchGate. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. (1987). PubMed. [Link]
-
3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. (2020). National Institutes of Health. [Link]
-
Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. (2024). Semantic Scholar. [Link]
-
Enzyme Analysis. (n.d.). G-Biosciences. [Link]
-
LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. (2023). National Institutes of Health. [Link]
-
A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. (2024). Bentham Science. [Link]
-
Enzyme Inhibition. (2024). TeachMePhysiology. [Link]
-
Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). (2021). ResearchGate. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. [Link]
-
Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. (2021). PubMed. [Link]
-
Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). Asian Journal of Chemistry. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]
-
LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). National Institutes of Health. [Link]
-
Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2. (2023). Nature. [Link]
Sources
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. rsc.org [rsc.org]
- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A novel hydroxyfuroic acid compound as an insulin receptor activator - structure and activity relationship of a prenylindole moiety to insulin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel hydroxyfuroic acid compound as an insulin receptor activator. Structure and activity relationship of a prenylindole moiety to insulin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel hydroxyfuroic acid compound as an insulin receptor activator - structure and activity relationship of a prenylindole moiety to insulin receptor activation | Semantic Scholar [semanticscholar.org]
- 14. Insulin receptor - Wikipedia [en.wikipedia.org]
- 15. Regulation of insulin signal transduction pathway by a small-molecule insulin receptor activator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. endocrine.org [endocrine.org]
An In-Depth Technical Guide to the In Vitro Antimicrobial Spectrum of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Furan derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including antimicrobial effects. This technical guide outlines a comprehensive strategy for the systematic in vitro evaluation of the antimicrobial spectrum of a specific novel compound, 5-(4-Fluorophenyl)-2-methyl-3-furoic acid. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework from foundational principles to detailed experimental protocols. The methodologies described are grounded in internationally recognized standards to ensure data integrity and reproducibility, thereby facilitating a thorough assessment of the compound's potential as a future antimicrobial agent.
Introduction: The Rationale for Investigating Furoic Acid Derivatives
Furan-containing compounds are prevalent in nature and have been the scaffold for numerous pharmaceuticals.[1] The furan ring is a key structural motif in various drugs, where it can influence pharmacokinetic properties and biological activity.[2] Several studies have highlighted the antimicrobial potential of furoic acid derivatives against a range of pathogens.[3][4] Research has shown that modifications to the furan core can lead to compounds with significant antibacterial and antifungal properties.[5][6] For instance, certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7][8]
The subject of this guide, this compound, is a synthetic compound with structural features that suggest potential antimicrobial efficacy. The presence of a fluorophenyl group at the 5-position is of particular interest, as halogenation is a common strategy in medicinal chemistry to enhance biological activity. This guide provides the scientific rationale and detailed protocols for a comprehensive in vitro assessment of this compound's antimicrobial spectrum.
Foundational Concepts in Antimicrobial Susceptibility Testing
A thorough evaluation of a potential antimicrobial agent relies on standardized and reproducible in vitro testing. The primary objectives are to determine the lowest concentration of the agent that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration, MBC). These parameters are critical for predicting clinical efficacy. The protocols outlined in this guide are aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the global standards for antimicrobial susceptibility testing.[7][9]
Proposed Panel of Test Microorganisms
To establish the antimicrobial spectrum of this compound, a diverse panel of clinically relevant and representative microorganisms is proposed. This panel should include:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections, and a representative of staphylococci.
-
Bacillus subtilis (ATCC 6633): A spore-forming bacterium often used as a model for Gram-positive bacteria.
-
Enterococcus faecalis (ATCC 29212): A significant nosocomial pathogen known for its intrinsic and acquired resistance.
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922): A versatile pathogen and a key representative of the Enterobacteriaceae family.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
-
Klebsiella pneumoniae (ATCC 700603): A major cause of hospital-acquired infections, often exhibiting multidrug resistance.
-
-
Fungi (Yeasts):
-
Candida albicans (ATCC 90028): The most common cause of opportunistic fungal infections in humans.
-
Cryptococcus neoformans (ATCC 208821): An encapsulated yeast that can cause life-threatening meningitis.
-
This selection provides a broad initial assessment of the compound's activity against key bacterial and fungal pathogens.
Experimental Protocols
Preparation of Stock Solutions and Media
Rationale: Accurate and consistent preparation of the test compound and growth media is fundamental to the reliability of susceptibility testing. A non-inhibitory solvent must be used to dissolve the compound, and its concentration in the final test medium should not affect microbial growth.
Protocol:
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Sterilize by filtration through a 0.22 µm syringe filter.
-
Growth Media:
-
Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).
-
Fungi: RPMI-1640 medium with L-glutamine, buffered with MOPS, and Sabouraud Dextrose Agar (SDA).
-
-
Sterility Control: A sample of the prepared media should be incubated under the same conditions as the test to ensure no contamination.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] It is a widely accepted and standardized method for MIC determination.[7]
Protocol:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate, from column 1 to 10. The final concentrations will typically range from 256 µg/mL to 0.5 µg/mL. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard. This should then be diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeasts.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control well.
Caption: Workflow for MBC/MFC Determination.
Agar Disk Diffusion Assay
Rationale: The disk diffusion assay is a qualitative or semi-quantitative method that provides a preliminary assessment of antimicrobial activity. It is a simpler and less resource-intensive method for screening. [8][11] Protocol:
-
Inoculum Spreading: A standardized inoculum (0.5 McFarland) is uniformly spread onto the surface of an agar plate.
-
Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known amount of the test compound (e.g., 30 µg) and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Data Presentation and Interpretation
The quantitative data generated from the MIC and MBC/MFC assays should be summarized in a clear and concise table for easy comparison of the compound's activity against different microorganisms.
Table 1: In Vitro Antimicrobial Activity of this compound
| Test Microorganism | ATCC Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 29213 | |||
| Bacillus subtilis | 6633 | |||
| Enterococcus faecalis | 29212 | |||
| Gram-Negative Bacteria | ||||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Klebsiella pneumoniae | 700603 | |||
| Fungi (Yeasts) | ||||
| Candida albicans | 90028 | |||
| Cryptococcus neoformans | 208821 |
Interpretation of MBC/MIC Ratio:
-
Bactericidal/Fungicidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered cidal.
-
Bacteriostatic/Fungistatic: If the MBC/MIC ratio is > 4, the compound is considered static.
Discussion and Future Directions
The results obtained from these in vitro studies will provide a foundational understanding of the antimicrobial potential of this compound. A low MIC value against a broad range of microorganisms would indicate promising activity. The MBC/MIC ratio will further elucidate the nature of its antimicrobial action.
Should the compound demonstrate significant activity, subsequent studies should focus on:
-
Mechanism of Action Studies: Investigating how the compound inhibits or kills microbial cells (e.g., cell wall synthesis inhibition, protein synthesis inhibition, DNA gyrase inhibition).
-
Toxicity Assays: Evaluating the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Assessing the compound's effectiveness in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its antimicrobial activity and pharmacokinetic properties.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro evaluation of the antimicrobial spectrum of this compound. By adhering to standardized protocols and employing a diverse panel of microorganisms, researchers can generate reliable and reproducible data. The insights gained from this investigation will be instrumental in determining the potential of this novel furoic acid derivative as a lead compound in the development of new antimicrobial therapies to combat the growing threat of infectious diseases.
References
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2016). ResearchGate. [Link]
-
Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. (1987). PubMed. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
-
A Novel and Efficient Synthesis of Various 7-Hydroxy-9(Furo[2,3-b]Quinolin-2-Yl)6H- Benzo[c]Coumarins and Evaluation of their Antimicrobial Activity. (2017). International Journal for Pharmaceutical Research Scholars. [Link]
-
EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Recent Updates on Antimicrobial Potential of Novel Furan Derivatives. (2015). ResearchGate. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]
-
3-Furoic acid. (n.d.). PubChem. [Link]
-
Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. (2016). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Furo[3,2-c]pyrazole-5-carbimidates. (2019). SciSpace. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). CLSI. [Link]
-
Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. (2005). PubMed. [Link]
Sources
- 1. ESCMID: EUCAST [escmid.org]
- 2. dbt.univr.it [dbt.univr.it]
- 3. microchemlab.com [microchemlab.com]
- 4. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. asm.org [asm.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
A Technical Guide to the Discovery and Synthesis of Substituted 2-Methyl-3-Furoic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] Specifically, the substituted 2-methyl-3-furoic acid core represents a critical structural motif, offering a unique combination of electronic properties and steric features that are instrumental in modulating biological activity. This guide provides an in-depth exploration of the prevalent synthetic strategies for constructing this valuable scaffold. We will dissect the mechanistic underpinnings of classical furan syntheses, such as the Paal-Knorr and Feist-Benary reactions, and detail modern methodologies for introducing the requisite carboxyl group with high regioselectivity. The discussion emphasizes the causality behind experimental choices, providing field-proven insights into overcoming common synthetic challenges. Detailed protocols, data summaries, and workflow visualizations are included to equip researchers with the practical knowledge required for the successful discovery and synthesis of novel 2-methyl-3-furoic acid derivatives.
The Strategic Importance of the Furan Scaffold
The furan nucleus is a versatile heterocyclic aromatic compound that serves as a key building block in drug discovery.[1][2] Its ability to act as a bioisostere for other aromatic rings, such as benzene or thiophene, allows for the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. The 2-methyl-3-furoic acid framework, in particular, has been investigated for its potential in developing new therapeutic agents, including antimicrobial and antifungal compounds.[3][4] The strategic placement of the methyl group at the C2 position and the carboxylic acid at the C3 position provides distinct vectors for molecular elaboration, enabling systematic exploration of structure-activity relationships (SAR).[5]
Foundational Synthetic Strategies for the Furan Core
The construction of the substituted furan ring is the cornerstone of synthesizing the target acids. Two classical, yet enduring, methods are the Paal-Knorr and Feist-Benary syntheses. The choice between these routes is often dictated by the availability of starting materials and the desired substitution pattern.
The Paal-Knorr Furan Synthesis
First reported in 1884, the Paal-Knorr synthesis remains one of the most robust methods for preparing substituted furans from 1,4-dicarbonyl compounds.[6][7] The reaction is versatile, tolerating a wide range of substituents, and is typically catalyzed by acid.[6]
Mechanism Deep Dive: The reaction proceeds via an acid-catalyzed intramolecular cyclization.[7]
-
Protonation: One of the two carbonyl groups is protonated by the acid catalyst.
-
Enolization: The second carbonyl group tautomerizes to its more nucleophilic enol form.
-
Intramolecular Cyclization: In the rate-determining step, the enol oxygen attacks the protonated carbonyl carbon, forming a cyclic hemiacetal intermediate.[1][7]
-
Dehydration: The hemiacetal is subsequently protonated and loses a water molecule to form the stable aromatic furan ring.[1]
The primary challenge of this method lies in the accessibility of the requisite 1,4-dicarbonyl precursors, which can sometimes be difficult to prepare.[7]
Caption: General workflow of the Paal-Knorr furan synthesis.
The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another cornerstone reaction in heterocyclic chemistry, involving the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[8][9] This method is particularly useful for producing furan-3-carboxylates, making it highly relevant to our target scaffold.[8]
Mechanism Deep Dive: The reaction begins with the deprotonation of the β-dicarbonyl compound to form a highly nucleophilic enolate.[10]
-
Enolate Formation: A base, typically a mild one like pyridine or triethylamine to avoid ester hydrolysis, deprotonates the acidic α-carbon of the β-dicarbonyl substrate.[8]
-
Nucleophilic Substitution (Sₙ2): The resulting enolate attacks the α-carbon of the α-halo ketone, displacing the halide.
-
Intramolecular Cyclization & Dehydration: The intermediate undergoes a subsequent intramolecular cyclization followed by dehydration to yield the furan product.[10][11]
The choice of base is a critical experimental parameter. While stronger bases like sodium ethoxide can be used, they increase the risk of side reactions, such as the hydrolysis of ester functionalities.[8]
Constructing the 2-Methyl-3-Furoic Acid Scaffold
Synthesizing the target molecule requires not only forming the furan ring but also ensuring the correct placement of the methyl and carboxylic acid groups at the C2 and C3 positions, respectively.
A Convergent Feist-Benary Approach
A highly effective strategy utilizes the Feist-Benary synthesis with carefully selected starting materials. By reacting ethyl acetoacetate (a β-dicarbonyl compound) with chloroacetone (an α-halo ketone), one can directly construct a 2,5-dimethylfuran-3-carboxylate ester.[8]
Workflow:
-
Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate: Ethyl acetoacetate is treated with a base (e.g., pyridine) to form the enolate, which then reacts with chloroacetone. The subsequent cyclization and dehydration afford the furan ester.[8]
-
Hydrolysis to the Carboxylic Acid: The resulting ester is then hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) followed by acidic workup to yield the final 2,5-dimethyl-3-furoic acid.
This approach is advantageous as it builds the core structure and installs a precursor to the carboxylic acid in a single, efficient step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 3. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempoint.com [chempoint.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Feist-Benary synthesis of furan [quimicaorganica.org]
Unlocking Therapeutic Potential: A Technical Guide to the Mechanistic Action of Fluorinated Furan Compounds
This guide provides an in-depth exploration of the mechanisms of action of fluorinated furan compounds, intended for researchers, scientists, and professionals in drug development. By integrating fundamental principles with practical experimental insights, this document aims to elucidate how the unique properties of fluorine, when incorporated into the furan scaffold, drive therapeutic efficacy.
Introduction: The Strategic Advantage of Fluorine in Furan-Based Drug Design
The furan ring is a prevalent scaffold in a multitude of natural and synthetic bioactive molecules, demonstrating a broad spectrum of pharmacological activities including antibacterial, antiviral, anti-inflammatory, and antitumor effects.[1][2] The strategic incorporation of fluorine atoms into this heterocyclic system has emerged as a powerful tool in medicinal chemistry to enhance the therapeutic profile of these compounds.[3][4] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[5][6][7] Approximately 20-25% of all pharmaceuticals on the market contain fluorine, a testament to its significant role in modern drug discovery.[8][9]
Fluorinated furan derivatives have shown promise in various therapeutic areas, from potent inhibitors of viral replication to novel anticancer agents.[9] Understanding the precise mechanisms by which these compounds exert their effects is paramount for rational drug design and the development of next-generation therapeutics. This guide will delve into the molecular intricacies of fluorinated furan action, supported by established experimental protocols to validate these mechanisms.
Core Mechanisms of Action: How Fluorination Drives Biological Activity
The introduction of fluorine into a furan ring can modulate its biological activity through several key mechanisms:
Modulation of Physicochemical Properties and Target Binding
The presence of fluorine can significantly alter the electronic properties of the furan ring, influencing how the molecule interacts with its biological target.[6] Fluorine's strong electron-withdrawing nature can modify the pKa of nearby functional groups, enhancing the binding affinity to specific receptors.[10] This modification in electronic distribution can also lead to improved membrane permeability.[10]
For instance, the trifluoromethyl group, a common fluorinated moiety, can dramatically impact the metabolic stability and lipophilicity of a drug candidate, leading to enhanced bioavailability.[4] X-ray crystallography and NMR spectroscopy are invaluable techniques for elucidating the three-dimensional structures of enzyme-inhibitor complexes, providing detailed insights into the key interactions that contribute to inhibitor potency and selectivity. Computational modeling, such as molecular docking simulations, can further predict how fluorinated compounds bind within the active site of a target protein.[11]
Enzyme Inhibition: A Primary Mode of Action
Many fluorinated compounds, including those with a furan core, function as enzyme inhibitors.[12] The mechanism of inhibition can be either competitive, non-competitive, or irreversible (mechanism-based).
-
Competitive Inhibition: The fluorinated furan compound competes with the natural substrate for the enzyme's active site. The enhanced binding affinity due to fluorine substitution can make these compounds potent competitive inhibitors.[12]
-
Non-Competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, inducing a conformational change that reduces its activity.[12]
-
Mechanism-Based Inhibition (Suicide Inhibition): The chemically inert fluorinated furan is processed by the target enzyme, which activates it into a reactive species that covalently binds to and inactivates the enzyme.[13][14] Fluorine's properties as a good leaving group in certain anionic intermediates make it particularly suitable for designing such inhibitors.[15]
A prime example of a fluorinated furan derivative with therapeutic potential is a β-fluorofuran analogue of trovirdine, which exhibits significant activity against the human immunodeficiency virus (HIV).[9] Another example is a compound with an α-fluorofuran moiety that acts as a potent and selective inhibitor of the induced myeloid leukemia cell differentiation protein MCL1, a promising target for cancer therapy.[9]
Experimental Workflows for Mechanistic Elucidation
To rigorously investigate the mechanism of action of a novel fluorinated furan compound, a multi-faceted experimental approach is required. The following protocols provide a framework for these investigations.
Workflow for Assessing Target Engagement and Enzyme Inhibition
Caption: Workflow for characterizing enzyme inhibition by a fluorinated furan compound.
Protocol 1: Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a fluorinated furan compound against a target enzyme.
1. Reagent Preparation:
- Prepare a stock solution of the fluorinated furan compound in a suitable solvent (e.g., DMSO).
- Prepare a stock solution of the purified target enzyme in its appropriate buffer.
- Prepare a stock solution of the enzyme's substrate.
- Prepare the assay buffer.
2. Assay Procedure:
- Create a serial dilution of the fluorinated furan compound in the assay buffer.
- In a 96-well plate, add the enzyme solution to each well.
- Add the diluted compound solutions to the wells and incubate for a pre-determined time to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance or fluorescence).
3. Data Analysis:
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value.
Cytotoxicity and Cellular Activity
Understanding the effect of a compound on cell viability is crucial. The toxicity of some furan-containing compounds has been linked to their metabolic activation by cytochrome P450 enzymes into reactive α,β-unsaturated dialdehydes, which can lead to oxidative stress and apoptosis.[16]
Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating the cytotoxicity of a fluorinated furan compound.
Protocol 2: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[16]
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[16][17]
2. Compound Treatment:
- Treat the cells with various concentrations of the fluorinated furan compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
3. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[16][17]
4. Solubilization and Measurement:
- Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
5. Data Analysis:
- Calculate the percentage of cell viability relative to untreated control cells.
- Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various furan derivatives against different cancer cell lines, providing a reference for the potential potency of novel fluorinated furan compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [17] |
| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [17] |
| Furan-2-carboxamide derivative | Various | Nanomolar range | [17] |
| Fluorinated flavan-3-ol 3 | HeLa | Stronger than non-fluorinated | [18] |
| Fluorinated flavan-3-ol 4 | A549 | Stronger than non-fluorinated | [18] |
Conclusion and Future Directions
The incorporation of fluorine into the furan scaffold offers a powerful strategy for developing novel therapeutics with enhanced efficacy and improved pharmacokinetic properties. The mechanisms of action for these compounds are diverse, ranging from direct enzyme inhibition to the induction of apoptosis. A thorough understanding of these mechanisms, validated through rigorous experimental workflows, is essential for the successful translation of these promising molecules into clinical candidates.
Future research in this area should focus on:
-
Elucidating novel biological targets for fluorinated furan compounds.
-
Investigating the role of fluorine in modulating protein-protein interactions. [11][19]
-
Developing more efficient and selective synthetic methods for the preparation of fluorinated furans.[3][9]
-
Conducting in vivo studies to confirm the efficacy and safety of lead compounds.
By continuing to explore the intricate interplay between chemical structure and biological function, the full therapeutic potential of fluorinated furan compounds can be realized.
References
- International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.
- Abbas, A. A., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Galkin, K., & Sandulenko, I. V. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. NIH.
- BenchChem. (2025). Enzyme Inhibition Studies of 2-Fluoro-4-methyl-pent-2-enoic Acid.
- Unknown. (2025). Synthesis and Biological Activity of Furan Derivatives. Request PDF.
- BenchChem. (2025). A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules.
- ResearchGate. (n.d.). Possible pathways for introduction of fluorinated functional groups....
- BenchChem. (2025). Introduction to the synthesis of fluorinated furans.
- PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
- Unknown. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments.
- Research and Reviews. (n.d.). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
- Al-Suhaimi, E. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central.
- MDPI. (2023). Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria.
- BenchChem. (n.d.). A Comparative Analysis of the Cytotoxicity of Furan-Containing Compounds and Phenolic Derivatives.
- Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Unknown. (2024). Furan: A Promising Scaffold for Biological Activity. Unknown.
- ResearchGate. (2025). (PDF) Synthesis and biological activities of furan derivatives.
- Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin.
- Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
- NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
- PubMed. (2008). Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells.
- Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. PMC - NIH.
- Unknown. (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments.
- NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- Unknown. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Unknown.
- Oriental Journal of Chemistry. (2024). Pharmacological activity of furan derivatives.
- Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. PubMed.
- ResearchGate. (n.d.). Experimental Methods in Organic Fluorine Chemistry.
- Wikipedia. (n.d.). 25-NB.
- Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. PubMed.
- ManTech Publications. (2025). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies.
- PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
- ACS Publications. (2018). Phosphatase CDC25B Inhibitors Produced by Basic Alumina-Supported One-Pot Gram-Scale Synthesis of Fluorin.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- ResearchGate. (2025). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Request PDF.
- Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. PubMed.
- Royal Society of Chemistry. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews.
- Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin.
- Frontiers. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review.
- OUCI. (n.d.). Fluorination methods in drug discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]
- 12. rroij.com [rroij.com]
- 13. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]
- 14. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Structure Elucidation of 5-Phenylfuran Derivatives: A Methodological Guide for Researchers
An In-depth Technical Guide:
Introduction: The Chemical Significance of 5-Phenylfuran Derivatives
The 5-phenylfuran scaffold is a privileged structural motif found in a multitude of compounds with significant biological activities, ranging from potential anticancer agents to β-glucuronidase inhibitors.[1][2][3] Their efficacy as therapeutic agents and functional materials is intrinsically linked to their precise three-dimensional structure. Therefore, the unambiguous determination of their chemical structure is a cornerstone of their development and application in medicinal chemistry and materials science.[4]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core analytical techniques and workflows for the structure elucidation of 5-phenylfuran derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Foundation: Synthesis and Purification
The journey to structure elucidation begins with a pure sample. The presence of starting materials, reagents, or isomeric byproducts can significantly complicate spectral interpretation. While numerous synthetic routes to 5-phenylfuran derivatives exist, including palladium-catalyzed cross-coupling reactions, a rigorous purification step is paramount.[5][6]
Common Purification Protocol: Flash Column Chromatography
-
Adsorbent Preparation : A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (the mobile phase) as a slurry.
-
Sample Loading : The crude reaction mixture is concentrated in vacuo, then adsorbed onto a small amount of silica gel. This dry-loaded sample is carefully added to the top of the prepared column.
-
Elution : The mobile phase, typically a mixture of non-polar and polar solvents (e.g., cyclohexane-EtOAc), is passed through the column under positive pressure.[7]
-
Fraction Collection : The eluent is collected in a series of fractions. The separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the pure desired compound.
-
Solvent Removal : Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified 5-phenylfuran derivative.[7]
Core Spectroscopic Elucidation Techniques
A multi-faceted spectroscopic approach is essential for piecing together the molecular puzzle. Data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are synergistically used to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[4] It provides information on the connectivity of atoms, the chemical environment of nuclei, and the relative number of different types of protons.
Expected ¹H and ¹³C NMR Spectral Data for a 5-Phenylfuran Core
| Atom Type | Technique | Expected Chemical Shift (δ) in ppm | Notes |
| Furan Protons (H-3, H-4) | ¹H NMR | 6.0 - 7.5 | The precise shift and multiplicity (typically doublets) depend on the substitution pattern. The coupling constant (J-value) between H-3 and H-4 is characteristically small (~3.2-3.7 Hz).[7][8] |
| Phenyl Protons | ¹H NMR | 7.0 - 8.5 | The substitution pattern on the phenyl ring dictates the multiplicity (e.g., doublets and triplets for a para-substituted ring).[7][9] |
| Furan Carbons (C-2, C-5) | ¹³C NMR | 145 - 160 | These carbons are deshielded due to their attachment to oxygen and the phenyl group. |
| Furan Carbons (C-3, C-4) | ¹³C NMR | 105 - 125 | These carbons are typically more shielded than C-2 and C-5.[7] |
| Phenyl Carbons | ¹³C NMR | 120 - 140 | Includes the ipso-carbon attached to the furan ring and other substituted/unsubstituted carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified furan derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4]
-
Transfer to NMR Tube : Transfer the homogenous solution into a clean, dry 5 mm NMR tube.[8]
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum, which simplifies the spectrum to a single peak for each unique carbon atom.[10]
-
-
Data Processing : The raw data (Free Induction Decay or FID) is subjected to a Fourier Transform.[10] The resulting spectrum is then phased, baseline-corrected, and calibrated using the residual solvent peak as a reference.[4] For ¹H NMR, the peaks are integrated to determine the relative proton ratios.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, through high-resolution instruments (HRMS), its elemental composition.[7] The fragmentation pattern gives clues about the molecule's structure.
Expected Mass Spectrometry Data
-
Molecular Ion Peak (M⁺) : This peak corresponds to the intact molecule and confirms the molecular weight. For HRMS, the measured mass can be used to determine the molecular formula with high accuracy (e.g., calcd. for C₁₁H₆NO₅ 232.0246, found 232.0248 [M+H]⁺).[7]
-
Key Fragmentation : In Electron Ionization (EI), common fragmentation patterns for 5-phenylfuran derivatives may include the loss of substituents from the phenyl or furan ring, or cleavage of the bond between the two rings.[10] Soft ionization techniques like Electrospray Ionization (ESI) are often used with LC-MS and typically show a strong protonated molecule peak [M+H]⁺ with minimal fragmentation.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the furan derivative in a volatile organic solvent (e.g., ethyl acetate).
-
Injection : Inject the solution into the GC inlet, where it is vaporized. The components are separated on the GC column based on their boiling points and interactions with the stationary phase.
-
Ionization : As the separated compound elutes from the column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where molecules are bombarded with high-energy electrons to form a molecular ion and various fragment ions.[10]
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection & Processing : A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed for structural information.[10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic wavelengths.
Expected IR Absorption Bands for 5-Phenylfuran Derivatives
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H (stretch) | 3100 - 3150 | Medium |
| Aliphatic C-H (stretch) | 2850 - 2960 | Strong (if alkyl substituents are present) |
| C=C (furan & phenyl ring stretch) | 1500 - 1600 | Medium-Strong |
| C-O-C (furan ring stretch) | 1000 - 1100 | Strong |
Experimental Protocol: FT-IR Spectroscopy (Thin Film)
-
Sample Preparation : For a liquid sample, place a single drop of the pure compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[10] Carefully place a second plate on top to create a thin liquid film.
-
Background Spectrum : Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum Acquisition : Place the prepared salt plates into the spectrometer's sample holder and acquire the IR spectrum. Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Major absorption bands are then identified and correlated to specific functional groups.[10]
Unambiguous Structure Confirmation: X-ray Crystallography
While the combination of NMR, MS, and IR provides a robust hypothesis for a molecule's structure, X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a solid state.[11] It is the "gold standard" for confirming connectivity, stereochemistry, and absolute configuration.[11][12]
The process involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.[13] This pattern is used to calculate an electron density map, from which the precise position of each atom can be determined, providing unambiguous structural proof.[13][14]
Integrated Spectroscopic Analysis Workflow
The power of structure elucidation lies in the integration of data from all analytical techniques. A systematic workflow ensures that all evidence is considered to arrive at a final, validated structure.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.[6][10]
To illustrate the integration, consider confirming the connectivity between the phenyl and furan rings. A 2D NMR technique like Heteronuclear Multiple Bond Correlation (HMBC) is invaluable. It shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the furan proton at position 4 and the ipso-carbon of the phenyl ring would definitively prove their connection.
Caption: Key 2- and 3-bond HMBC correlations from the H-4 proton to confirm the phenyl-furan connection.
Conclusion
The structure elucidation of 5-phenylfuran derivatives is a systematic process that relies on the convergence of evidence from multiple, high-resolution analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the foundational map of the molecular structure, mass spectrometry confirms the molecular weight and formula, and IR spectroscopy identifies key functional groups. For absolute proof of structure, particularly in cases of complex stereochemistry, X-ray crystallography provides the definitive answer. By following the integrated workflow presented, researchers can confidently and accurately determine the structures of novel 5-phenylfuran derivatives, paving the way for their further development in science and medicine.
References
- Benchchem. (n.d.). Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide.
- Cui, Z., et al. (2021). Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors. Bioorganic Chemistry, 116, 105306. doi: 10.1016/j.bioorg.2021.105306.
- Wang, X., et al. (2022). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI.
- Fun, H. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 295–300.
- de Oliveira, F. F., et al. (2016). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 54(9), 744–751.
- Degennaro, L., et al. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2020(2), M1128.
- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives.
- Benchchem. (n.d.). Spectroscopic properties of furan and its derivatives.
- El-Sayed, N. N. E., et al. (2024). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Scientific Reports, 14(1), 1-22.
- El-Damasy, D. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.
- ResearchGate. (n.d.). X-ray crystal structure of 5f shown at the 30% probability level.
- Wlodawer, A., et al. (2008). X-ray crystallography. PMC.
- ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of compound 5.
- Wang, H., et al. (2015). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. Scirp.org.
- Benchchem. (n.d.). Illuminating the Structure of 2-Butyl-5-iodofuran Reaction Products: A Comparative Guide.
-
Akkurt, M., et al. (2022). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[12][15]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. IUCrData, 7(Pt 10), x221203. Retrieved from
- Codding, P. W. (1984). The role of crystallography in drug design. Canadian Journal of Physiology and Pharmacology, 62(9), 1031–1035.
- Benchchem. (n.d.). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.
Sources
- 1. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol herein details a robust two-step synthetic sequence, commencing with a modified Hantzsch furan synthesis to construct the core furan scaffold, followed by a saponification to yield the final carboxylic acid. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure reproducible and efficient synthesis.
Introduction: Significance and Synthetic Strategy
This compound and its derivatives are key intermediates in the development of novel therapeutic agents and functional materials. The presence of the fluorophenyl moiety often enhances metabolic stability and binding affinity in biological systems, while the furoic acid core provides a versatile handle for further chemical modification.
The synthetic approach detailed in this guide is predicated on established principles of heterocyclic chemistry. The core furan ring is constructed via a variation of the Paal-Knorr synthesis, specifically a Hantzsch-type condensation, which is a reliable method for generating polysubstituted furans from readily available starting materials.[1][2][3] This is followed by a straightforward ester hydrolysis to furnish the target carboxylic acid.
Mechanistic Underpinnings of the Synthetic Route
The synthesis proceeds in two key stages:
Step 1: Hantzsch-Type Furan Synthesis. This step involves the condensation of ethyl acetoacetate with 2-bromo-1-(4-fluorophenyl)ethan-1-one. The reaction is typically base-catalyzed, with the base serving to deprotonate the active methylene group of the ethyl acetoacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the α-bromoketone in an SN2 reaction. Subsequent intramolecular cyclization and dehydration lead to the formation of the furan ring.
Step 2: Saponification. This is a classic organic transformation involving the hydrolysis of the ethyl ester of the furan derivative under basic conditions, typically using sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated with a strong acid to afford the final carboxylic acid product.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Hantzsch-Type Furan Synthesis Workflow.
Caption: Saponification of the Furan Ester.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Ethyl acetoacetate | 141-97-9 | 130.14 | Reagent grade, ≥99% |
| 2-bromo-1-(4-fluorophenyl)ethan-1-one | 40043-42-1 | 217.04 | Corrosive, handle with care |
| Sodium ethoxide | 141-52-6 | 68.05 | Moisture sensitive |
| Ethanol | 64-17-5 | 46.07 | Anhydrous |
| Diethyl ether | 60-29-7 | 74.12 | Anhydrous |
| Sodium hydroxide | 1310-73-2 | 40.00 | Pellets, ≥97% |
| Hydrochloric acid, concentrated (37%) | 7647-01-0 | 36.46 | Corrosive |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | For drying organic layers |
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (3.4 g, 50 mmol) in anhydrous ethanol (100 mL).
-
Addition of Ethyl Acetoacetate: To the stirred solution, add ethyl acetoacetate (6.5 g, 50 mmol) dropwise over 15 minutes at room temperature. Stir the resulting mixture for an additional 30 minutes to ensure complete formation of the enolate.
-
Addition of α-Bromoketone: Dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (10.85 g, 50 mmol) in 50 mL of anhydrous ethanol and add this solution dropwise to the reaction mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate as a pale yellow oil.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate (from the previous step, assuming a quantitative yield of ~12.4 g, 50 mmol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Saponification: To this solution, add sodium hydroxide pellets (4.0 g, 100 mmol) and heat the mixture to reflux for 2 hours. The solution should become homogeneous.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Isolation and Purification: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield this compound as a white to off-white solid.
Characterization and Validation
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
Infrared Spectroscopy: Identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.
Expertise and Trustworthiness: Ensuring Success
-
Moisture Control: The Hantzsch-type synthesis is sensitive to moisture, which can hydrolyze the sodium ethoxide and the ester product. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.
-
Temperature Management: The initial addition of the α-bromoketone can be exothermic. Controlling the addition rate and using a cooling bath is crucial to prevent side reactions.
-
Complete Saponification: Ensure the ester is fully hydrolyzed by monitoring the reaction with TLC until the starting material is no longer visible. Incomplete saponification will complicate the purification of the final product.
-
Purification of Intermediates: While it is sometimes possible to proceed to the next step with crude material, purification of the intermediate ester by column chromatography is highly recommended to ensure the purity of the final product.
References
-
Paal, C.; Knorr, L. Synthese von Furan-, Pyrrol- und Thiophenderivaten aus 1,4-Diketoverbindungen. Berichte der deutschen chemischen Gesellschaft1885 , 18 (1), 367-371. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]
-
Hantzsch, A. Condensationen von Thioharnstoff und Acetessigäther. Justus Liebigs Annalen der Chemie1882 , 215 (1), 1-82. [Link]
-
Organic Syntheses. Furoic Acid. Org. Synth.1925 , 5, 63; Coll. Vol. 1, p 276. [Link]
-
Amerigo Scientific. 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Furoic Acid Derivatives
Abstract
This application note provides a comprehensive guide for the analysis of furoic acid and its derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Furoic acid derivatives are significant compounds found in various matrices, including food products, biological fluids, and pharmaceutical formulations. Their accurate quantification is crucial for quality control, safety assessment, and pharmacokinetic studies. This document outlines the fundamental principles, provides detailed protocols for method development and sample preparation, and discusses data interpretation, offering researchers, scientists, and drug development professionals a robust framework for their analytical needs.
Introduction: The Significance of Furoic Acid Derivative Analysis
Furoic acids and their derivatives are a class of heterocyclic organic compounds derived from furan. They emerge from various sources; for instance, 2-furoic acid can be a thermal decomposition product of carbohydrates in food and beverages like coffee and dairy products.[1] In industrial settings, it is a metabolite of furfural, an important industrial solvent, making its presence in urine a key biomarker for occupational exposure.[1][2] Furthermore, furoic acid derivatives are integral to the pharmaceutical industry, with compounds like furosemide being widely used diuretics.[3][4][5] The stability and degradation of such active pharmaceutical ingredients (APIs) into related furoic acid compounds are of critical concern for drug safety and efficacy.[3][6][7]
Given their diverse origins and impact, a reliable and validated analytical method is paramount. HPLC, particularly in the reverse-phase mode, offers the specificity, sensitivity, and versatility required for the quantitative analysis of these polar compounds. This guide explains the causal relationships behind experimental choices, ensuring a scientifically sound and reproducible methodology.
Foundational Principles of RP-HPLC for Furoic Acid Derivatives
Reverse-phase HPLC is the predominant technique for analyzing furoic acid derivatives due to their inherent polarity. The separation mechanism is based on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C8 or C18) and a polar mobile phase.
Causality in Method Design:
-
Stationary Phase Selection: C18 columns are a common starting point, offering high hydrophobicity and retention for a broad range of molecules.[2][3][5] C8 columns, being less hydrophobic, can provide better peak shapes and shorter retention times for more polar furoic acid derivatives, which can be advantageous for high-throughput analysis.[8] The choice depends on the specific derivatives being analyzed and the complexity of the sample matrix.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH). ACN is often preferred for its lower viscosity and ability to provide sharper peaks.[9]
-
pH Control: Furoic acid derivatives are carboxylic acids and their ionization state is pH-dependent. Operating the mobile phase at a pH below the pKa of the furoic acid (typically around 3-4) suppresses ionization, rendering the molecule less polar and increasing its retention on a reverse-phase column. This is crucial for achieving sharp, symmetrical peaks. Acidifiers like formic acid, acetic acid, or phosphoric acid are commonly added to the mobile phase for this purpose.[8][9][10][11] Phosphoric acid provides a robust, low pH but is not suitable for mass spectrometry (MS) detection, for which volatile acids like formic or acetic acid are necessary.[10][11]
Experimental Workflow and Protocols
A successful HPLC analysis of furoic acid derivatives hinges on a systematic workflow, from sample preparation to data analysis.
Caption: Overall workflow for the HPLC analysis of furoic acid derivatives.
Materials and Reagents
-
HPLC System: An HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Columns: A C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, acetic acid, phosphoric acid, 2-furoic acid standard, and other relevant derivative standards.
-
Sample Preparation: Syringe filters (0.45 µm), centrifugation tubes, and appropriate extraction solvents (e.g., ethyl acetate).[12]
Standard Preparation Protocol
-
Stock Standard Preparation: Accurately weigh a known amount of the furoic acid derivative standard (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask (e.g., 10 mL) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical calibration range might be 0.5 to 50 µg/mL.[5]
Sample Preparation Protocols
The choice of sample preparation is critical and depends on the matrix.[13]
Protocol 1: Simple Dilution (for clean samples)
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[12]
Protocol 2: Protein Precipitation (for plasma/serum) [13]
-
To 100 µL of plasma, add 200 µL of cold acetonitrile or methanol to precipitate proteins.[13]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[14]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[12][14]
Protocol 3: Liquid-Liquid Extraction (LLE) for Urine [1][2]
-
Hydrolysis (if analyzing total furoic acid): To 1 mL of urine, add a strong base (e.g., NaOH) and heat to hydrolyze the furoic acid-glycine conjugate to free furoic acid.[1][2] Neutralize the sample with acid.
-
Extraction: Add 3 mL of ethyl acetate to the prepared urine sample.[1]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[1]
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Protocol
The following is a general-purpose starting method that can be optimized.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar compounds.[2][3] |
| Mobile Phase A | 0.1% Acetic Acid in Water | Acidifies the mobile phase to suppress analyte ionization.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC.[9] |
| Gradient | 10% B to 90% B over 15 minutes | A gradient is often necessary to elute multiple derivatives with varying polarities in a reasonable time.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25°C | Ensures reproducible retention times.[8] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration.[3] |
| Detection | UV at 250 nm | Furoic acid and many derivatives have a strong UV absorbance around this wavelength.[8] A DAD can be used to monitor multiple wavelengths and confirm peak purity. |
Data Analysis and Method Validation
Quantification
Analyte concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from the analysis of the working standards. The linearity of the method should be established, with a correlation coefficient (r²) of ≥ 0.998 being desirable.[8]
Method Validation
A robust HPLC method must be validated to ensure its reliability. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | r² ≥ 0.995[3] |
| Accuracy | The closeness of the test results to the true value. Often assessed by spike-recovery experiments. | Recovery between 80-120%.[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 5%.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1.[5] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[5] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis and resolution from interfering peaks. |
Table based on information from multiple sources discussing HPLC method validation.[3][4][5][8]
Conclusion
This application note details a comprehensive and scientifically grounded approach to the analysis of furoic acid derivatives by RP-HPLC. By understanding the principles behind the selection of columns, mobile phases, and sample preparation techniques, researchers can develop and validate robust and reliable methods tailored to their specific analytical challenges. The provided protocols serve as a solid foundation for applications ranging from quality control in the food and pharmaceutical industries to biomonitoring for occupational health and safety.
References
-
SIELC Technologies. (n.d.). Separation of Tetrahydro-2-furoic acid, (-)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Mughrabi, A., et al. (2014). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 37(1-2), 1-8. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Shi Qi-zeng. (2006). Determination of furoic acid, furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. Semantic Scholar. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Sample Preparation for HPLC. Retrieved from [Link]
-
Lauwerys, R., et al. (2003). An Improved HPLC Analysis of the Metabolite Furoic Acid in the Urine of Workers Occupationally Exposed to Furfural. Journal of Analytical Toxicology, 27(1), 43-46. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved HPLC Analysis of the Metabolite Furoic Acid in the Urine of Workers Occupationally Exposed to Furfural. Retrieved from [Link]
-
PubMed. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Journal of Analytical Toxicology. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. Retrieved from [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 742-751. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
MDPI. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 28(21), 7381. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Applied Sciences, 12(19), 9576. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2014). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Development, Validation, and Application of HPLC. Retrieved from [Link]
-
Scilit. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]
-
ResearchGate. (2015). Simple HPLC-UV method of 5-Fluorouracil in human and rabbit plasma; validation and comparison. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of Tetrahydro-2-furoic acid, (-)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. nacalai.com [nacalai.com]
- 13. organomation.com [organomation.com]
- 14. cores.emory.edu [cores.emory.edu]
Application Note: A Researcher's Guide to the Structural Elucidation of Substituted Furans using NMR Spectroscopy
Introduction
The furan motif is a cornerstone in medicinal chemistry, natural products, and materials science. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug development. The precise characterization of substituted furans, including the determination of substitution patterns and stereochemistry, is paramount for understanding structure-activity relationships (SAR) and ensuring the synthesis of the correct target molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose, providing a comprehensive insight into molecular structure in solution.
This guide provides an in-depth exploration of NMR-based techniques for the structural characterization of substituted furans. It moves beyond a simple recitation of methods to explain the underlying principles and strategic application of a suite of 1D and 2D NMR experiments. This document is intended for researchers, scientists, and drug development professionals who seek to confidently and accurately elucidate the structure of novel furan-containing compounds.
The Furan Ring: An NMR Perspective
The furan ring presents a distinct set of NMR characteristics. In its unsubstituted form, the protons at the α-positions (C2 and C5) are chemically and magnetically equivalent, as are the protons at the β-positions (C3 and C4). This results in a deceptively simple ¹H NMR spectrum. However, upon substitution, this symmetry is broken, leading to more complex spectra that are rich in structural information. Understanding the typical chemical shifts and coupling constants is the first step in deciphering these spectra.
¹H and ¹³C NMR Chemical Shift Ranges for the Furan Nucleus
The electronegativity of the oxygen atom significantly influences the electron density around the furan ring, which in turn dictates the chemical shifts of the ring protons and carbons.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| α-H (H2/H5) | ~7.4 | ~143 | ³J(H2,H3) = 1.7-2.0 |
| β-H (H3/H4) | ~6.4 | ~110 | ³J(H3,H4) = 3.2-3.7 |
| ⁴J(H2,H4) = 0.8-1.2 | |||
| ⁵J(H2,H5) = 1.4-1.8 |
Note: These are approximate values for unsubstituted furan in CDCl₃ and can vary with solvent and substitution.[1][2][3]
Substituents can cause significant deviations from these values. Electron-donating groups (e.g., -CH₃, -OCH₃) will generally shield the ring protons and carbons, shifting their signals to a lower ppm (upfield). Conversely, electron-withdrawing groups (e.g., -CHO, -NO₂) will deshield the nuclei, causing a downfield shift to higher ppm values. The magnitude of these substituent-induced chemical shifts (SCS) can be used to predict spectra and help distinguish between isomers.[4][5][6]
A Strategic Approach to Structure Elucidation
A systematic approach combining various NMR experiments is the most efficient path to an unambiguous structure determination. The following workflow is a proven strategy for characterizing substituted furans.
Caption: Workflow for the structural elucidation of substituted furans using NMR spectroscopy.
Core NMR Techniques and Their Application
¹H NMR: The Initial Roadmap
The ¹H NMR spectrum provides the initial overview of the proton environment in the molecule. For a substituted furan, pay close attention to:
-
Chemical Shifts: The positions of the signals can give a preliminary indication of the substitution pattern.
-
Integration: The relative areas under the peaks confirm the number of protons in each environment.
-
Multiplicity (Splitting Patterns): The splitting of signals due to spin-spin coupling reveals which protons are adjacent to each other. The characteristic coupling constants of the furan ring are invaluable for assigning protons.[7][8]
¹³C NMR and DEPT: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. While generally less sensitive than ¹H NMR, it is crucial for understanding the carbon framework.[3][9] The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are instrumental in determining the type of each carbon (C, CH, CH₂, or CH₃).
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections
COSY is a 2D homonuclear experiment that identifies protons that are spin-spin coupled.[10][11] Cross-peaks in a COSY spectrum indicate which protons are neighbors, typically separated by two or three bonds. This is extremely useful for:
-
Identifying the protons on the furan ring and their relative positions.
-
Tracing out the connectivity of alkyl chains or other substituents attached to the ring.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
HSQC is a 2D heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[12][13] This powerful technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. An edited HSQC can also differentiate between CH/CH₃ and CH₂ groups by the phase of the cross-peaks.[12]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle
HMBC is another 2D heteronuclear experiment that reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems).[12][13] This is arguably the most critical experiment for piecing together the final structure. HMBC correlations can:
-
Connect substituents to the furan ring by showing correlations from the substituent's protons to the ring carbons.
-
Confirm the substitution pattern by observing correlations from the remaining furan protons to the substituted carbons.
-
Link different fragments of the molecule that are not directly connected through proton-proton coupling.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity
NOESY is a 2D experiment that detects protons that are close to each other in space, regardless of whether they are connected through bonds.[14][15][16][17] This is the primary method for determining relative stereochemistry. For substituted furans with chiral centers in their side chains or for molecules with constrained conformations, NOESY can reveal:
-
The relative orientation of substituents.
-
The spatial arrangement of different parts of the molecule.
A related experiment, ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be more effective for medium-sized molecules where the NOE may be close to zero.
Protocols
Protocol 1: Standard Sample Preparation for a Substituted Furan
Objective: To prepare a high-quality NMR sample for structural elucidation.
Materials:
-
Substituted furan sample (5-25 mg for ¹H and 2D NMR; 25-100 mg for ¹³C NMR)[18]
-
High-quality 5 mm NMR tube[19]
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)[20][21]
-
Pasteur pipette and glass wool or a syringe filter
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of your purified substituted furan into a clean, dry vial.
-
Choose a Solvent: Select a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[20]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[19][20] Gently vortex the vial until the sample is completely dissolved.
-
Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube.[18] This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or by using a syringe with a filter attached.
-
Cap and Label: Cap the NMR tube securely and label it clearly.[21]
-
Homogenize: Gently invert the tube several times to ensure the solution is homogeneous.
Protocol 2: Acquisition of a Standard Suite of NMR Spectra
Objective: To acquire a comprehensive set of 1D and 2D NMR data for structural elucidation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Procedure:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR:
-
Acquire a standard 1D ¹H spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks and pick the peak positions.
-
-
¹³C{¹H} NMR and DEPT:
-
Acquire a proton-decoupled ¹³C spectrum. A higher number of scans will be required due to the lower natural abundance of ¹³C.
-
Acquire DEPT-135 and/or DEPT-90 spectra to differentiate carbon types.
-
Process and calibrate the spectra (e.g., CDCl₃ at 77.16 ppm).
-
-
COSY:
-
Set up a standard gradient-selected COSY experiment.
-
Acquire the data with a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).
-
Process the 2D data using appropriate window functions in both dimensions and perform phasing and baseline correction.
-
-
HSQC:
-
Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment.
-
Optimize the experiment for a one-bond ¹J(C,H) coupling of ~145 Hz.
-
Acquire and process the data similarly to the COSY experiment.
-
-
HMBC:
-
Set up a standard gradient-selected HMBC experiment.
-
Optimize the experiment for long-range couplings, typically with a value of 8 Hz.
-
Acquire and process the data.
-
-
NOESY (if required):
-
Set up a standard phase-sensitive gradient-selected NOESY experiment.
-
Choose an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOEs.
-
Acquire and process the data.
-
Data Interpretation: A Case Study Approach
The following diagram illustrates the key correlations used to connect a substituent (in this case, an ethyl group) to the C2 position of a furan ring, and to distinguish it from a C3-substituted isomer.
Caption: Key HMBC correlations for distinguishing 2- and 3-substituted furans.
In the case of 2-ethylfuran, the methylene protons of the ethyl group will show a strong two-bond HMBC correlation to the substituted carbon (C2) and a three-bond correlation to C3. For 3-ethylfuran, these protons will show a two-bond correlation to C3 and three-bond correlations to both C2 and C4. These distinct patterns provide definitive evidence for the substitution site.
Conclusion
The structural characterization of substituted furans is a critical task that is reliably achieved through the strategic application of a suite of NMR spectroscopic techniques. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra, researchers can gain an unambiguous and detailed understanding of their molecules. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel furan-based compounds, accelerating research and development in chemistry and the life sciences.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. [Link]
-
University of Notre Dame. NMR Sample Preparation. [Link]
-
Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1997). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (8), 1647-1653. [Link]
-
Stenutz, R. NMR chemical shift prediction of furanes. [Link]
-
University of Regensburg. NMR spectroscopy. [Link]
-
Gao, Y., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology, 1632, 223–242. [Link]
-
S. S. V. Ramasastry, et al. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 87(8), 5296-5302. [Link]
-
Hegde, B. B. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Radulović, N. S., et al. SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]
-
YouTube. NMR Supersequences for Small Molecule Characterization. [Link]
-
News-Medical.Net. (2019). Characterizing Small Molecules with NMR. [Link]
-
Matsuura, B., et al. (2021). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. [Link]
-
ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]
-
Smith, S. G., & Goodman, J. M. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(5), 1214-1228. [Link]
-
Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(2), 127-134. [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
-
YouTube. Stereochemistry | How to read NOESY spectrum?[Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
YouTube. Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. [Link]
-
Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
SpectraBase. Furan - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan. [Link]
-
Dietrich, E., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1288. [Link]
-
Nanomaterials Chemistry. One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]
-
YouTube. 2d nmr: noesy nmr interpretation. [Link]
-
YouTube. How to interpret a NOESY NMR spectrum. [Link]
Sources
- 1. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 4. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]
- 5. NMR chemical shift prediction of furanes [stenutz.eu]
- 6. NMR spectroscopy [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 20. organomation.com [organomation.com]
- 21. sites.bu.edu [sites.bu.edu]
Application Note & Protocol: Assaying the Antibacterial Efficacy of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antibacterial efficacy of the novel compound, 5-(4-Fluorophenyl)-2-methyl-3-furoic acid. Furoic acid derivatives have garnered interest as potential antimicrobial agents, and a structured approach to assessing their activity is crucial for preclinical development.[1][2] This guide details the step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and for conducting Time-Kill Kinetics assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. All protocols are designed to be self-validating and are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Introduction: The Rationale for Investigation
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new antibacterial agents.[5] Furan derivatives, including furoic acids, represent a class of heterocyclic compounds that have shown a range of biological activities, including antimicrobial effects.[1][6][7] The structural motif of this compound, featuring a substituted furan ring, suggests its potential to interfere with bacterial physiological processes. The presence of a fluorophenyl group can enhance lipophilicity and potentially improve cell membrane penetration, a desirable characteristic for antibacterial compounds.
This application note outlines a systematic workflow to characterize the antibacterial profile of this compound, determining not only its potency in inhibiting bacterial growth but also its bactericidal or bacteriostatic mechanism of action. The described assays are fundamental in preclinical screening and provide the foundational data required for further investigation.[8]
Foundational Assays for Antibacterial Efficacy
A trio of core assays forms the basis of our understanding of a new compound's antibacterial properties:
-
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of the compound that prevents the visible in vitro growth of a microorganism.[9][10] It is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): This assay establishes the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13] It distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.
-
Time-Kill Kinetics Assay: This dynamic assay provides insight into the rate at which a compound kills bacteria over time at various concentrations.[14][15] It is crucial for understanding the pharmacodynamics of the agent.
The relationship and workflow between these core assays are depicted below.
Caption: Experimental workflow for MIC and MBC determination.
3.3. Protocol 3: Time-Kill Kinetics Assay
Principle: This assay measures the change in bacterial population over time in the presence of an antimicrobial agent. It provides a dynamic view of the compound's activity and helps differentiate between bactericidal and bacteriostatic effects. [14][16]A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL. [14] Materials:
-
This compound
-
Sterile CAMHB in flasks
-
Log-phase culture of the test organism
-
Sterile saline for dilutions
-
MHA plates
-
Incubator shaker
Procedure:
-
Preparation of Cultures: Prepare an overnight culture of the test organism in CAMHB. Dilute the overnight culture into fresh CAMHB and incubate until it reaches the early logarithmic phase of growth (typically an OD₆₀₀ of ~0.1).
-
Test Setup: Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with the log-phase culture to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Time-Course Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. [17]5. Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical MIC and MBC Data for this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 16 | 128 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >256 | >4 | Tolerant/Resistant |
| Enterococcus faecalis | ATCC 29212 | 4 | 8 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [18]A ratio > 4 suggests bacteriostatic activity.
Table 2: Hypothetical Time-Kill Kinetics Data for this compound against S. aureus ATCC 29213 (MIC = 8 µg/mL)
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (4 µg/mL) | 1x MIC (8 µg/mL) | 2x MIC (16 µg/mL) | 4x MIC (32 µg/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 6.2 | 5.8 | 5.5 | 5.1 |
| 4 | 7.2 | 6.8 | 5.2 | 4.6 | 3.9 |
| 6 | 8.0 | 7.5 | 4.5 | 3.7 | 2.8 |
| 8 | 8.5 | 8.1 | 3.9 | 3.0 | <2.0 |
| 24 | 9.2 | 8.8 | 3.5 | <2.0 | <2.0 |
Interpretation of Time-Kill Data: The data can be plotted to visualize the rate of killing. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum indicates bactericidal activity. In the hypothetical data above, concentrations at 2x and 4x the MIC demonstrate bactericidal activity against S. aureus.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of the antibacterial efficacy of this compound. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can gain a comprehensive understanding of the compound's potency and mode of action. This foundational data is essential for making informed decisions in the drug development pipeline and for guiding further mechanistic and preclinical studies.
References
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Azeredo, et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]
-
Plotka, M., & Boukherroub, R. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Southeast Asian Fisheries Development Center. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Spoering, A. L., & Lewis, K. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Nelson Labs. Time-Kill Evaluations. [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microchem Laboratory. Antimicrobial Efficacy Screening. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Jove. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). NIH National Library of Medicine. [Link]
-
Pharmaguideline. SOP for Antimicrobial Effectiveness Testing. [Link]
-
Clinical and Laboratory Standards Institute. CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
U.S. Environmental Protection Agency. Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. NIH National Library of Medicine. [Link]
-
Nielsen, E. I., & Cars, O. Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. Antimicrobial Agents and Chemotherapy. [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Scientific Research Publishing. Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]
-
Pediatric infectious diseases electronic library. CLSI M100™. [Link]
-
Liu, X., et al. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. International Journal of Biological Macromolecules. [Link]
-
MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]
-
Asadi-Samani, M., et al. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. [Link]
-
Kyoto University Research Information Repository. On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. [Link]
-
ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. [Link]
-
G. C. Lancini, E. Lazzari. Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. Journal of Medicinal Chemistry. [Link]
-
Osmialowski, B., et al. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]
-
MDPI. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nih.org.pk [nih.org.pk]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. emerypharma.com [emerypharma.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antifungal Activity of Furan-Based Compounds
Audience: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Abstract: The furan scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial properties.[1][2] This guide provides a comprehensive overview of robust and reproducible methods for evaluating the antifungal activity of novel furan-based compounds. It is designed to equip researchers with the necessary protocols and expert insights to move from initial screening to more complex mechanistic and in vivo studies. The methodologies are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability.[3][4][5]
Section 1: Introduction to Antifungal Susceptibility Testing for Furan Compounds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[6][7] Furan derivatives have shown promise as a source of new antifungal agents, exhibiting activity against a broad spectrum of pathogenic fungi, including Candida and Aspergillus species.[1][8] A systematic and rigorous evaluation of their antifungal properties is paramount for identifying promising lead candidates for further development.
This guide will detail a tiered approach to antifungal evaluation, beginning with primary screening to determine inhibitory concentrations, followed by secondary assays to assess cidal activity and efficacy against complex fungal structures like biofilms. Finally, it will cover essential in vivo models and cytotoxicity assessments to build a comprehensive profile of the compound's therapeutic potential.
Core Principles of Antifungal Evaluation
The primary goal of antifungal susceptibility testing (AFST) is to determine the in vitro potency of a compound against a specific fungal isolate.[6] This is typically quantified by the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the drug that prevents the visible growth of the fungus under defined conditions.[6][9][10] For some applications, the Minimum Fungicidal Concentration (MFC) , the lowest concentration that results in a 99.9% reduction of the initial fungal inoculum, is also a critical parameter.[10][11] These values provide a foundational understanding of a compound's activity and are essential for guiding further studies.
Section 2: Primary Screening Assays for Antifungal Activity
Primary screening is designed for the high-throughput evaluation of multiple furan derivatives to identify the most promising candidates. The broth microdilution method is the gold standard for determining MIC values due to its reproducibility and quantitative nature.[7][9] The disk diffusion method offers a simpler, qualitative alternative for initial screening.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method, based on CLSI documents M27 for yeasts and M38 for filamentous fungi, involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate.[3][7][12]
Expert Insights:
The choice of medium is critical. RPMI-1640 buffered with MOPS to a pH of 7.0 is the standard for most clinical fungi, as it provides consistent and reproducible results.[12] For furan-based compounds, which are often hydrophobic, dimethyl sulfoxide (DMSO) is a common solvent. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that affects fungal growth (typically ≤1%). A solvent toxicity control must always be included.
Protocol: Broth Microdilution MIC Assay
Materials:
-
Furan-based test compounds
-
DMSO (or other appropriate solvent)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)
-
Sterile 96-well, U-bottom microtiter plates[12]
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019)
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each furan-based compound in DMSO at a concentration 100 times the highest desired test concentration.
-
Perform a two-fold serial dilution of the compounds in RPMI-1640 medium in a separate 96-well plate to create 2x concentrated drug solutions.
-
-
Inoculum Preparation:
-
For Yeasts (e.g., Candida spp.):
-
From a 24-hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in 5 mL of sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[7][12]
-
-
For Molds (e.g., Aspergillus spp.):
-
From a 7-day culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to release conidia.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[12]
-
-
-
Plate Inoculation:
-
Add 100 µL of the 2x concentrated drug dilutions to the wells of a new 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well. The final volume will be 200 µL.
-
Include a growth control (inoculum + medium, no drug) and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Read yeast plates at 24-48 hours.[12]
-
Read mold plates at 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control. This can be determined visually or with a plate reader.
-
Data Summary Table for MIC Values
| Compound ID | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Furan-A | C. albicans ATCC 90028 | 8 | 16 |
| Furan-B | C. albicans ATCC 90028 | 2 | 4 |
| Furan-A | A. fumigatus ATCC 204305 | 16 | 32 |
| Furan-B | A. fumigatus ATCC 204305 | 4 | 8 |
| Fluconazole | C. albicans ATCC 90028 | 1 | 2 |
| Amphotericin B | A. fumigatus ATCC 204305 | 0.5 | 1 |
MIC₅₀/MIC₉₀: The concentration that inhibits 50%/90% of the tested isolates, respectively.
Antifungal Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method that is simple and cost-effective, making it suitable for screening large numbers of compounds.[13][14] It involves placing a paper disk impregnated with the test compound onto an agar plate swabbed with a standardized fungal inoculum.
Protocol: Disk Diffusion Assay
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[12]
-
Sterile paper disks (6 mm diameter)
-
Furan-based test compounds
-
Standardized fungal inoculum (0.5 McFarland)
-
Sterile cotton swabs
Procedure:
-
Plate Preparation:
-
Prepare the supplemented Mueller-Hinton agar and pour into sterile Petri dishes to a uniform depth of 4 mm.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar with the standardized fungal suspension.
-
-
Disk Application:
-
Aseptically apply a known amount of the furan-based compound solution onto sterile paper disks and allow the solvent to evaporate.
-
Place the impregnated disks firmly onto the surface of the inoculated agar.
-
-
Incubation:
-
Incubate the plates at 35°C for 24 hours (for Candida spp.).[13]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. A larger zone diameter indicates greater antifungal activity.
-
Section 3: Secondary Assays for Fungicidal Activity and Biofilm Disruption
Compounds that demonstrate promising MIC values should be further investigated to determine if they are fungistatic (inhibit growth) or fungicidal (kill the fungus) and to assess their activity against biofilms, which are a major cause of persistent infections.
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic picture of a compound's antifungal activity over time.[15] They are essential for determining whether a compound is fungicidal and at what rate it kills the fungal cells.[11][16]
Expert Insights:
The definition of fungicidal activity is a ≥99.9% (or 3-log₁₀) reduction in CFU/mL from the starting inoculum.[11] It is critical to include multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) and multiple concentrations of the test compound (e.g., 1x, 4x, 16x MIC) to fully characterize the concentration- and time-dependent killing effects.[11][17]
Protocol: Time-Kill Assay
Materials:
-
Standardized fungal inoculum (prepared as in the MIC assay but adjusted to a final concentration of ~1-5 x 10⁵ CFU/mL in RPMI-1640).
-
Furan-based compounds at desired concentrations (multiples of the MIC).
-
Sterile culture tubes.
-
SDA plates for colony counting.
-
Shaking incubator.
Procedure:
-
Assay Setup:
-
In sterile tubes, combine the fungal inoculum with the furan compound at concentrations of 0x (growth control), 1x, 4x, and 16x MIC.
-
Incubate the tubes at 35°C with constant agitation (e.g., 200 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot from each tube.[10]
-
-
Colony Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each compound concentration. A ≥3-log₁₀ reduction compared to the initial inoculum indicates fungicidal activity.
-
Visualization: Time-Kill Assay Workflow
Caption: Workflow for a Time-Kill Kinetic Assay.
Biofilm Inhibition and Eradication Assays
Fungal biofilms are communities of cells encased in an extracellular matrix, which confers high levels of drug resistance.[18] It is therefore crucial to evaluate a compound's ability to both prevent biofilm formation and eradicate established biofilms.
Protocol: Biofilm Inhibition Assay (MBIC)
This assay determines the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration of a compound that prevents biofilm formation.[19]
Materials:
-
Sterile 96-well, flat-bottom polystyrene plates.[18]
-
Standardized fungal inoculum (~1 x 10⁶ cells/mL in RPMI-1640).[18]
-
Furan-based compounds.
-
Crystal Violet (CV) solution (0.1%).
-
33% Glacial Acetic Acid.
Procedure:
-
Assay Setup:
-
Add 100 µL of serially diluted furan compounds to the wells.
-
Add 100 µL of the standardized fungal inoculum.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Staining and Quantification:
-
Carefully aspirate the medium and wash the wells three times with PBS to remove non-adherent cells.[18]
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Remove the methanol and stain the biofilms with 200 µL of 0.1% Crystal Violet for 20 minutes.
-
Wash away excess stain with water and allow the plate to air dry.
-
Solubilize the bound CV with 200 µL of 33% acetic acid.
-
Measure the absorbance at 570 nm using a plate reader. The MBIC is the concentration that shows a significant reduction in absorbance compared to the growth control.
-
Section 4: Safety and Selectivity Assessment
A promising antifungal agent must be potent against fungal pathogens while exhibiting minimal toxicity to host cells. Cytotoxicity assays are a critical step in the early evaluation of furan-based compounds.
MTT/XTT Cytotoxicity Assay
The MTT and XTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mammalian cells.[20][21] Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[20]
Expert Insights:
The XTT assay is often preferred over the MTT assay because its formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[20] It is important to test the compounds against a relevant mammalian cell line, such as human kidney cells (HEK293) or liver cells (HepG2), to assess potential organ-specific toxicity.
Protocol: XTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Furan-based compounds
-
XTT labeling reagent and electron coupling reagent[20]
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the furan-based compounds.
-
Incubate for 24-48 hours.
-
-
XTT Labeling:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well and incubate for 4 hours at 37°C.
-
-
Quantification:
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm).
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ (the concentration that causes 50% inhibition of cell viability) can then be determined.
-
Visualization: Antifungal Drug Discovery Funnel
Caption: Tiered approach for evaluating antifungal compounds.
Section 5: In Vivo Efficacy Models
In vitro activity does not always translate to in vivo efficacy. Therefore, testing promising, non-toxic compounds in a living system is a critical step. The Galleria mellonella (greater wax moth larva) model is an excellent preliminary in vivo model due to its cost-effectiveness, ethical advantages, and innate immune system that shares similarities with that of vertebrates.[22][23]
Galleria mellonella Infection Model
This model is used to assess the ability of a furan-based compound to improve the survival of larvae infected with a lethal dose of a fungal pathogen.
Protocol: G. mellonella Survival Assay
Materials:
-
G. mellonella larvae (250-350 mg, uniform in color)
-
Fungal inoculum (C. albicans ~10⁶ CFU/mL)
-
Furan-based compound solution
-
Micro-syringe
Procedure:
-
Infection:
-
Inject a group of 10-16 larvae with 10 µL of the fungal inoculum into the last left proleg.
-
-
Treatment:
-
At 1-2 hours post-infection, inject a separate group of infected larvae with the furan-based compound via the last right proleg.
-
Include control groups: uninfected (no injection), PBS-injected, and infected but untreated.
-
-
Incubation and Monitoring:
-
Incubate the larvae at 37°C in the dark.
-
Monitor survival daily for 5-7 days. Larvae are considered dead if they do not respond to touch.
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test). A significant increase in the survival of treated larvae compared to the untreated group indicates in vivo efficacy.
-
References
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). CLSI. [Link]
-
Lewis, R. E., & Kontoyiannis, D. P. (2021). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]
-
Goff, Z., & Johnson, M. (2022). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]
-
Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. [Link]
-
Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Guinea, J. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central. [Link]
-
de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
-
Jenks, J. D., & Hoenigl, M. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. MDPI. [Link]
-
Pfaller, M. A., & Rex, J. H. (2003). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]
-
Pfaller, M. A., Sheehan, D. J., & Rex, J. H. (2004). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. PubMed Central. [Link]
-
NCCLS. (2004). M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. ResearchGate. [Link]
-
Arendrup, M. C., Meletiadis, J., Mouton, J. W., & Lagrou, K. (2017). Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. ResearchGate. [Link]
-
CLSI. (2020). M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. [Link]
-
Carrillo-Muñoz, A. J., Rojas, F., Tur-Tur, C., & Cárdenes-Perera, D. (2013). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology. [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
-
Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Guinea, J. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. [Link]
-
CDC. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]
-
Pacific BioLabs. (n.d.). Time Kill Testing. Pacific BioLabs. [Link]
-
Fuchs, B. B., & Mylonakis, E. (2016). Experimental In Vivo Models of Candidiasis. MDPI. [Link]
-
Lohse, M. B., Gulati, M., Johnson, A. D., & Nobile, C. J. (2018). In Vitro Culturing and Screening of Candida albicans Biofilms. PubMed Central. [Link]
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds | Protocol Preview. YouTube. [Link]
-
Al-Hatmi, A. M. S., van Diepeningen, A. D., de Hoog, G. S., Meis, J. F., & Curfs-Breuker, I. (2017). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. PubMed Central. [Link]
-
Rodriguez-Tudela, J. L., Arendrup, M., Barchiesi, F., Bille, J., Chryssanthou, E., Cuenca-Estrella, M., ... & Verweij, P. E. (2008). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. ResearchGate. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link]
-
Ross, Z. K., Handfield, M., & Progulske-Fox, A. (2014). Time-kill assays in which Candida albicans strains were cultured in YPD media... ResearchGate. [Link]
-
de Oliveira, C. B., da Silva, L. P., de Paula, E., & Kioshima, E. S. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]
-
Ahmadi, S., & Naghsh, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]
-
Navarro, F., Garbayo, I., & Vílchez, C. (2019). Inhibition of Bacterial and Fungal Biofilm Formation by 675 Extracts from Microalgae and Cyanobacteria. MDPI. [Link]
-
Bhattacharya, S., & Ghosh, A. (2016). (a) MTT-based cytotoxicity assay to determine the cell viability of... ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
O'Toole, G. A. (2011). Biofilm Formation Inhibition Assay. Bio-protocol. [Link]
-
Kumar, R., & Singh, P. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Jays, J., Mohan, S., & Saravanan, J. (2019). MOLECULAR DOCKING STUDIES OF NOVEL FURAN-AZETIDINONE HYBRID COMPOUNDS AS POTENTIAL ANTIFUNGAL AGENTS. Semantic Scholar. [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]
-
Wang, Y., Li, S., & Li, Z. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
Al-Haidar, A., Al-Anazi, A., & Al-Shahrani, I. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. NIH. [Link]
-
Petrikaite, V. (2017). The Mechanistic Targets of Antifungal Agents: An Overview. PubMed Central. [Link]
-
McCarty, T. P., & Pappas, P. G. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI. [Link]
-
Yilmaz, I., & Arslan, M. (2010). Synthesis and biological activity studies of furan derivatives. Semantic Scholar. [Link]
-
Yilmaz, I., & Arslan, M. (2010). Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]
- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 11. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Purification of 5-Aryl-2-Methyl-3-Furoic Acids
Abstract
This technical guide provides a comprehensive overview of robust methodologies for the purification of 5-aryl-2-methyl-3-furoic acids, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Moving beyond a simple recitation of steps, this document delves into the physicochemical principles that govern each purification technique, offering researchers the rationale needed to adapt and troubleshoot these protocols effectively. We will explore primary methods such as acid-base extraction and recrystallization, as well as advanced chromatographic separations, equipping scientists in drug development and organic synthesis with the expertise to achieve high levels of purity essential for downstream applications.
Foundational Principles: Understanding the Target Molecule
Success in purification begins with a fundamental understanding of the target molecule's properties and the likely impurities accompanying it from synthesis.
Physicochemical Properties of 5-Aryl-2-Methyl-3-Furoic Acids
The purification strategy is dictated by the inherent chemical nature of the target compound.
-
Acidity (pKa): The carboxylic acid moiety is the most significant functional group influencing purification. While the exact pKa will vary with the specific aryl substituent, it is comparable to other furoic acids. For instance, 2-furoic acid has a pKa of approximately 3.12, making it a relatively strong organic acid.[2][3] This pronounced acidity is the cornerstone of the acid-base extraction technique.
-
Solubility: These compounds are generally crystalline solids. Their solubility in organic solvents is governed by the polarity of the aryl group and the furoic acid core. Solubility data for structurally related compounds show that solvents like alcohols (methanol, butanol) and acetic acid are generally effective, while solubility is lower in less polar solvents like ethyl acetate or non-polar solvents.[4][5] Solubility in water is typically low for the neutral acid but high for its carboxylate salt form.[3][6]
-
Common Impurities: The profile of impurities is a direct consequence of the synthetic route. Common impurities may include unreacted starting materials, neutral byproducts, or related acidic species from side reactions.[7] For example, if synthesized via arylation of a 2-methyl-3-furoic acid precursor, unreacted starting material could be a key impurity.[8]
Primary Purification Strategy: Acid-Base Extraction
For crude reaction mixtures containing neutral or basic impurities, acid-base extraction is an exceptionally powerful and efficient first-line purification technique.[7][9] It leverages the acidic nature of the furoic acid to selectively move it from an organic phase to an aqueous phase and back again, leaving impurities behind.
The Principle of Extraction
The technique relies on the differential solubility of the acidic compound and its corresponding salt.[9] The neutral 5-aryl-2-methyl-3-furoic acid is soluble in organic solvents like diethyl ether or ethyl acetate. When shaken with a basic aqueous solution, the carboxylic acid is deprotonated to form its carboxylate salt. This ionic salt is highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[6][10] The layers are then separated. Subsequently, acidifying the aqueous layer reprotonates the carboxylate, causing the pure furoic acid to precipitate out of the water, ready for collection.[11]
Diagram: Workflow for Acid-Base Extraction
Caption: Workflow for purifying furoic acids via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of diethyl ether or ethyl acetate) in a separatory funnel. Ensure all solids are fully dissolved.
-
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[7]
-
Scientist's Note: A weak base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to prevent potential side reactions like hydrolysis if ester functionalities are present elsewhere in the molecule.[9]
-
-
Mixing & Venting: Stopper the funnel and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release the pressure from CO₂ gas that evolves during neutralization.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The denser aqueous layer will be at the bottom.
-
Collection of Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution (e.g., 25 mL) to the organic layer remaining in the funnel. Repeat the shaking, venting, and separation steps. Combine this second aqueous extract with the first.[7]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The 5-aryl-2-methyl-3-furoic acid will begin to precipitate as the solution becomes acidic. Continue adding acid until no more precipitate forms and the solution is strongly acidic (test with pH paper).[7]
-
Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts. Allow the crystals to air dry on the filter, then transfer them to a desiccator for final drying to a constant weight.
Secondary Purification & Polishing: Recrystallization
Recrystallization is the method of choice for purifying solid compounds to a high degree, especially after a preliminary purification like extraction.[7] It is effective at removing impurities that have different solubility profiles from the target compound.
The Principle of Recrystallization
The technique relies on the property that the solubility of most solids increases with temperature. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly and without agitation, the solubility of the target compound decreases, and it forms a crystalline lattice, excluding impurities which remain dissolved in the cold solvent (the "mother liquor").
Table 1: Solvent Selection Guide for Recrystallization
The choice of solvent is critical and often requires empirical testing. An ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for some furoic acids, especially with polar aryl groups.[12][13] |
| Ethanol | 78 | High | Often a good general-purpose solvent for polar organic molecules. |
| Ethyl Acetate | 77 | Medium | Good solubility for many furoic acid derivatives.[14][15] |
| Acetonitrile | 82 | Medium | Another option, though solubility might be lower than other solvents.[4][14] |
| Toluene | 111 | Low | Can be effective, especially if the aryl group is large and nonpolar. |
| Heptane/Hexane | 98 / 69 | Nonpolar | Generally poor solvents alone, but excellent as "anti-solvents" in a two-solvent system (e.g., dissolved in hot toluene, then hexane is added to induce crystallization). |
Diagram: Workflow for Recrystallization
Caption: Standard workflow for purification by recrystallization.
Detailed Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product.
-
Dissolution: Place the crude 5-aryl-2-methyl-3-furoic acid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture on a hot plate (with a stir bar for even heating) to its boiling point. Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (decolorizing carbon).[13] Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection and Drying: Collect the crystals by suction filtration, wash them with a small volume of ice-cold solvent, and dry them thoroughly.
Advanced Purification: Preparative Column Chromatography
When impurities are structurally very similar to the target compound, making separation by extraction or recrystallization difficult, column chromatography is the preferred method.[7]
Principle and Key Challenge
Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). For carboxylic acids, a common issue is severe "tailing" or streaking of the spot on the column. This occurs due to strong interactions between the acidic proton of the carboxyl group and the slightly acidic silica gel.[7]
The Solution: To achieve sharp, well-defined bands, a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, must be added to the eluting solvent system. This keeps the furoic acid fully protonated, minimizing its interaction with the silica and allowing for clean separation.[7]
Detailed Protocol: Column Chromatography
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Add 0.5-1% acetic acid to the chosen mixture. The ideal system should give your target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (containing the added acid) as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, if it is not very soluble, adsorb it onto a small amount of silica gel by dissolving it in a more polar solvent (like acetone), adding silica, and evaporating the solvent to dryness. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin the separation. Continuously add eluent to the column reservoir.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 5-aryl-2-methyl-3-furoic acid.
-
Isolation: Combine the pure fractions and remove the solvent and volatile acid under reduced pressure using a rotary evaporator to yield the final purified product.
Summary and Comparison of Techniques
| Technique | Primary Application | Purity Achieved | Scalability | Key Consideration |
| Acid-Base Extraction | Removing neutral/basic impurities | Good to Excellent | Excellent | Compound must be acidic and stable to pH changes. |
| Recrystallization | Removing impurities with different solubilities | Excellent | Good | Requires the compound to be a solid; solvent selection is critical. |
| Column Chromatography | Separating structurally similar compounds | Highest | Poor to Moderate | Requires eluent modification (acid addition) to prevent tailing.[7] |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 13, 2026, from [Link]
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- BenchChem. (n.d.). An In-depth Technical Guide to the Formation of 2-Furoic Anhydride.
-
De S, et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Masamune, T., Ono, M., & Matsue, H. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 48(2), 491–496. Retrieved January 13, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column. Retrieved January 13, 2026, from [Link]
- Ohorodnik, M., et al. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry, Technology and Application of Substances.
-
Wilson, W. C. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses. Retrieved January 13, 2026, from [Link]
- Wang, J., et al. (n.d.). Preparation of Furoic Acid by Oxidation of Furfural. Chinese Journal of Organic Chemistry.
- Furdík, M., & Drábek, J. (1974). Synthesis of 5-aryl-2-furancarboxylic acids. Collection of Czechoslovak Chemical Communications.
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
-
Shi, Q. (2006). Determination of furoic acid, furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. Semantic Scholar. Retrieved January 13, 2026, from [Link]
- The Merck Index. (n.d.). 2-Furoic Acid. Royal Society of Chemistry.
-
Vasilieva, N. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved January 13, 2026, from [Link]
-
Il Farmaco; Edizione Scientifica. (1987). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. PubMed. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Retrieved January 13, 2026, from [Link]
- BenchChem. (n.d.). Solubility of 2,5-Furandicarboxylic acid in organic solvents. Retrieved January 13, 2026, from a technical guide on FDCA solubility.
Sources
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Furoic Acid [drugfuture.com]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vernier.com [vernier.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CCCC 1974, Volume 39, Issue 7, Abstracts pp. 1892-1897 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Academic Journals and Conferences [science.lpnu.ua]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(4-Fluorophenyl)-2-methyl-3-furoic Acid in Medicinal Chemistry
Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery
The furan ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its presence in a wide array of biologically active natural products and synthetic compounds underscores its importance as a "privileged structure." Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electronic properties of the furan ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive core for the design of novel therapeutic agents.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, its structural features, particularly as a member of the 2-methyl-5-aryl-3-furoic acid class, suggest a promising starting point for antimicrobial drug discovery programs. A study on related 2-methyl-5-aryl-3-furoic acids has shown that this class of compounds exhibits interesting antifungal activity.[1] Therefore, these application notes will focus on the evaluation of this compound as a potential antimicrobial agent.
The protocols outlined herein are designed to be self-validating and provide a robust framework for the synthesis, characterization, and biological evaluation of this compound.
Part 1: Synthesis of this compound
The synthesis of 2,5-disubstituted-3-furoic acids can be achieved through various synthetic routes. A common and effective method involves the construction of the furan ring from acyclic precursors. The following protocol is a representative procedure adapted from known methods for the synthesis of similar furoic acid derivatives.
Synthetic Workflow Diagram
Sources
Application Notes and Protocols: 5-Substituted Furoic Acids as Versatile Scaffolds in Modern Drug Design
Abstract
The furan ring is a privileged heterocyclic motif in medicinal chemistry, prized for its unique electronic properties and its ability to engage in various biological interactions.[1][2] Among furan-containing structures, 5-substituted-2-furoic acids represent a particularly valuable and versatile scaffold for the design and development of novel therapeutic agents. The strategic placement of a carboxylic acid at the 2-position provides a crucial anchor for biological targets, while the 5-position offers a readily modifiable site for tuning potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthetic strategies, biological applications, and structure-activity relationships of 5-substituted furoic acids, complete with detailed experimental protocols for their synthesis and evaluation.
Introduction: The Furoic Acid Scaffold in Medicinal Chemistry
The incorporation of the furan nucleus is a well-established strategy in drug discovery, leading to a wide array of approved drugs with diverse therapeutic applications.[2][3] The furan ring, an aromatic heterocycle, can act as a bioisosteric replacement for phenyl rings and other aromatic systems, often improving pharmacokinetic properties such as solubility and metabolic stability. The carboxylic acid moiety at the 2-position of the furan ring is a key feature, as it can participate in crucial hydrogen bonding and ionic interactions with biological targets, such as enzymes and receptors.
The 5-position of the furoic acid scaffold is particularly amenable to substitution, allowing for the introduction of a wide range of functional groups. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design. By modifying the substituent at the 5-position, researchers can fine-tune the compound's properties to optimize its biological activity and drug-like characteristics. This has led to the development of 5-substituted furoic acid derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and hypolipidemic effects.[3][4]
Synthetic Strategies for 5-Substituted Furoic Acids
The synthesis of 5-substituted furoic acids can be approached through several key strategies, primarily involving the modification of a pre-existing furoic acid core or the construction of the furan ring with the desired substituent in place.
Synthesis of the Furoic Acid Core
2-furoic acid itself is readily prepared from furfural, a bio-renewable platform chemical. Common methods include the Cannizzaro reaction or oxidation of furfural.[5][6]
Protocol 1: Oxidation of Furfural to 2-Furoic Acid
This protocol describes the oxidation of furfural using a cuprous oxide-silver oxide catalyst and oxygen.
Materials:
-
Furfural (freshly distilled)
-
2.5% Sodium hydroxide solution
-
Cuprous oxide
-
Silver nitrate
-
30% Sulfuric acid
-
Activated carbon
-
Ether
-
Oxygen source
-
Reaction flask with stirrer, condenser, two dropping funnels, thermometer, and gas delivery tube
Procedure:
-
Set up the reaction flask with all the necessary attachments.
-
To the flask, add 250 ml of 2.5% sodium hydroxide solution and the cuprous oxide-silver oxide catalyst (prepared by suspending 9.6 g of cuprous oxide in the NaOH solution and adding a solution of 0.5 g of silver nitrate in 15 ml of water).[7]
-
In the two dropping funnels, place 96 g of freshly distilled furfural and a solution of 40 g of sodium hydroxide in 100 ml of water, respectively.[7]
-
Heat the contents of the flask to approximately 55°C with vigorous stirring.
-
Start bubbling a rapid stream of oxygen through the reaction mixture.
-
Simultaneously, add the furfural and sodium hydroxide solution from the dropping funnels to the reaction mixture at a rate that maintains the temperature between 50-55°C (this should take 20-25 minutes).[7]
-
After the addition is complete, continue vigorous stirring and oxygen flow until the temperature drops below 40°C.
-
Filter the mixture to separate the catalyst.
-
Extract the aqueous solution with three 30-ml portions of ether to remove any unreacted furfural and byproducts.
-
Acidify the aqueous solution with 30% sulfuric acid.
-
Add 6-7 g of activated carbon and boil the solution for 45 minutes.
-
Filter the hot solution to remove the carbon.
-
Cool the filtrate to 0°C and allow it to stand for at least 1 hour.
-
Collect the precipitated 2-furoic acid by suction filtration and wash with small portions of ice-cold water. The yield is typically 86-90%.[7]
Substitution at the 5-Position
A common and effective method for introducing aryl substituents at the 5-position of the furan ring is the Meerwein arylation. This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, in this case, the furan ring of furoic acid, catalyzed by a metal salt.[8]
Protocol 2: Meerwein Arylation of 2-Furoic Acid (General Procedure)
This protocol provides a general framework for the copper-catalyzed arylation of 2-furoic acid.
Materials:
-
Substituted aniline
-
Sodium nitrite
-
Hydrochloric acid (or other suitable acid)
-
2-Furoic acid
-
Copper(II) chloride or other copper salt
-
Acetone (or other suitable solvent)
-
Ice bath
Procedure:
-
Diazotization:
-
Dissolve the substituted aniline in a suitable acidic solution (e.g., hydrochloric acid in water) and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Arylation:
-
In a separate flask, dissolve 2-furoic acid and the copper catalyst in the chosen solvent (e.g., acetone).
-
Slowly add the freshly prepared diazonium salt solution to the furoic acid solution, maintaining the temperature between 20-30°C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of water.
-
If the product precipitates, collect it by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-aryl-2-furoic acid.
-
Caption: General workflow for the Meerwein arylation of 2-furoic acid.
Biological Applications and Evaluation Protocols
The versatility of the 5-substituted furoic acid scaffold has led to its exploration in various therapeutic areas. This section details some of the key biological activities and provides standardized protocols for their evaluation.
Anticancer Activity
Many furan-containing compounds have demonstrated significant anticancer properties. The evaluation of novel 5-substituted furoic acid derivatives for their potential as anticancer agents is a crucial step in the drug discovery process.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and is a common first-line screening tool for anticancer compounds.[9][10][11][12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compound (5-substituted furoic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to logarithmic growth phase.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Caption: Workflow of the MTT assay for anticancer drug screening.
Antifungal Activity
Furan derivatives have also shown promise as antifungal agents.[13] A standardized method for evaluating the in vitro antifungal activity of new compounds is the broth microdilution assay.
Protocol 4: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[14][15]
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud dextrose broth (for initial culture)
-
RPMI-1640 medium (buffered with MOPS)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Positive control antifungal agent (e.g., amphotericin B, voriconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of the fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[15]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
Perform a serial two-fold dilution of the test compound in RPMI-1640 medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35-37°C for 24-72 hours, depending on the fungal species.[16]
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 80% or 100% inhibition) compared to the growth control.[17]
-
Alternatively, the optical density can be read using a microplate reader to quantify growth inhibition.
-
Case Studies: 5-Substituted Furoic Acids in Drug Development
Several successful drugs and clinical candidates have been developed based on the 5-substituted furoic acid scaffold, highlighting its therapeutic potential.
Mometasone Furoate: An Anti-inflammatory Corticosteroid
Mometasone furoate is a potent synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[9][16] It is widely used to treat various inflammatory conditions such as asthma, allergic rhinitis, and eczema.[9] The furoate ester at the 17-position of the steroid core enhances its lipophilicity and potency.
Mechanism of Action: Mometasone furoate acts by binding to glucocorticoid receptors in the cytoplasm.[9] This complex then translocates to the nucleus and modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators like cytokines and prostaglandins.[14][16]
Diloxanide Furoate: A Luminal Amebicide
Diloxanide furoate is an antimicrobial agent used for the treatment of amoebic infections.[18] It is a luminal amebicide, meaning it acts primarily in the intestine.[18]
Mechanism of Action: Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to release the active drug, diloxanide.[7][18] The exact mechanism of diloxanide is not fully understood, but it is believed to inhibit protein synthesis in the amoeba, leading to its death.[17]
5-(Tetradecyloxy)-2-furoic Acid (TOFA): A Hypolipidemic Agent
TOFA is an experimental hypolipidemic agent that has been shown to lower blood lipid levels and inhibit fatty acid synthesis.
Mechanism of Action: TOFA is converted to its coenzyme A ester, TOFyl-CoA, within cells. TOFyl-CoA then inhibits acetyl-CoA carboxylase, a key enzyme in the fatty acid synthesis pathway. This leads to a reduction in the production of fatty acids and triglycerides.
Structure-Activity Relationships (SAR)
The biological activity of 5-substituted furoic acids is highly dependent on the nature of the substituent at the 5-position. Systematic modifications at this position can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
| Substituent at 5-Position | General Effect on Biological Activity | Example Compound |
| Aryl Groups | Can enhance binding to target proteins through hydrophobic and aromatic interactions. The electronic nature of the aryl substituent can influence activity. | 5-Aryl-2-furoic acid derivatives with anticancer activity |
| Long Alkoxy Chains | Increases lipophilicity, which can improve membrane permeability and target engagement for certain enzymes. | 5-(Tetradecyloxy)-2-furoic acid (TOFA) |
| Ester Moieties | Can act as prodrugs, improving oral bioavailability and metabolic stability. | Mometasone furoate, Diloxanide furoate |
| Heterocyclic Rings | Can introduce additional hydrogen bond donors and acceptors, potentially increasing target affinity and selectivity. | Various experimental compounds |
Key SAR Insights:
-
Lipophilicity: The lipophilicity of the 5-substituent plays a crucial role in determining the compound's pharmacokinetic profile and its ability to reach the target site.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on an aryl substituent can modulate the electronic properties of the furan ring, which can in turn affect binding to the target.
-
Steric Factors: The size and shape of the 5-substituent can influence how the molecule fits into the binding pocket of a target protein.
Conclusion
The 5-substituted furoic acid scaffold is a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, makes it an attractive platform for medicinal chemists. The ability to systematically modify the 5-substituent allows for the fine-tuning of pharmacological properties and the optimization of lead compounds. The protocols and case studies presented in this guide provide a solid foundation for researchers to explore the potential of this privileged scaffold in their own drug discovery efforts.
References
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (2018, February 14). Retrieved from [Link]
-
MTT assay protocol | Protocols.io. (2023, February 27). Retrieved from [Link]
-
Mometasone Cream: Package Insert / Prescribing Info / MOA - Drugs.com. (n.d.). Retrieved from [Link]
-
Bioassays for anticancer activities - PubMed. (n.d.). Retrieved from [Link]
-
Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022, August 4). Retrieved from [Link]
-
Development of reference procedures for broth microdilution antifungal susceptibility testing of yeasts with standardized endpoint determination - PubMed. (n.d.). Retrieved from [Link]
-
What is the mechanism of Diloxanide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem. (n.d.). Retrieved from [Link]
-
Meerwein arylation - Wikipedia. (n.d.). Retrieved from [Link]
-
2-furoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy) - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Scheme 1. a) Classic Meerwein arylation protocol and b) the related improved photoredox process. - ResearchGate. (n.d.). Retrieved from [Link]
-
5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids - PubMed. (n.d.). Retrieved from [Link]
-
Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. (n.d.). Retrieved from [Link]
-
Diloxanide - Wikipedia. (n.d.). Retrieved from [Link]
-
separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Covalent binding of 5-tetradecyloxy-2-furoic acid (TOFA) and c(RGDfK) and its co-delivery with Lipusu, a novel synergistic strategy to inhibit the proliferation of nasopharyngeal cancer - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. (2025, August 6). Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved from [Link]
-
Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi - PMC - NIH. (n.d.). Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
-
Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC - PubMed Central. (2019, October 31). Retrieved from [Link]
-
Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved from [Link]
-
Pharmacology of Mometasone Furoate (Asmanex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects - YouTube. (2025, February 23). Retrieved from [Link]
-
The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed. (n.d.). Retrieved from [Link]
-
Reciprocal effects of 5-(tetradecyloxy)-2-furoic acid on fatty acid oxidation - PubMed. (n.d.). Retrieved from [Link]
-
5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved from [Link]
Sources
- 1. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. shokubai.org [shokubai.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of reference procedures for broth microdilution antifungal susceptibility testing of yeasts with standardized endpoint determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reciprocal effects of 5-(tetradecyloxy)-2-furoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A High-Throughput Screening Platform for the Biological Evaluation of Novel Furan Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The furan ring is a privileged heterocyclic scaffold, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] This guide provides a comprehensive, field-proven framework for the initial biological screening of novel furan compounds. We present detailed, self-validating protocols for a tiered screening approach, enabling the efficient identification and prioritization of lead candidates. The methodologies described herein are designed for robustness, scalability, and reproducibility, ensuring high-quality data generation for drug discovery programs.
The Furan Scaffold: A Versatile Player in Medicinal Chemistry
The furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a recurring motif in a multitude of pharmacologically active molecules.[1][5][6] Its utility in drug design is attributed to its ability to act as a bioisostere for other aromatic systems, like phenyl rings, while offering distinct polarity and hydrogen bonding capabilities that can enhance pharmacokinetic profiles.[1][2] Clinically approved drugs such as the antibacterial agent Nitrofurantoin and the diuretic Furosemide underscore the therapeutic importance of this scaffold.[2] The goal of a screening campaign is to systematically investigate the structure-activity relationship (SAR) of novel derivatives, identifying how modifications to the furan ring impact their biological function.[7]
A Tiered Approach to Biological Screening
An efficient screening cascade is essential for managing compound libraries and focusing resources on the most promising candidates. We advocate for a parallel primary screening approach to rapidly assess broad-spectrum activity.
Caption: The core principle of the colorimetric MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light. [8]* Solubilization solution: DMSO or 0.01 M HCl in isopropanol.
-
96-well flat-bottom sterile culture plates.
-
Test furan compounds dissolved in DMSO (stock solution, e.g., 10 mM).
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [2]2. Compound Treatment: Prepare serial dilutions of the test furan compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. [2]4. MTT Addition: After the treatment period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [9]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. [10]Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. 7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [10]
Data Analysis & Interpretation
The percentage of cell viability is calculated relative to the vehicle control. This allows for the determination of the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.
Formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
| Compound | Cell Line | IC₅₀ (µM) |
| Furan-A01 | HeLa | 15.2 |
| Furan-A02 | HeLa | > 100 |
| Furan-A03 | HeLa | 5.8 |
| Doxorubicin | HeLa | 0.9 |
Protocol 2: Antimicrobial Activity Screening
A fundamental screening step is to assess a compound's ability to inhibit microbial growth. [11]The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [12][13]
Scientific Principle of Broth Microdilution
This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. [13][14]After incubation, the presence or absence of visible growth is determined. The MIC provides a quantitative measure of the compound's potency. [13]This protocol is based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI). [12][15][16]
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well U-bottom microtiter plates.
-
Test furan compounds dissolved in DMSO.
-
Positive control (e.g., Ciprofloxacin, Gentamicin).
-
0.5 McFarland turbidity standard.
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. [17]2. Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. Typically, 50 µL of MHB is added to wells 2 through 11. 100 µL of the compound at twice the highest desired concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and so on, creating a dilution series.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Controls (Essential for a Self-Validating System):
-
Growth Control: Well containing MHB and inoculum, but no compound.
-
Sterility Control: Well containing MHB only, no inoculum.
-
Positive Control: A row with a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. [13]
Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Furan-B01 | 8 | 16 |
| Furan-B02 | > 128 | > 128 |
| Furan-B03 | 4 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Protocol 3: Anti-inflammatory Activity Screening
Many inflammatory conditions involve the overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) enzyme in macrophages. [18]Therefore, screening for inhibitors of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common primary assay for anti-inflammatory potential. [19][20]
Scientific Principle of the Griess Assay
Direct measurement of NO is difficult due to its short half-life. The Griess assay provides an indirect method by measuring nitrite (NO₂⁻), a stable and oxidized product of NO. [21][22]The Griess reaction is a two-step diazotization process. First, acidified nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be measured colorimetrically at ~540 nm. [21][22][23]
Caption: Workflow from cellular stimulation to colorimetric detection in the Griess assay.
Detailed Protocol: NO Inhibition Assay
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium (DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent: Mix equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% NED in deionized water) just before use. [22]* Sodium Nitrite (NaNO₂) for standard curve.
-
Test furan compounds and a positive control (e.g., L-NAME).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight. [18]2. Compound Pre-treatment: Treat the cells with various concentrations of the furan compounds for 1-2 hours before LPS stimulation.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. [20][24]4. Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.
-
Add an equal volume (50-100 µL) of the Griess Reagent to all samples and standards. [23] * Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. [24]7. Cytotoxicity Check: It is critical to run a parallel MTT assay on the same cells to ensure that the observed reduction in nitrite is due to anti-inflammatory activity and not simply because the compounds are killing the cells.
Data Analysis
Calculate the nitrite concentration in each sample using the linear regression from the sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
| Compound | NO Inhibition IC₅₀ (µM) | Cell Viability at IC₅₀ |
| Furan-C01 | 22.5 | > 95% |
| Furan-C02 | 11.8 | > 90% |
| Furan-C03 | > 100 | > 95% |
| L-NAME | 35.1 | > 95% |
Conclusion and Forward Path
This application note details a robust, multi-assay platform for the primary biological screening of novel furan derivatives. By employing standardized protocols for antiproliferative, antimicrobial, and anti-inflammatory activities, researchers can efficiently generate high-quality, reproducible data. The inclusion of appropriate controls and counter-screens, such as cytotoxicity checks, is paramount for the accurate interpretation of results and the trustworthy identification of "hit" compounds. Furan derivatives that demonstrate potent and selective activity in these primary screens become high-priority candidates for subsequent dose-response studies, secondary mechanism-of-action assays, and eventual lead optimization.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Medicinal significance of furan derivatives : A Review. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58. Retrieved from [Link]
-
Nivrutti, G. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Pharmacological activity of furan derivatives. (2024, December 10). Retrieved from [Link]
-
University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Loizzo, M. R., Tundis, R., & Menichini, F. (2012). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Performance standards for antimicrobial susceptibility testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]
-
da Silva, R. S., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. Retrieved from [Link]
-
Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. Retrieved from [Link]
-
ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent?. Retrieved from [Link]
-
Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Protocol Griess Test. (2019, December 8). Retrieved from [Link]
-
Martin, C., et al. (2010). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. Retrieved from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Uddin, M. R., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Retrieved from [Link]
-
Chae, H. S., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Retrieved from [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 7. ijabbr.com [ijabbr.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. nih.org.pk [nih.org.pk]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. protocols.io [protocols.io]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages | MDPI [mdpi.com]
- 20. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 21. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Furoic Acid Derivatives
Introduction: The Therapeutic Potential and Toxicological Considerations of Furoic Acid Derivatives
Furoic acid, a heterocyclic organic compound derived from the oxidation of furfural, and its derivatives represent a class of molecules with significant therapeutic potential. Their diverse chemical structures have led to their investigation in various pharmacological contexts, including as antimicrobial, anti-inflammatory, and anticancer agents.[1] However, as with any novel chemical entity destined for therapeutic use, a thorough evaluation of their cytotoxic profile is paramount. Cytotoxicity testing is a critical step in the drug discovery pipeline, providing essential information on a compound's potential to cause cell damage or death.[2] This guide provides a comprehensive overview of modern cell-based assays for assessing the cytotoxicity of furoic acid derivatives, offering researchers the rationale behind assay selection and detailed protocols for their implementation.
Navigating the Landscape of Cytotoxicity Assays: A Decision-Making Framework
The choice of a cytotoxicity assay is not a one-size-fits-all decision. The optimal method depends on the specific scientific question, the expected mechanism of cell death, and the throughput requirements of the study. A multi-tiered approach, often combining assays that measure different cellular parameters, can provide a more complete picture of a compound's cytotoxic potential.[3][4]
A fundamental understanding of the different modes of cell death is crucial for selecting the appropriate assay. The two major forms of cell death are apoptosis and necrosis.[5]
-
Apoptosis: A programmed and highly regulated process of cell suicide, characterized by cell shrinkage, chromatin condensation, and the activation of a specific family of proteases called caspases.[5]
-
Necrosis: A form of uncontrolled cell death, often resulting from acute cellular injury, characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents.[6]
The following sections will delve into the principles and protocols of key assays designed to probe these distinct cellular fates.
Core Assays for Initial Cytotoxicity Screening
For initial screening of a library of furoic acid derivatives, assays that are robust, cost-effective, and amenable to high-throughput screening are preferred.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]
Experimental Causality: A decrease in the formazan signal after treatment with a furoic acid derivative suggests a reduction in cell viability, which could be due to either cytostatic (inhibition of proliferation) or cytotoxic (cell death) effects. This assay is an excellent first-pass screen due to its simplicity and scalability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the furoic acid derivatives and appropriate vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Interpretation and Troubleshooting:
| Observation | Potential Cause | Troubleshooting Step |
| High background | Contamination, phenol red interference | Use sterile technique, use phenol red-free medium during MTT incubation. |
| Low signal | Insufficient cell number, short incubation | Optimize cell seeding density and MTT incubation time. |
| Inconsistent replicates | Uneven cell seeding, pipetting errors | Ensure a homogenous cell suspension and use calibrated pipettes. |
LDH Release Assay: A Marker of Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a classic method for quantifying cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[1][9]
Principle: When the cell membrane is compromised, as in necrosis, LDH is released into the extracellular space.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[9] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[9]
Experimental Causality: An increase in LDH activity in the culture supernatant is a direct indicator of cell membrane damage, a hallmark of necrosis. This assay is particularly useful for distinguishing between apoptosis (where the membrane remains intact in the early stages) and necrosis.
Protocol: LDH Release Assay [1][11]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a fresh 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Delving Deeper: Mechanistic Cytotoxicity Assays
Once initial cytotoxic "hits" are identified, more specific assays are required to elucidate the underlying mechanism of cell death.
Caspase-3/7 Activity Assay: Probing the Executioners of Apoptosis
Caspases-3 and -7 are key executioner caspases that are activated during the final stages of apoptosis.[12][13] Measuring their activity provides a direct and sensitive readout of apoptosis induction.[12][13]
Principle: These assays utilize a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[13][14] Cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7.[13][14]
Experimental Causality: An increase in caspase-3/7 activity is a strong indicator that the furoic acid derivative is inducing apoptosis. This assay can be performed in a simple "add-mix-measure" format, making it suitable for high-throughput screening.
Protocol: Caspase-3/7 Glo Assay
-
Cell Seeding and Treatment: Prepare and treat cells as previously described.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 30 minutes to 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizing the Apoptotic Pathway:
Caption: The convergence of extrinsic and intrinsic pathways on executioner caspases.
High-Content Screening: A Multiparametric Approach to Cytotoxicity
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cell health and cytotoxicity in a single experiment.[15][16] This approach provides a much richer dataset than single-endpoint assays and can reveal complex cellular responses to drug treatment.[15][16]
Principle: Cells are stained with a cocktail of fluorescent dyes that label different subcellular compartments and report on various cellular functions. Automated imaging and analysis software then quantify changes in these parameters.
Key Parameters for Multiparametric Cytotoxicity Analysis: [16][17]
-
Nuclear Morphology: Changes in nuclear size, shape, and chromatin condensation can indicate apoptosis or other forms of cellular stress.
-
Mitochondrial Membrane Potential: A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
-
Plasma Membrane Permeability: Increased permeability, often measured with a live/dead stain, is a marker of necrosis.
-
Cell Proliferation: A simple cell count can reveal cytostatic effects.
Experimental Causality: By integrating data from multiple parameters, HCS can provide a detailed "fingerprint" of a compound's cytotoxic mechanism. For example, a compound that induces a decrease in mitochondrial membrane potential and an increase in caspase-3/7 activity, without a significant change in membrane permeability, is likely an apoptosis inducer.
Visualizing the HCS Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cytotoxic activity of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable furan derivative. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental issues, grounded in mechanistic principles and field-proven insights.
Section 1: Furan Ring Formation via Feist-Bénary Synthesis
The primary route to the core structure of this molecule is the Feist-Bénary synthesis, a condensation reaction between an α-halo ketone and a β-dicarbonyl compound.[1] In this case, the reaction is between 2-chloro-1-(4-fluorophenyl)ethan-1-one and ethyl acetoacetate to form the intermediate, ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate.
Diagram: Feist-Bénary Reaction Pathway
Caption: General workflow for the Feist-Bénary synthesis of the furoate ester intermediate.
FAQ 1: My Feist-Bénary reaction is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Feist-Bénary synthesis are a frequent issue and can often be traced back to suboptimal reaction conditions or competing side reactions.[2] The key is to balance the rate of the desired reaction pathway against potential pitfalls.
Core Causality: The reaction proceeds through deprotonation of the β-dicarbonyl (ethyl acetoacetate) to form an enolate, which then acts as a nucleophile attacking the α-halo ketone.[3] This is followed by cyclization and dehydration. Low yields typically stem from issues in one of these steps.
Troubleshooting Steps:
-
Base Selection is Critical: The choice and stoichiometry of the base are paramount.
-
Problem: Strong bases (e.g., NaOH, KOH, alkoxides) can promote self-condensation of ethyl acetoacetate or hydrolysis of the ester functional groups, leading to a complex mixture of byproducts.[3]
-
Solution: Employ milder, non-nucleophilic bases. Pyridine or triethylamine are often optimal as they are strong enough to facilitate enolate formation without causing significant side reactions.[3] Start with 1.1 to 1.5 equivalents of the base.
-
-
Temperature Control:
-
Problem: Excessive heat can accelerate side reactions and lead to decomposition of starting materials or the product.
-
Solution: Conduct the reaction at a moderate temperature, typically between 50–100°C.[3] It is advisable to start at a lower temperature (e.g., 50-60°C) and monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be incrementally increased.
-
-
Purity of Reactants:
-
Problem: The α-halo ketone (2-chloro-1-(4-fluorophenyl)ethan-1-one) can be unstable and is a lachrymator. Impurities or degradation can inhibit the reaction. Ethyl acetoacetate can exist in keto-enol tautomers, but should be pure.
-
Solution: Use freshly prepared or purified α-halo ketone. Ensure the ethyl acetoacetate is of high purity and dry.
-
-
Solvent Choice:
-
Problem: The solvent can influence the reactivity of the enolate.
-
Solution: Polar aprotic solvents like DMF or DMSO can be effective as they solvate the cation of the enolate, making the oxygen anion more nucleophilic. However, often the reaction can be run neat or with an excess of the base (like pyridine) acting as the solvent.
-
Troubleshooting Workflow Diagram:
Caption: Decision tree for troubleshooting low yields in the Feist-Bénary step.
FAQ 2: I'm observing an unexpected isomer in my reaction mixture. Could this be a Paal-Knorr product?
Answer: Yes, this is a known complication. The Feist-Bénary synthesis can sometimes yield furan isomers through a competing pathway that resembles the Paal-Knorr synthesis.[4][5]
Mechanistic Explanation: The standard Feist-Bénary pathway involves the enolate of the β-dicarbonyl attacking the α-carbon of the halo-ketone. However, under certain conditions, the enolate can attack the carbonyl carbon of the halo-ketone instead. While this is often reversible, it can lead to a 1,4-dicarbonyl intermediate after a series of steps. This 1,4-dicarbonyl compound can then cyclize under acidic or thermal conditions, characteristic of a Paal-Knorr synthesis, to form a different furan isomer.[5]
How to Mitigate Isomer Formation:
-
Maintain Basic Conditions: The Paal-Knorr cyclization is often acid-catalyzed. Ensuring the reaction medium remains basic throughout the process helps to suppress this alternative pathway.[5]
-
Favor SN2 Reaction: The desired reaction is an SN2 displacement of the halide. This is generally very fast for α-halocarbonyl compounds.[5] Using polar aprotic solvents can favor the SN2 reaction, potentially outcompeting the carbonyl attack.
-
Avoid Acidic Workup: During the reaction workup, avoid using strong acids until the furan ring is fully formed and stable. A neutral or mildly basic aqueous wash should be performed first.
Section 2: Hydrolysis of the Furoate Ester
The second stage of the synthesis is the saponification (hydrolysis) of ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate to the target carboxylic acid. While seemingly straightforward, this step can be problematic.
FAQ 3: My ester hydrolysis is incomplete, or I see signs of product degradation. What are the optimal hydrolysis conditions?
Answer: Incomplete hydrolysis and degradation are common issues when converting sterically hindered or electron-rich heterocyclic esters to their corresponding acids. The furan ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Hydrolysis:
| Parameter | Problem with Harsh Conditions | Recommended Protocol | Rationale |
| Reagent | Strong aqueous HCl can lead to ring opening or polymerization. Concentrated NaOH at high heat can cause decarboxylation. | Use a mixture of ethanol and aqueous NaOH (e.g., 2-4 M) or KOH. | The alcohol co-solvent improves the solubility of the ester, allowing for a more homogeneous reaction at a lower temperature. |
| Temperature | Refluxing for extended periods in strong acid/base can degrade the furan moiety. | Gentle heating (e.g., 60-80°C) with careful monitoring by TLC is recommended. | Provides enough energy to overcome the activation barrier for hydrolysis without providing excess energy for decomposition pathways. |
| Reaction Time | Insufficient time leads to incomplete reaction. Excessive time increases the risk of side reactions. | Monitor the disappearance of the starting ester spot on a TLC plate (typically 2-6 hours). | Empirical monitoring is superior to relying on a fixed time, as it accounts for variations in scale and reagent purity. |
| Workup | Failure to fully neutralize the base before acidification can lead to loss of product. | After hydrolysis, cool the mixture in an ice bath and slowly acidify with cold dilute HCl (e.g., 2-6 M) until the pH is ~2-3. | Slow, cold acidification causes the carboxylic acid to precipitate cleanly, minimizing its solubility in the aqueous layer and preventing localized heating that could cause degradation. |
Expert Tip: If standard basic hydrolysis fails, consider alternative methods. For highly resistant esters, hydrolysis using potassium trimethylsilanolate (KOTMS) in a non-aqueous solvent can be effective at room temperature, though it is a more expensive reagent.
Section 3: Purification of the Final Product
The final step is to obtain pure this compound. Common issues include colored impurities and difficulty with crystallization.
FAQ 4: My final product is a dark, oily, or low-melting solid. What is the best procedure for purification?
Answer: Colored impurities often arise from minor decomposition products formed during the reaction. If the product fails to crystallize, it may be due to residual solvent or the presence of impurities that disrupt the crystal lattice.
Recommended Purification Protocol:
-
Initial Isolation: After acidic workup, filter the crude precipitated solid and wash it thoroughly with cold water to remove inorganic salts. Dry the crude product under vacuum.
-
Recrystallization: This is the most effective method for purifying the final acid.
-
Solvent Selection: A mixed solvent system is often ideal. Good candidates include ethanol/water, acetone/water, or ethyl acetate/heptane.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot primary solvent (e.g., ethanol).
-
If the solution is highly colored, add a small amount of activated charcoal (decolorizing carbon) and boil for 5-10 minutes.[6]
-
Filter the hot solution through a pad of celite to remove the charcoal and any insoluble impurities.
-
Slowly add the anti-solvent (e.g., water) to the hot filtrate until the solution becomes slightly turbid.
-
Add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
-
-
Troubleshooting Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if available.
-
References
- Troubleshooting common issues in furan ring synthesis. Benchchem.
- Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds.
- Feist–Benary synthesis. Wikipedia.
- Feist-Bénary Reaction. Alfa Chemistry.
- How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Benary syntheses?. Chemistry Stack Exchange.
- 5-METHYL-2-PHENYL-3-FUROIC ACID synthesis. ChemicalBook.
- 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses Procedure.
- Synthesis methods for the preparation of 2-furoic acid derivatives.
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.
- Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid.
- 2-Furoic acid, 3-methyl-. Organic Syntheses Procedure.
Sources
Optimizing reaction conditions for the synthesis of 5-aryl-furoic acids
Welcome to the technical support center for the synthesis of 5-aryl-furoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-C bond formation on the furan scaffold. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The synthesis of these valuable compounds, often via palladium-catalyzed cross-coupling, is powerful but fraught with potential pitfalls. This document addresses the most common challenges encountered in the field.
Part 1: Foundational Protocol - The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is the workhorse for this transformation due to its functional group tolerance and generally mild conditions.[1] A typical approach involves coupling a 5-halofuroic acid derivative with an arylboronic acid. To prevent side reactions with the carboxylic acid moiety, it is often protected as an ester (e.g., methyl ester), which is subsequently hydrolyzed.[2]
General Experimental Workflow
The overall process can be visualized as a multi-stage workflow, from reaction setup through to the isolation of the final pure acid.
Caption: General workflow for Suzuki coupling and subsequent hydrolysis.
Baseline Protocol: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic acid
This protocol is adapted from established procedures and serves as a robust starting point.[2]
Step 1: Suzuki-Miyaura Coupling (Esterification Product)
-
To a reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and a suitable palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).
-
Place the vessel under an inert atmosphere (Nitrogen or Argon).
-
Add dry, degassed 1,4-dioxane as the solvent.
-
Add a degassed 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the bromo-furan starting material.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to yield methyl 5-(4-nitrophenyl)furan-2-carboxylate.
Step 2: Saponification (Hydrolysis to the Final Acid)
-
Dissolve the purified methyl ester from Step 1 in a 2:1 mixture of water and methanol.
-
Add sodium hydroxide (NaOH) (3.0 eq).
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction and partially concentrate in vacuo to remove the methanol.
-
Carefully add 1 M hydrochloric acid (HCl) to adjust the pH to 3-4, at which point the product will precipitate.[2]
-
Filter the solid, wash with cold water, and dry to obtain the final 5-(4-nitrophenyl)furan-2-carboxylic acid.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues in a question-and-answer format.
Q1: My reaction is not working. TLC/LC-MS shows only starting materials. What should I check first?
A1: This is a classic "failure to launch" scenario, most often pointing to a problem with the catalytic cycle.
-
Catalyst Activity: The Pd(0) active catalyst may not be forming or may be poisoned.
-
Oxygen Sensitivity: Palladium catalysts, especially those with phosphine ligands, are sensitive to oxygen. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas (N₂ or Ar). Inadequate degassing is a very common cause of failure.[3]
-
Reagent Quality: Ensure your palladium precursor and ligands are from a reliable source and have been stored correctly.
-
-
Base Incompatibility: The base is crucial for the transmetalation step.
-
Strength & Solubility: For many Suzuki couplings, a moderately strong inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required.[4] The base must have some solubility in the reaction medium. Using a biphasic system (e.g., toluene/water or dioxane/water) can facilitate this.
-
Check Your Base: Ensure the base is dry and has not been passivated by absorbing atmospheric CO₂ and moisture.
-
-
Water Content: While many Suzuki protocols use aqueous base, the amount of water can be critical. Some reactions require anhydrous conditions, while others are accelerated by a small amount of water. If using an "anhydrous" protocol, ensure your solvent and reagents are truly dry. Conversely, if your reaction is sluggish in a non-aqueous solvent, the addition of a small amount of water might be beneficial.[3]
Q2: My yield is low, and I've isolated a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I fix it?
A2: Boronic acid homocoupling is a common side reaction, often driven by oxygen or an inappropriate palladium catalyst.
-
Causality - The Role of Oxygen: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. This is another reason why rigorous degassing is paramount.
-
Catalyst Choice: Highly active catalysts can sometimes favor homocoupling. You may need to screen different ligands. Buchwald or Fu's groups have developed specialized ligands (e.g., SPhos, XPhos) that are often effective at promoting the desired cross-coupling over homocoupling, even with challenging substrates.[5]
-
Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid is standard, but a very large excess can increase the statistical likelihood of homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions. Try reducing the temperature by 10-20 °C.
Q3: My main byproduct is the protodeboronated arene. Why is my boronic acid being consumed without coupling?
A3: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom. It is often promoted by excess base, water, and elevated temperatures.
-
Mechanism: The reaction proceeds via the hydrolysis of the C-B bond. This can be a significant issue with electron-rich or sterically hindered aryl boronic acids.
-
Mitigation Strategies:
-
Use a Milder Base: Switch from a strong base like K₃PO₄ to a milder one like K₂CO₃ or even an organic base in some cases.
-
Control Water Content: Minimize the amount of water in the reaction. You may need to switch to an anhydrous solvent system with a base like CsF.
-
Use Boronic Esters: Consider converting your boronic acid to a more stable pinacol ester (a Bpin derivative). These are generally more resistant to protodeboronation and can be used under the same catalytic conditions.[3]
-
Reaction Time & Temperature: Do not let the reaction run for an excessively long time or at a higher temperature than necessary, as this gives more opportunity for the side reaction to occur.
-
Q4: The reaction works, but my product is insoluble and precipitates from the reaction mixture, leading to low yields and a stalled reaction. What can I do?
A4: Product insolubility is a challenging but common issue, especially with large, planar aromatic systems that can π-stack.[4]
-
Solvent Choice: The primary solution is to find a solvent that can keep your product in solution at the reaction temperature.
-
Higher Boiling Solvents: Switch from common solvents like toluene or dioxane to higher-boiling alternatives such as xylenes, DMF, or DMSO.[4] Be aware that these solvents may require re-optimization of the reaction conditions.
-
Solubilizing Groups: If you are designing the synthesis from scratch, consider adding temporary solubilizing groups to one of the coupling partners that can be removed later.
-
-
Temperature: Increasing the reaction temperature (within the limits of reagent stability) can improve solubility. A switch to xylenes (b.p. ~140 °C) from toluene (b.p. ~110 °C) can make a significant difference.[5]
Q5: Purification is a nightmare. How can I efficiently remove palladium residues and other impurities?
A5: Post-reaction purification requires a multi-step approach.
-
Palladium Removal:
-
Filtration: A simple filtration through Celite or silica gel immediately after the reaction can remove a significant portion of the precipitated palladium black.
-
Aqueous Wash: A wash with an aqueous solution of thiourea or sodium thiosulfate can help to sequester soluble palladium species.
-
Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium, but be cautious as it can also adsorb your product, leading to yield loss.
-
-
Purification of the Furoic Acid:
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can use acid-base chemistry. After the initial workup, dissolve the crude material in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., NaHCO₃ solution). The furoic acid will move into the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is re-acidified with HCl to precipitate the pure product, which can be collected by filtration.
-
Crystallization: This is one of the most effective methods for obtaining high-purity material.[6] Finding a suitable solvent system is key. Common solvents for furoic acids include water, ethanol, or mixtures like ethyl acetate/hexanes.
-
Part 3: Data Tables for Quick Reference
Table 1: Comparison of Common Palladium Catalysts & Ligands
| Catalyst / Ligand | Common Name | Typical Use Case & Characteristics |
| Pd(PPh₃)₄ | Tetrakis | "Classic" catalyst. Good for general-purpose couplings, but can be thermally sensitive. |
| Pd(dppf)Cl₂ | - | Very robust and widely used. The dppf ligand is good for a broad range of substrates.[4] |
| Pd(OAc)₂ + SPhos | SPhos | A Buchwald ligand. Excellent for sterically hindered aryl chlorides and bromides. Often shows high activity. |
| Pd₂(dba)₃ + XPhos | XPhos | Another Buchwald ligand. Very active and versatile, often used for challenging couplings. |
| Pd(PPh₃)₂Cl₂ | - | A stable Pd(II) precatalyst that is reduced in situ. Good for screening reactions.[2] |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Reagent Type | Examples | Rationale for Use |
| Bases | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Standard inorganic bases. Cs₂CO₃ is more soluble in organic solvents and often gives higher yields.[4] |
| K₃PO₄ | A stronger base, often effective for less reactive aryl chlorides or hindered substrates. | |
| K-OtBu, Na-OtBu | Strong alkoxide bases. Used for very challenging couplings, but can promote side reactions. | |
| Solvents | Toluene, Dioxane | Common, relatively non-polar solvents. Often used with an aqueous phase for the base. |
| DMF, DMAc, DMSO | Polar aprotic solvents. Good for solubilizing polar reagents and products. Can be difficult to remove. | |
| THF | Lower boiling point, good for reactions that require milder temperatures. |
Part 4: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common reaction failures.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
-
Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. MDPI. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. Available at: [Link]
-
Previous palladium-mediated cross-coupling reactions involving... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. Available at: [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. Available at: [Link]
Sources
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields and product purity. We will delve into the common synthetic route, explore the causality behind frequent experimental challenges, and offer validated protocols to overcome them.
Synthetic Pathway: A Mechanistic Overview
The most prevalent and reliable method for synthesizing this compound involves a two-stage process: an acid-catalyzed Paal-Knorr furan synthesis to construct the core heterocyclic ring, followed by the saponification of an ester intermediate.[1][2] The overall workflow begins with a 1,4-dicarbonyl equivalent, which undergoes cyclization and dehydration to form the furan ester, followed by hydrolysis to yield the final carboxylic acid.
Caption: Overall workflow for the synthesis of the target furoic acid.
The key to a high overall yield is the successful execution of both the Paal-Knorr cyclization and the subsequent hydrolysis. Each step presents unique challenges that we will address in the following sections.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the yield of the initial Paal-Knorr cyclization? A: The most critical factor is the management of water produced during the reaction. The cyclization is a dehydration reaction, and its reversible nature means that the presence of water can inhibit the reaction from proceeding to completion.[3] Effective water removal, coupled with the choice of an appropriate acid catalyst, is paramount for high conversion.
Q2: I'm observing a persistent, dark-colored contamination in my final product. What is the likely cause? A: Dark, often polymeric, byproducts known as "humins" can form, especially under harsh acidic conditions or with prolonged heating.[4] The furan ring, particularly when activated by substituents, can be sensitive to strong acids and high temperatures, leading to degradation and polymerization.[5]
Q3: Is it possible to form byproducts other than polymers? A: Yes. If your reagents or solvents are contaminated with an ammonia source (e.g., from cleaning supplies or impure reagents), you can form the corresponding pyrrole byproduct through a competing Paal-Knorr pyrrole synthesis.[3][6] This highlights the importance of using high-purity materials.
Q4: My saponification reaction seems to stall, with starting ester still present after hours of reflux. Why? A: This "stalling" is often due to poor solubility of the furoate ester in the aqueous alkaline solution. If the ester and the hydroxide are not in the same phase, the reaction rate will be extremely slow. Using a co-solvent to create a homogeneous solution is a common and effective solution.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low Yield or Incomplete Conversion in Paal-Knorr Cyclization
Symptom: Analysis of the crude reaction mixture (TLC, GC-MS) shows a significant amount of the 1,4-dicarbonyl starting material remaining.
Potential Cause A: Inappropriate Acid Catalyst
-
Scientific Rationale: The Paal-Knorr synthesis requires an acid catalyst to protonate a carbonyl group, facilitating the nucleophilic attack by the enol of the other carbonyl.[1][7] However, the catalyst's strength is a delicate balance. Overly strong protic acids (e.g., concentrated H₂SO₄) can promote side reactions and degradation, while a catalyst that is too weak may result in slow and incomplete reactions.[4]
-
Recommended Solutions:
-
Switch to a Milder Acid: p-Toluenesulfonic acid (p-TsOH) is an excellent alternative, providing sufficient acidity with less degradation.
-
Use a Lewis Acid: Lewis acids like ZnCl₂ or BF₃·Et₂O can effectively catalyze the reaction, often under milder conditions.[7]
-
Employ a Solid Acid Catalyst: Catalysts like Amberlyst-15 or montmorillonite clay can simplify workup (filtration) and are often less aggressive, minimizing byproduct formation.
-
| Catalyst | Type | Typical Loading | Common Solvents | Pros | Cons & Considerations |
| H₂SO₄ | Protic | Catalytic (1-5 mol%) | Toluene, Xylene | Inexpensive, strong | High risk of degradation/polymerization |
| p-TsOH | Protic | 5-10 mol% | Toluene, Benzene | Effective, crystalline | Can be hygroscopic; must be dry |
| ZnCl₂ | Lewis | 1.0 - 1.2 eq. | Dichloromethane, neat | Milder conditions | Stoichiometric amount often needed |
| Amberlyst-15 | Solid Acid | 10-20 wt% | Toluene | Easy removal, reusable | Slower reaction rates may occur |
Potential Cause B: Presence of Water Inhibiting the Reaction
-
Scientific Rationale: The reaction's final step is the elimination of a water molecule to form the aromatic furan ring. According to Le Châtelier's principle, the presence of this byproduct in the reaction medium can slow or reverse the cyclization, preventing the reaction from reaching completion.
-
Recommended Solutions:
-
Azeotropic Removal of Water: The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. This physically removes water as it is formed, driving the equilibrium toward the product.[3]
-
Use of Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester water, though this is generally less efficient for reactions that produce large amounts of water.
-
Protocol: Paal-Knorr Cyclization with Dean-Stark Apparatus
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add the 1,4-dicarbonyl precursor (1.0 eq).
-
Add toluene as the solvent (approx. 0.2-0.5 M concentration).
-
Add the acid catalyst (e.g., p-TsOH, 0.1 eq).
-
Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates full consumption of the starting material.
-
Cool the reaction mixture and proceed with aqueous workup.
Caption: Troubleshooting logic for low yield in the Paal-Knorr cyclization step.
Problem 2: Incomplete Saponification of the Furan Ester
Symptom: After acidification and workup, the isolated product is an oily mixture or shows two spots on TLC corresponding to the desired acid and the starting ester.
Potential Cause: Heterogeneous Reaction Mixture
-
Scientific Rationale: Saponification is the hydrolysis of an ester under basic conditions. The reaction requires intimate contact between the ester and the hydroxide ions (e.g., from NaOH or KOH). Many organic esters, including the furoate intermediate, have poor solubility in purely aqueous solutions, leading to a two-phase system and an extremely slow reaction at the interface.
-
Recommended Solutions:
-
Introduce an Alcoholic Co-solvent: The most common solution is to use a mixture of water and an alcohol (e.g., ethanol, methanol). This creates a homogeneous solution for both the ester and the inorganic base, dramatically increasing the reaction rate.
-
Use a Phase-Transfer Catalyst (PTC): In cases of very poor solubility, a PTC like tetrabutylammonium bromide (TBAB) can be used to shuttle hydroxide ions into the organic phase.
-
Protocol: Optimized Saponification
-
Dissolve the crude ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) pellets and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC (a common mobile phase is 30-50% ethyl acetate in hexanes, stained with permanganate). The reaction is complete when the starting ester spot (higher Rf) has completely disappeared. This typically takes 2-4 hours.
-
Cool the mixture, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and proceed to the acidification and extraction workup.
Problem 3: Difficult Product Isolation and Purification
Symptom: The final product is obtained as a sticky solid or oil after workup, and recrystallization attempts fail to yield clean, crystalline material.
Potential Cause: Inefficient Workup and Purification
-
Scientific Rationale: The workup procedure is critical for obtaining a pure product. After saponification, the product exists as a water-soluble carboxylate salt. Upon acidification, the neutral carboxylic acid precipitates. If this is done too quickly or at too high a temperature, impurities can be trapped within the solid matrix. Furthermore, any remaining neutral byproducts from the first step must be removed.
-
Recommended Solutions:
-
Base Wash Before Acidification: Before acidifying the reaction mixture, perform an extraction with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials or neutral byproducts. The desired carboxylate salt will remain in the aqueous layer.
-
Controlled Acidification: Cool the aqueous layer in an ice bath and add acid (e.g., 1M or 2M HCl) slowly with vigorous stirring. This promotes the formation of larger, purer crystals. Check the pH to ensure it is acidic (pH ~2-3).
-
Thorough Extraction: After precipitation, extract the entire aqueous mixture multiple times with a suitable solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
Systematic Recrystallization: Do not assume a single solvent will work. A solvent screen is recommended.
-
| Recrystallization Solvent System | Solubility Profile | Notes |
| Ethanol/Water | Soluble in hot ethanol; insoluble in water. | Dissolve in minimum hot ethanol, add water dropwise until cloudy, then cool slowly. |
| Toluene | Moderately soluble in hot toluene. | Good for removing more polar impurities. |
| Ethyl Acetate/Heptane | Soluble in ethyl acetate; insoluble in heptane. | A versatile system for moderately polar compounds. |
Mechanistic Insight: The Paal-Knorr Furan Synthesis
Understanding the mechanism can aid in troubleshooting. The reaction proceeds via acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound's enol form.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Navigating the Synthesis of Substituted Furans
Welcome to the Technical Support Center for the synthesis of substituted furans. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity in their furan syntheses. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This resource is structured to address common problems through a series of FAQs and in-depth troubleshooting guides, grounded in established chemical literature.
The Furan Challenge: An Overview
The furan ring is a valuable scaffold in medicinal chemistry and materials science. However, its synthesis can be fraught with challenges. The furan ring's aromaticity is modest (resonance energy of ~16 kcal/mol), making it susceptible to degradation under the very conditions often required for its formation, particularly strong acids.[1] This inherent instability is the root cause of many of the yield issues observed in its preparation. This guide will focus on the most common synthetic routes and their associated pitfalls.
Section 1: The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a cornerstone of furan chemistry.[2][3] While robust, it is often plagued by low yields due to harsh reaction conditions.
Frequently Asked Questions (FAQs): Paal-Knorr Synthesis
Q1: My Paal-Knorr reaction is turning black and forming insoluble tar. What's happening and how can I fix it?
A: This is a classic sign of acid-catalyzed decomposition and polymerization.[1] Traditional conditions using strong Brønsted acids (e.g., H₂SO₄) and high heat can degrade both the starting 1,4-dicarbonyl and the furan product.[2]
-
Causality: The furan ring, especially with electron-donating substituents, is prone to protonation, which can initiate polymerization or ring-opening.[1] High temperatures accelerate these degradation pathways.
-
Solutions:
-
Switch to a Milder Catalyst: Replace strong acids with Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., silica sulfuric acid), which can promote cyclization under less aggressive conditions.[3][4]
-
Lower the Temperature & Time: Employ microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes, minimizing the opportunity for thermal decomposition.[5][6][7][8][9]
-
Solvent Choice: If using conventional heating, a high-boiling aprotic solvent like toluene can provide better temperature control than solvent-free conditions.
-
Q2: My reaction is sluggish and gives incomplete conversion, even after extended heating. What should I do?
A: Incomplete conversion suggests that the energy barrier for the rate-determining step, the intramolecular cyclization, is not being overcome efficiently.[3]
-
Causality: This can be due to insufficient catalysis, sterically hindered substrates, or deactivating electron-withdrawing groups on the dicarbonyl backbone.
-
Solutions:
-
Use a Stronger Dehydrating Agent: Reagents like phosphorus pentoxide (P₂O₅) can be more effective at removing water and driving the equilibrium toward the furan product.[2]
-
Increase Catalyst Loading: A modest increase in catalyst concentration may improve the rate, but proceed with caution to avoid increased side product formation.
-
Consider Microwave Synthesis: As mentioned, microwave heating can provide the energy needed to overcome the activation barrier more efficiently than conventional heating.[5][7]
-
Q3: I'm observing a significant amount of a pyrrole byproduct. Where is it coming from?
A: The Paal-Knorr synthesis is also a classic method for synthesizing pyrroles when an amine is present.[2][10]
-
Causality: Contamination of your reaction with an amine source (e.g., from a previous synthetic step, impure solvent, or degradation of an amide) will lead to the formation of a pyrrole byproduct.
-
Solution:
-
Ensure all reagents, solvents, and glassware are scrupulously clean and free from nitrogen-containing nucleophiles.
-
Data Presentation: Catalyst and Condition Effects on Paal-Knorr Synthesis
The choice of catalyst and heating method has a profound impact on the yield of the Paal-Knorr synthesis. The following table summarizes representative data from the literature for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.
| Catalyst | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | Conventional | 110-120 | 2-4 h | 85-90 | BenchChem |
| HCl | Microwave | 140 | 3 min | 95 | Minetto et al., 2003 |
| Sc(OTf)₃ | Conventional | 25 | 30 min | 92 | BenchChem |
| No Catalyst | Microwave | 150 | 10 min | 90 | Minetto et al., 2005 |
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol provides a rapid and high-yielding synthesis of 2,5-dimethylfuran, minimizing thermal degradation.
Materials:
-
Hexane-2,5-dione
-
Ethanol/Water (1:1)
-
1 M Hydrochloric acid (optional, many substrates do not require it under microwave conditions)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Place hexane-2,5-dione (1 mmol, 114 mg) into the microwave process vial.
-
Add 3 mL of a 1:1 ethanol/water solution.
-
(Optional) Add 2-3 drops of 1 M HCl.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 140°C for 3-5 minutes.
-
Troubleshooting Checkpoint: If the reaction is incomplete (monitored by TLC or GC-MS), increase the irradiation time in 1-minute increments. If decomposition is observed, repeat the reaction without the acid catalyst.
-
-
Cool the vial to room temperature using a compressed air stream.
-
Transfer the contents to a separatory funnel and dilute with 10 mL of water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent in vacuo. The crude product is often of high purity but can be further purified by distillation if necessary.
Visualization: Paal-Knorr Furan Synthesis Workflow
Caption: Troubleshooting workflow for the Paal-Knorr furan synthesis.
Section 2: The Feist-Benary Furan Synthesis
This classic method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[11][12][13] It offers a route to highly functionalized furans, but side reactions and stalled reactions can be problematic.
Frequently Asked Questions (FAQs): Feist-Benary Synthesis
Q1: My Feist-Benary reaction isn't producing the furan. I seem to be isolating a hydroxydihydrofuran intermediate. What's wrong?
A: This is a well-documented phenomenon known as an "interrupted" Feist-Benary reaction.[11]
-
Causality: The final dehydration step to form the aromatic furan ring is often slow under basic or neutral conditions and typically requires an acid catalyst.
-
Solution:
-
After the initial base-catalyzed condensation, carefully add a catalytic amount of a protic acid (e.g., HCl) to the reaction mixture to promote the dehydration step.
-
Q2: I'm getting a mixture of furan isomers. How can I improve the regioselectivity?
A: The formation of isomers can occur if the intermediate tricarbonyl compound undergoes a competing Paal-Knorr type cyclization.
-
Causality: The regioselectivity is influenced by both steric and electronic factors of the substrates and the choice of base.
-
Solutions:
-
Choice of Base: Milder bases like pyridine or triethylamine are often preferred over stronger bases like sodium ethoxide, which can promote side reactions.[12]
-
Substrate Structure: The structures of your α-halo ketone and β-dicarbonyl compound are the primary determinants of regioselectivity. A careful review of the literature for similar substrate combinations is recommended.
-
Q3: My ester functional group is being hydrolyzed during the reaction. How can I prevent this?
A: Ester hydrolysis is a common side reaction when using strong bases.
-
Causality: Strong bases like sodium hydroxide or sodium ethoxide will readily hydrolyze ester functionalities.
-
Solution:
-
Use a non-nucleophilic organic base such as pyridine or triethylamine.[12] If a stronger base is required, consider protecting the ester group or using a different synthetic route.
-
Data Presentation: Solvent and Base Effects on Feist-Benary Synthesis
The choice of base and solvent can significantly impact the yield and side product profile of the Feist-Benary synthesis.
| α-Halo Ketone | β-Dicarbonyl | Base | Solvent | Temperature | Yield (%) | Reference |
| Chloroacetone | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 75-85 | BenchChem |
| Chloroacetone | Ethyl acetoacetate | Triethylamine | DMF | 80°C | ~80 | BenchChem |
| Bromoacetone | Acetylacetone | NaOEt | Ethanol | RT | 60-70 | Varies |
Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This protocol uses mild conditions to favor the desired product and minimize ester hydrolysis.
Materials:
-
Ethyl acetoacetate
-
Pyridine
-
Chloroacetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in pyridine (2.0 eq).
-
Slowly add chloroacetone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Troubleshooting Checkpoint: Monitor the reaction by TLC. If the reaction stalls, consider adding a catalytic amount of a stronger, non-nucleophilic base like DBU. If the starting materials are consumed but the furan is not the major product, an interrupted reaction may have occurred. Work up the reaction and treat the crude product with a catalytic amount of acid in a separate step.
-
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualization: Feist-Benary Synthesis Mechanism
Caption: Simplified mechanism of the Feist-Benary furan synthesis.
Section 3: Furan Synthesis via Metallation
Direct metallation of the furan ring, typically with an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with an electrophile, is a powerful method for introducing substituents at the C2 position. However, these reactions are highly sensitive and require rigorous technique.
Frequently Asked Questions (FAQs): Furan Metallation
Q1: My furan lithiation reaction is giving a very low yield. What are the most likely causes?
A: Low yields in organolithium reactions are almost always due to issues with reagent quality or reaction conditions.[14][15]
-
Causality: Organolithium reagents are extremely reactive towards protic sources (like water) and oxygen.[14] Incomplete lithiation or quenching of the organolithium reagent before it can react with your electrophile are common failure modes.
-
Solutions:
-
Titrate your n-BuLi: The concentration of commercially available n-BuLi can decrease over time. Always titrate the solution before use to determine its exact molarity.[15]
-
Ensure Anhydrous and Inert Conditions: All glassware must be flame- or oven-dried. Solvents must be rigorously dried and degassed. The reaction must be performed under a dry, inert atmosphere (argon is preferred over nitrogen).[14][16]
-
Temperature Control: Lithiation of furan is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the decomposition of THF by n-BuLi at higher temperatures.[14][17]
-
Q2: I'm seeing 2-butylfuran as a major byproduct when using an alkyl bromide as my electrophile. Why is this happening?
A: This is a result of lithium-halogen exchange between your furyllithium intermediate and n-butyl bromide, which is formed from the reaction of n-BuLi with your alkyl bromide electrophile.[18]
-
Causality: The furyllithium can react with the alkyl bromide to form the desired product, but it can also undergo a competing lithium-halogen exchange to generate 2-bromofuran and the alkyl lithium. The n-BuLi can also react with the alkyl bromide to form butane and the corresponding alkyl lithium, which can then react with the furan.
-
Solutions:
-
Change the Electrophile: Use an alkyl iodide instead of an alkyl bromide, as the lithium-iodine exchange is generally faster and can lead to higher yields of the desired product.
-
Consider Transmetallation: After forming the furyllithium, transmetallate to a different organometallic species (e.g., a cuprate or a zinc species) before adding the electrophile. This can change the reactivity and selectivity of the reaction.
-
Experimental Protocol: Lithiation of Furan and Quenching with an Electrophile
This protocol outlines the general procedure and critical steps for a successful furan lithiation.
Materials:
-
Furan
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Electrophile (e.g., Trimethylsilyl chloride, TMSCl)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk line or glovebox equipment
Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add anhydrous THF to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add furan (1.0 eq) to the cooled THF.
-
Slowly add the titrated n-BuLi solution (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Troubleshooting Checkpoint: A slight yellowing of the solution is often observed. If the solution becomes dark, it may indicate decomposition. Ensure the temperature is strictly maintained.
-
-
Slowly add the electrophile (e.g., TMSCl, 1.1 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo. Purify the crude product by column chromatography or distillation.
Visualization: Troubleshooting Furan Lithiation
Caption: A decision tree for troubleshooting low yields in furan lithiation reactions.
References
-
Paal–Knorr synthesis. In: Wikipedia. ; 2023. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology; 2018. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
- Padwa A, ed. Comprehensive Organic Synthesis II. Vol 5. 2nd ed. Elsevier; 2014.
-
Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry. YouTube. Published November 26, 2021. [Link]
-
Feist–Benary synthesis. In: Wikipedia. ; 2023. [Link]
- Ramanathan V, Levine R. Some Reactions of 2-Furyllithium. J Org Chem. 1962;27(4):1216-1219.
-
Optimization of n-BuLi alkylation of furan. Reddit. Published April 19, 2021. [Link]
- Boruah M, Deka D. Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of the Indian Chemical Society. 2021;98(10):100147.
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Published October 11, 2024. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals (Basel). 2023;16(5):747.
-
Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]
- A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applic
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2023;8(30):26829-26861.
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Feist-Benary synthesis of furan. Química Organica.org. [Link]
- Bailey WF, Luderer MR, Uccello DP. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. J Am Chem Soc. 2010;132(6):1848-1849.
- Wang H, Xu X, Li Y, et al. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Org Biomol Chem. 2019;17(33):7774-7782.
- Optimization of Organolithium Reactions. Org Process Res Dev. 2002;6(6):906-912.
- Cravotto G, Cintas P. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Angew Chem Int Ed Engl. 2006;45(15):2374-2376.
- D’Souza DM, O’Brien-Brown J, Zificsak CA, et al. Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Org Lett. 2009;11(15):3446-3449.
- Perreux L, Loupy A. A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and reaction mechanisms. Tetrahedron. 2001;57(45):9199-9223.
- Sharma V, Mishra M, Sharma S, et al. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. 2023;11(6).
- Feist‐Bénary Reaction. In: Comprehensive Organic Name Reactions and Reagents. ; 2010.
- Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. 2024;71(1):215-231.
-
Am I overlooking something in n-BuLi reactions? ResearchGate. Published August 19, 2015. [Link]
-
organolithium reagents. Sciencemadness Discussion Board. Published December 16, 2007. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. Published September 9, 2021. [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J Vis Exp. 2016;(117):54486.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. ijnrd.org [ijnrd.org]
- 9. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sciencemadness Discussion Board - organolithium reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Byproduct formation in the synthesis of 5-phenyl-3-furoic acids
Welcome to the technical support center for the synthesis of 5-phenyl-3-furoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with or troubleshooting this specific synthetic route. Here, we address common challenges and frequently asked questions related to byproduct formation, offering expert insights and practical, field-proven solutions to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of 5-phenyl-3-furoic acid is a multi-step process that is crucial for the development of various pharmaceutical intermediates. A common and effective pathway involves two key transformations:
-
Acid-Catalyzed Cyclization: The intramolecular condensation of ethyl benzoylpyruvate (ethyl 2,4-dioxo-4-phenylbutanoate) to form the furan ring of ethyl 5-phenyl-3-furoate. This step is typically catalyzed by a strong dehydrating acid, such as concentrated sulfuric acid.
-
Saponification: The hydrolysis of the resulting ethyl ester, ethyl 5-phenyl-3-furoate, to the final carboxylic acid product, 5-phenyl-3-furoic acid, usually achieved by treatment with a base like sodium hydroxide, followed by acidic workup.
While this route is robust, each step presents unique challenges where byproduct formation can significantly impact yield and purity. This guide provides a structured approach to identifying, understanding, and mitigating these side reactions.
Visualizing the Core Synthesis Pathway
Caption: Core synthetic route to 5-phenyl-3-furoic acid.
Troubleshooting Guide: Byproduct Formation
This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.
Step 1: Acid-Catalyzed Cyclization of Ethyl Benzoylpyruvate
Q1: My reaction mixture turned dark and viscous, and the yield of ethyl 5-phenyl-3-furoate is very low. What is happening?
A1: This is a classic sign of polymerization or charring , a common side reaction when working with furan precursors under harsh acidic conditions. Furans, once formed, can be unstable in strong acids and can polymerize. Additionally, the starting material, ethyl benzoylpyruvate, being a 1,3-dicarbonyl compound, can undergo various self-condensation reactions or degradation under strongly acidic and high-temperature conditions.
Root Cause Analysis:
-
Excessive Temperature: The rate of polymerization and degradation reactions increases significantly with temperature.
-
Prolonged Reaction Time: Extended exposure to strong acid increases the probability of side reactions.
-
High Concentration of Sulfuric Acid: While necessary for dehydration, an overly high concentration of H₂SO₄ can promote charring.
Troubleshooting Protocol:
-
Temperature Control:
-
Maintain a strict temperature profile. It is often recommended to perform the addition of sulfuric acid at a low temperature (e.g., 0-10 °C) and then allow the reaction to proceed at a controlled, moderate temperature.
-
Monitor the internal temperature of the reaction, not just the bath temperature.
-
-
Reaction Time Optimization:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
-
Reagent Stoichiometry and Addition:
-
Ensure the dropwise addition of concentrated sulfuric acid to the ethyl benzoylpyruvate solution to dissipate the heat of mixing.
-
Experiment with slightly lower concentrations of sulfuric acid, though this may require longer reaction times or slightly elevated temperatures.
-
Q2: I've isolated a byproduct with a similar polarity to my desired ethyl 5-phenyl-3-furoate. What could it be?
A2: A likely byproduct is an incompletely cyclized or rearranged intermediate . The mechanism of the acid-catalyzed cyclization involves the enol form of the dicarbonyl compound attacking one of the carbonyls. Incomplete dehydration or alternative cyclization pathways can lead to stable byproducts.
Potential Byproducts and Their Formation:
| Byproduct Structure | Formation Pathway | Mitigation Strategy |
| Hydroxy-lactone intermediate | Incomplete dehydration of the cyclic hemiacetal intermediate. | Ensure sufficient dehydrating agent (conc. H₂SO₄) and adequate reaction time/temperature to drive the reaction to completion. |
| Isomeric furan | While less common in this specific synthesis due to the stability of the conjugated system, alternative enolization and cyclization could theoretically lead to a different furan isomer. | Strict temperature control can favor the thermodynamically more stable product. |
Experimental Verification:
-
Characterize the byproduct using NMR and Mass Spectrometry to confirm its structure. Understanding the structure will provide definitive clues about the side reaction pathway.
Step 2: Saponification of Ethyl 5-phenyl-3-furoate
Q3: After acidification of my saponification reaction, I have a low yield of 5-phenyl-3-furoic acid and a significant amount of a neutral, water-insoluble compound.
A3: This points to incomplete hydrolysis of the starting ester, ethyl 5-phenyl-3-furoate. If the saponification is not complete, the unreacted ester will remain in the organic phase during extraction, leading to a low yield of the desired acid.
Root Cause Analysis:
-
Insufficient Sodium Hydroxide: The hydrolysis is a stoichiometric reaction. An insufficient amount of base will result in incomplete conversion.
-
Inadequate Reaction Time or Temperature: Saponification of sterically hindered or electron-rich esters can be slow.
-
Phase Transfer Issues: If the ester is not sufficiently soluble in the aqueous sodium hydroxide, the reaction rate will be limited by the interface between the two phases.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Use a molar excess of sodium hydroxide (typically 1.5 to 2 equivalents).
-
Increase the reaction temperature or prolong the reaction time. Heating under reflux is common for saponification.[1][2]
-
Monitor the disappearance of the starting ester by TLC. The ester spot should be completely gone before proceeding with the workup.
-
-
Improve Solubility:
-
Add a co-solvent such as ethanol or tetrahydrofuran (THF) to create a homogeneous reaction mixture. This will significantly increase the reaction rate.
-
Q4: My final product seems to be contaminated with a non-acidic impurity, even after a basic wash. What could this be?
A4: A potential side reaction during hydrolysis, especially if conditions are too harsh, is decarboxylation . The removal of the carboxylic acid group would result in the formation of 5-phenylfuran, a neutral and relatively non-polar compound.
Mechanism of Decarboxylation:
Caption: Potential decarboxylation side reaction.
Mitigation Strategies:
-
Avoid Excessive Heat: While heating is necessary for hydrolysis, prolonged exposure to high temperatures, especially under strongly acidic or basic conditions, can promote decarboxylation. Use the minimum temperature required for complete saponification.
-
Careful Acidification: During the workup, add the acid slowly and with cooling to avoid localized heating.
Frequently Asked Questions (FAQs)
Q: Can I use a different acid catalyst for the cyclization step?
A: Yes, other strong dehydrating acids or Lewis acids can be used. Polyphosphoric acid (PPA) is a common alternative that can sometimes give cleaner reactions. Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) can also be effective, potentially under milder conditions. However, each catalyst system will require its own optimization of temperature and reaction time.
Q: How can I effectively purify the final 5-phenyl-3-furoic acid?
A: The primary purification method takes advantage of the acidic nature of the product. After the basic hydrolysis, a wash with a non-polar organic solvent (like diethyl ether or dichloromethane) can remove any neutral byproducts (e.g., unreacted ester, decarboxylated furan). After acidification of the aqueous layer, the precipitated furoic acid can be collected by filtration. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is recommended. Column chromatography can also be used for small-scale purification.[3][4]
Q: What is the role of the enol intermediate in the cyclization step?
A: The enol intermediate is crucial for the formation of the furan ring. In the presence of a strong acid, the ethyl benzoylpyruvate, which exists in equilibrium with its enol tautomer, is protonated. The enol form then acts as a nucleophile, attacking one of the protonated carbonyl groups in an intramolecular fashion to form a five-membered ring. Subsequent dehydration leads to the aromatic furan ring.
Mechanism of Enol-Mediated Cyclization:
Caption: Key mechanistic steps in the acid-catalyzed cyclization.
References
-
A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-Furoic Acid. Retrieved from [Link]
- Separation and purification of furan carboxylates. (n.d.). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Furan-2-yl(phenyl)methanol. Retrieved from [Link]
- Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents.
-
Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. (2025). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. (n.d.). MDPI. Retrieved from [Link]
- Production of ethyl pyruvate. (n.d.). Google Patents.
-
3-Furancarboxylic acid, 5-(phenylmethyl)-. (n.d.). PubChem. Retrieved from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Pyruvic acid, ethyl ester. Retrieved from [Link]
-
Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). (n.d.). PubMed Central. Retrieved from [Link]
-
Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. (n.d.). PubMed Central. Retrieved from [Link]
-
Kinetic study of hydrolysis of ethyl acetate using caustic soda. (2018). BUE Scholar. Retrieved from [Link]
-
Chemistry Lab: Base Hydrolysis Experiment. (n.d.). Scribd. Retrieved from [Link]
-
Kinetic study of hydrolysis of ethyl acetate using caustic soda. (2018). ResearchGate. Retrieved from [Link]
-
Whole-cell Mediated Carboxylation of 2-Furoic Acid Towards the Production of Renewable Platform Chemicals and Biomaterials. (2023). ResearchGate. Retrieved from [Link]
-
Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. (2025). ResearchGate. Retrieved from [Link]
Sources
Purification strategies to enhance the purity of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for enhancing the purity of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound at the desired purity level. The following FAQs and troubleshooting guides are based on fundamental chemical principles and established laboratory techniques.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. However, for a compound like this compound, impurities typically fall into several categories:
-
Unreacted Starting Materials: Precursors used in the final synthetic step may persist in the crude product.
-
Reaction Byproducts: Side reactions can lead to structurally similar molecules that are challenging to separate. For instance, in syntheses involving oxidation, intermediate products like aldehydes or alcohols might be present.[1]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, Ethyl Acetate, Dichloromethane) can be trapped in the solid matrix.
-
Inorganic Salts: Salts from reagents or pH adjustments during the workup (e.g., NaCl, MgSO₄) may contaminate the product.[1]
Q2: I have a crude solid. Which purification strategy should I attempt first?
A2: The choice of the initial purification technique depends on the nature of the impurities and the physical state of your compound.[1] For a solid carboxylic acid like this, a logical workflow is essential. We recommend starting with the most selective and scalable technique first.
The following decision-making workflow provides a general strategy:
Caption: General purification workflow for this compound.
As the diagram illustrates, Acid-Base Extraction is an excellent first step to remove any non-acidic (neutral or basic) impurities.[2] This is often followed by Recrystallization , which is highly effective for purifying solid organic compounds.
Q3: My purified product is a sticky gum or oil instead of the expected solid. What went wrong?
A3: This is a common issue that typically points to one of two causes:
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of a compound, causing it to appear as an oil or gum at room temperature. The impurities act as a solvent for your product.
-
Residual Solvent: Trapped solvent can also prevent your compound from solidifying.
Troubleshooting Steps:
-
Try co-evaporating the oil with a low-boiling solvent like dichloromethane or diethyl ether on a rotary evaporator to azeotropically remove the stubborn residual solvent.
-
If that fails, the issue is likely purity. Re-subject the material to a rigorous purification technique, such as column chromatography, to remove the offending impurities. Sometimes, adding a small seed crystal of pure material can induce crystallization.
Section 2: Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction leverages the acidic nature of the carboxyl group. By treating an organic solution of your crude product with an aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[3] This salt migrates to the aqueous layer, leaving neutral or basic organic impurities behind in the organic layer.[2][4]
Q4: What is the standard protocol for an acid-base extraction of this compound?
A4: The following protocol is a robust starting point for separating your acidic product from neutral or basic impurities.
Caption: Workflow diagram for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and invert it gently several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that evolves.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.
-
Repeat: To ensure complete extraction, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~1-2, check with litmus or pH paper).[5]
-
Isolation: The pure this compound should precipitate out as a solid. Collect the solid by vacuum filtration, wash it with a small amount of cold deionized water to remove residual salts, and dry it thoroughly.[1]
Q5: I followed the protocol, but no precipitate formed upon acidification. What should I do?
A5: This is a common and frustrating problem, but it can usually be resolved.[6]
-
Check the pH: The most common reason for no precipitation is insufficient acidification. Ensure you have added enough acid to bring the pH down to 1-2. The pKa of a typical carboxylic acid is around 4-5; you need to be well below this to ensure it is fully protonated and thus insoluble in water.[7]
-
Product is Water-Soluble: In rare cases, the protonated acid may have some solubility in the aqueous/salt solution. If the solution appears cloudy but no solid crashes out, try extracting the acidified aqueous solution with three portions of a clean organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry with anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.[4]
-
Insufficient Product: It's possible that your initial crude material contained very little of the desired product. Check the organic layer from the initial extraction for your compound via TLC to see if it failed to extract into the aqueous layer.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures. The ideal scenario is to find a solvent that dissolves the compound when hot but not when cold.
Q6: How do I choose the best solvent for recrystallizing my product?
A6: Solvent selection is the most critical step.[8] You are looking for a solvent where your compound is highly soluble at the boiling point and poorly soluble at room temperature or in an ice bath.
Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature. A good solvent will not dissolve the solid.
-
Heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant, pure crystals should form.
The table below provides a starting point for solvent selection. Given the aromatic and carboxylic acid functionalities, polar protic and polar aprotic solvents are good candidates.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | May be a good choice if the compound has low water solubility. Often used in a solvent pair.[9] |
| Ethanol/Methanol | 78 / 65 | High | Compound is likely very soluble. Best used as the "soluble" solvent in a two-solvent system (e.g., Ethanol/Water). |
| Acetone | 56 | Medium-High | Good general-purpose solvent for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | Another excellent choice for moderately polar compounds. |
| Toluene | 111 | Low | Good for less polar compounds; the aromatic nature may help dissolve the fluorophenyl group at high temperatures. |
| Hexanes/Heptane | ~69 | Very Low | Compound is likely insoluble. Best used as the "insoluble" solvent (anti-solvent) in a two-solvent system. |
Q7: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[10] The compound comes out of solution as a liquid instead of a solid. This often traps impurities.
Solutions:
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add 10-20% more of the hot solvent, and allow it to cool more slowly.[10]
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound, it will always oil out.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Use a Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and then slowly add a "bad" hot anti-solvent (e.g., water) dropwise until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then let it cool slowly.
Section 4: Troubleshooting Guide: Column Chromatography
While highly effective, purifying carboxylic acids on standard silica gel can be problematic. The acidic protons on the silica surface can interact strongly with your compound, leading to significant peak tailing or even irreversible binding.[1]
Q8: My compound streaks badly on a silica gel TLC plate. How can I get a clean separation?
A8: This streaking is the classic sign of a strong interaction between your acidic compound and the silica stationary phase.[1] To obtain a well-defined spot on TLC (and good separation on a column), you must suppress the deprotonation of your carboxylic acid.
Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., 94:5:1 Hexanes:Ethyl Acetate:Acetic Acid).[1] The excess acid in the mobile phase ensures that your compound remains fully protonated, minimizing its interaction with the silica and allowing it to move as a sharp, well-defined band.
References
-
Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
- Google Patents. (1972).
- Google Patents. (2016).
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). [Link]
- Google Patents. (2019).
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]
-
Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]
-
Chinese Journal of Organic Chemistry. (2020). Preparation of Furoic Acid by Oxidation of Furfural. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Shi, Q. (2006). Determination of furoic acid, furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. Semantic Scholar. [Link]
-
Jham, G. N., et al. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. How To [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues of furoic acid derivatives in biological assays
A Guide for Researchers on Overcoming Solubility Challenges in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen many promising furoic acid derivatives stall due to a fundamental, yet frustrating, experimental hurdle: poor aqueous solubility. This guide is designed to provide you, our fellow researchers, with a logical, in-depth framework for diagnosing and systematically overcoming these solubility issues. We will move from first-line troubleshooting to advanced formulation strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your specific compound and assay.
Part 1: Foundational FAQs - Your First Line of Defense
This section addresses the most common questions and provides the initial steps that resolve the majority of solubility problems.
Q1: My furoic acid derivative won't dissolve in my aqueous assay buffer. Why is this happening?
A: This is the most common challenge faced with this class of compounds. The furoic acid scaffold, while synthetically useful, often contributes to a molecular structure that is hydrophobic (lipophilic) and may have high crystal lattice energy. These properties mean the molecule "prefers" to interact with itself rather than with water molecules, leading to low aqueous solubility.[1] More than 40% of new chemical entities developed in the pharmaceutical industry are poorly soluble in water, making this a widespread challenge.[2] The key is not to force it into a solution it's incompatible with, but to create a system where it can be stably delivered and remain in solution at your final assay concentration.
Q2: What is the best starting solvent for creating a stock solution?
A: The industry-standard starting point is 100% Dimethyl Sulfoxide (DMSO) .[3] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4] The goal is to create a high-concentration primary stock solution (e.g., 10-30 mM) that is clear and fully solubilized. This concentrated stock will then be serially diluted into your aqueous assay buffer.
Table 1: Common Starting Solvents for Stock Solutions
| Solvent | Recommended Stock Concentration | Max Final Assay Conc. | Key Considerations |
| DMSO | 10-30 mM | < 0.5% (v/v) | Gold standard. Can be cytotoxic or affect cell differentiation at higher concentrations (>1%).[1][5] |
| Ethanol (EtOH) | 10-30 mM | < 0.5% (v/v) | Good alternative, but can affect membrane proteins and cellular metabolism.[1] |
| Dimethylformamide (DMF) | 10-30 mM | < 0.1% (v/v) | More potent solvent than DMSO, but also more toxic. Use with caution and only if DMSO fails. |
Q3: I've dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my assay buffer. What's happening?
A: You are observing kinetic precipitation . Your compound is soluble in the organic DMSO stock but crashes out of solution when it encounters the aqueous environment of your buffer. This happens because the DMSO concentration is diluted, and the water becomes the dominant solvent, which cannot maintain the solubility of your hydrophobic compound. This is a very common issue and the primary reason for the troubleshooting steps outlined in the next section.[3][6] It's crucial to understand the difference between kinetic and thermodynamic solubility. What you are observing is a kinetic event related to the dilution process.[7][8]
Q4: How much DMSO is acceptable in my final assay?
A: This is a critical, assay-dependent parameter. For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% , and almost always under 1%. Higher concentrations can cause cytotoxicity, influence enzyme kinetics, or have other off-target biological effects that can confound your results.[4][5] Always run a "vehicle control" in your assay—this is a control group that receives the same final concentration of DMSO as your highest compound concentration, but without the compound. This ensures that any observed effects are due to your compound and not the solvent.
Part 2: In-Depth Troubleshooting Guide
When the basic approach of direct dilution from a DMSO stock fails, a more systematic approach is required. The following workflow will guide you through diagnosing and solving the problem.
Caption: Troubleshooting workflow for addressing compound precipitation.
The Power of pH Adjustment
For furoic acid derivatives, which contain an ionizable carboxylic acid group, pH is a powerful and often overlooked tool. The solubility of acidic or basic compounds is highly dependent on pH.[9][10]
-
The Principle: The carboxylic acid group on a furoic acid derivative has a specific pKa (the pH at which it is 50% ionized). When the pH of the solution is above the pKa, the carboxylic acid will be deprotonated, forming a negatively charged carboxylate ion. This charged species is significantly more polar and, therefore, more soluble in aqueous buffers.[11][12]
-
Practical Application: Most standard biological buffers (like PBS or cell culture media) have a pH around 7.4. If the pKa of your compound is, for example, 4.5, it will be mostly ionized and soluble at pH 7.4. However, if your derivative has a higher pKa, or if your assay requires a lower pH, solubility could be compromised. Consider preparing your buffer at a pH that is at least 1-2 units higher than the pKa of your compound to ensure it remains in its more soluble, ionized form.[13]
Advanced Formulation Strategies: When Simple Solvents Aren't Enough
For the most challenging compounds, you may need to employ formulation strategies that actively keep the compound in solution. These are common techniques in the pharmaceutical industry.[14][15]
-
Co-solvents: This technique involves using water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol, or glycerin in your final assay buffer (at low concentrations).[16] These co-solvents can increase the overall solubility capacity of the aqueous medium for hydrophobic compounds.[17]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can form non-covalent "inclusion complexes" with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and presenting a soluble exterior to the aqueous environment.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity that can significantly enhance the apparent water solubility of a compound.[22]
Caption: Cyclodextrin forming a soluble inclusion complex.
Part 3: Essential Protocols & Best Practices
Adhering to best practices in compound handling is crucial for reproducibility and data integrity.[23]
Protocol 1: Kinetic Solubility Assessment via Turbidimetry
This protocol provides a quick way to estimate the solubility limit of your compound under your specific assay conditions.[6]
-
Stock Solution: Prepare a 10 mM stock solution of your furoic acid derivative in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Addition to Buffer: To a separate 96-well plate containing your final assay buffer, add a small, fixed volume of each DMSO concentration from the dilution plate (e.g., 2 µL into 98 µL of buffer). This ensures the final DMSO concentration is constant across all wells (in this case, 2%).
-
Incubation & Measurement: Shake the plate for 1-2 hours at room temperature. Measure the absorbance (turbidity) at a wavelength like 620 nm.
-
Data Analysis: The concentration at which a sharp increase in turbidity is observed is the approximate kinetic solubility limit.[3] This tells you the maximum concentration you can achieve without precipitation under these conditions.
Protocol 2: Best Practice for Preparing Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for a typical cell-based experiment. The key is to avoid large dilution shocks and leverage proteins in the medium.
-
Primary Stock: Prepare a 10 mM stock solution in 100% DMSO. Ensure it is fully dissolved. Store properly at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[24][25]
-
Intermediate Dilution Plate: Instead of diluting directly into the final assay plate, create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into your complete cell culture medium (which contains serum proteins that help with solubility) to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.[26]
-
Final Serial Dilutions: Using this 100 µM intermediate solution, perform your final serial dilutions directly in complete cell culture medium. This gradual dilution process reduces the shock of moving from a high organic to a fully aqueous environment.
-
Vehicle Control: Always prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock.
By following this structured approach—starting with the basics, understanding the underlying science, and moving to advanced techniques only when necessary—you can systematically overcome the solubility challenges of furoic acid derivatives and generate reliable, reproducible data for your research.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Prajapati, R., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis.
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical solubilizers. Future Medicinal Chemistry, 2(3), 345-355.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.
- ResearchGate. (n.d.).
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- GMP Plastics. (n.d.). Optimizing Compound Storage for Long-Term Stability and Safety.
- ResearchGate. (n.d.). Cyclodextrins as pharmaceutical solubilizers | Request PDF.
- Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595.
- Klawitter, J., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 63(3), 246-251.
- BenchChem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which.
- Johansson, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2739-2746.
- BenchChem. (n.d.). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
- ResearchGate. (n.d.).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- ScienceDirect. (n.d.).
- Fenyvesi, É., et al. (2020).
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), 17(1), 103.
- Fiveable. (n.d.). pH and Solubility - AP Chem.
- GEUS Publications. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Canadian Journal of Hospital Pharmacy. (n.d.). Safe handling of hazardous drugs.
- WuXi AppTec. (n.d.). Transforming Drug Development: How Smart Compound Management Safeguards Integrity and Boosts Efficiency.
- AAT Bioquest. (2023). Does pH affect solubility?
- de la Torre, C., & Kaskel, S. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. European Journal of Medicinal Chemistry, 42(6), 871-877.
- Khan Academy. (n.d.). pH and solubility.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- ResearchGate. (2006).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. Khan Academy [khanacademy.org]
- 11. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. ijpbr.in [ijpbr.in]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gmpplastic.com [gmpplastic.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. researchgate.net [researchgate.net]
Stability testing of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid under experimental conditions
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid. It is designed in a practical question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Section 1: Foundational Knowledge & General FAQs
This section addresses preliminary questions regarding the molecule's characteristics and the rationale behind stability testing.
Q1: What are the key structural features of this compound relevant to its stability?
A1: The stability profile of this molecule is dictated by three primary structural components:
-
The Furan Ring: This five-membered aromatic heterocycle is susceptible to oxidative degradation. The electron-rich nature of the ring can lead to oxidation, potentially causing ring-opening to form reactive dialdehydes or epoxides.[1][2][3] While some furan-containing drugs are stable, this moiety is a known structural alert that warrants thorough investigation.[2]
-
The Carboxylic Acid Group: Carboxylic acids can undergo decarboxylation upon exposure to high temperatures, leading to the loss of CO2.[4][5] The pH of the solution will also significantly influence the molecule's stability, as the ionized (carboxylate) and non-ionized forms can have different degradation rates.[6][7]
-
The 4-Fluorophenyl Substituent: The C-F bond is very strong, making this group generally stable. However, its presence can influence the molecule's electronic properties and susceptibility to photolytic degradation.
Q2: Why is forced degradation testing essential for this compound during development?
A2: Forced degradation, or stress testing, is a regulatory requirement mandated by guidelines such as the International Council for Harmonisation (ICH) Q1A(R2).[8][9] Its purpose is multifaceted and critical for drug development:
-
Pathway Identification: It helps identify the likely degradation products and elucidates the degradation pathways.[9]
-
Method Development: It is instrumental in developing and validating a "stability-indicating" analytical method—a method that can accurately separate the intact drug from its degradation products.[10]
-
Formulation & Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from environmental factors like light and moisture.[9]
-
Intrinsic Stability: The studies reveal the intrinsic chemical stability of the molecule, providing a foundation for determining shelf-life and storage conditions.[11]
Section 2: Designing and Troubleshooting the Stability Study
This section provides guidance on setting up the experiments and troubleshooting common issues.
Q3: How should I design a forced degradation study for this compound based on ICH guidelines?
A3: A systematic approach is required, stressing the compound under various conditions to achieve a target degradation of 5-20%.[8][12] Degradation beyond this range can lead to secondary degradation, complicating pathway analysis. The following table summarizes the recommended starting conditions.
| Stress Condition | Recommended Starting Parameters | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Investigates susceptibility to low pH environments. The furan ring's stability can be influenced by strong acids.[13] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Evaluates stability in alkaline conditions. While the carboxylic acid itself is stable to hydrolysis, other reactions may be base-catalyzed. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours | Targets the furan ring, which is prone to oxidative cleavage.[3] Monitor closely as oxidation can be rapid; over-stressing is a common issue.[8] |
| Thermal (Dry Heat) | 80°C for 48 hours (solid state) | Assesses solid-state stability and potential for decarboxylation.[5] |
| Photostability | ICH Q1B options: Overall illumination of ≥ 1.2 million lux-hours and ≥ 200 watt-hours/m² for near UV.[14][15] | Exposes the drug to light energy to identify potential photolytic degradation. A dark control is essential to differentiate light vs. thermal effects.[14] |
Q4: I am not observing any degradation under the initial stress conditions. What is my next step?
A4: If the compound appears stable, you must methodically increase the stress level. Do not increase all parameters at once.
-
For Hydrolysis: Incrementally increase the acid/base concentration (e.g., to 0.5 M or 1 M) or the temperature (e.g., to 80°C or reflux), or extend the duration.
-
For Oxidation: Increase the concentration of H₂O₂ (e.g., to 10% or 30%) or the temperature. However, be cautious as these reactions can become uncontrolled.
-
For Thermal: Increase the temperature in 10-20°C increments. It is crucial to document all conditions to prove that a genuine effort was made to induce degradation.
Q5: My mass balance is below 90%. What are the likely causes and how can I fix it?
A5: Poor mass balance is a common and critical issue in stability studies. It suggests that not all degradants are being accounted for.
| Potential Cause | Troubleshooting Steps |
| Co-eluting Peaks | Modify the HPLC method. Try a different gradient slope, change the organic modifier (e.g., from acetonitrile to methanol), or use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18). |
| Non-Chromophoric Degradants | Some degradation pathways (e.g., furan ring opening) can produce fragments that do not absorb UV light at the detection wavelength. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for missing peaks. |
| Precipitation | The degradant may not be soluble in the sample diluent. Visually inspect the stressed sample vials. If precipitation is suspected, try a different diluent with higher organic content. |
| Volatile Degradants | Decarboxylation could lead to the formation of a volatile compound that is lost during sample preparation. Use headspace GC-MS to analyze the sample if decarboxylation is suspected. |
| Adsorption | The active compound or degradants may be adsorbing to the vial surface. Consider using silanized glass vials. |
Section 3: Experimental Protocols & Workflows
This section provides detailed methodologies for conducting the stability tests.
Workflow for Forced Degradation Study
The following diagram outlines the logical flow of a complete forced degradation study, from preparation to final analysis.
Caption: Overall workflow for a forced degradation study.
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).
-
Acid Stress: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Stress: Transfer 1 mL of the stock solution to another vial. Add 1 mL of 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubation: Cap the vials tightly and place them in a controlled oven or water bath at 60°C for 48 hours.
-
Quenching: After incubation, cool the vials to room temperature. Neutralize the acid-stressed sample with an equivalent volume and concentration of NaOH, and the base-stressed sample with HCl. This step is critical to prevent further degradation after the intended stress period.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.
Protocol 2: Oxidative Degradation
-
Preparation: To 1 mL of the 1.0 mg/mL stock solution in a vial, add 1 mL of 6% hydrogen peroxide. This results in a final drug concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubation: Cap the vial and keep it at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the sample with the mobile phase to the target concentration for HPLC analysis. Quenching is generally not required but samples should be analyzed promptly.
Anticipated Degradation Pathways
Based on the molecule's structure, we can hypothesize several primary degradation routes. Understanding these helps in the structural elucidation of unknown peaks in the chromatogram.
Caption: Potential degradation pathways for the molecule.
References
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
Wierckx, N., et al. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Microbial Biotechnology. [Link]
-
Rao, B. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
PubMed. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]
-
OnePetro. (2017, March 26). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. [Link]
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. [Link]
-
Wiley Online Library. (2019, August 6). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]
-
ResearchGate. (2024, September 4). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]
-
Amerigo Scientific. (n.d.). 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. [Link]
-
SPL, Inc. (2024, April 5). ASTM D2619 (Hydrolytic Stability). [Link]
-
IQ Lubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. [Link]
-
ResearchGate. (2019, August). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Request PDF. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
SlideShare. (n.d.). Drug Stability. [Link]
-
Hudson Lab Automation. (n.d.). Drug Stability Testing and Analysis. [Link]
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
ScienceDirect. (n.d.). Effects of hydroxycinnamic acids on the reduction of furan and α-dicarbonyl compounds. [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
YouTube. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Link]
-
ResearchGate. (2019, August 6). (PDF) Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Link]
-
LinkedIn. (2025, November 22). Troubleshooting Dissolution Failures in Stability Studies. [Link]
-
BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. [Link]
-
National Institutes of Health. (n.d.). 3-Furoic acid | C5H4O3 - PubChem. [Link]
-
Springer. (2010, June). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. [Link]
-
CONICET. (2024, March 7). Analytical Methods. [Link]
-
LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]
-
National Institutes of Health. (n.d.). 5-(4-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-one - PubChem. [Link]
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
ResearchGate. (n.d.). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. philadelphia.edu.jo [philadelphia.edu.jo]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Phenylfuran Compounds for Drug Discovery Professionals
Reversing Multidrug Resistance: 5-Phenylfuran Derivatives as P-Glycoprotein Inhibitors
P-glycoprotein (P-gp) mediated multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. 5-Phenylfuran derivatives have emerged as potent P-gp inhibitors, capable of resensitizing resistant cancer cells to conventional anticancer drugs.
Core Pharmacophore and Key Interactions
The core pharmacophore for P-gp inhibition involves the 5-phenylfuran scaffold linked to various moieties that enhance binding to the transporter. Molecular docking studies suggest that these compounds interact with key amino acid residues in the P-gp binding pocket, primarily through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Structure-Activity Relationship Insights
Systematic studies have revealed critical structural features that govern the P-gp inhibitory activity of 5-phenylfuran derivatives:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly impact activity. Polysubstitution, particularly with methoxy groups, has been shown to markedly enhance P-gp inhibition. This "methoxy effect" is a recurring theme in potent P-gp inhibitors.[1]
-
The Furan Core: The furan ring acts as a central scaffold, and its substitution pattern is crucial. Modifications at the 2-position of the furan ring have been extensively explored.
-
Linker and Terminal Group: The linker connecting the furan core to a terminal group, often a heterocyclic moiety, influences the overall conformation and binding affinity. The choice of the terminal group is also critical for optimizing activity. For instance, a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety has been shown to be beneficial.[2]
Comparative Analysis of P-gp Inhibitory Activity
The following table summarizes the P-gp inhibitory activity of representative 5-phenylfuran derivatives in doxorubicin-resistant MCF-7/ADR cells. The reversal fold (RF) indicates the factor by which the cytotoxicity of doxorubicin is increased in the presence of the inhibitor.
| Compound | Modifications | Doxorubicin IC50 (µM) with 5 µM Inhibitor | Reversal Fold (RF) | Reference |
| Lead Compound 5m | - | - | - | [2] |
| Compound 16 | Isopropoxy group on the terminal phenol | 0.73 | 69.6 | [2] |
| Compound III-8 | N-phenylbenzamide pharmacophore | 0.09 | 565.0 | [3] |
| Phenylfuran-bisamide y12d | Phenylfuran-bisamide structure | 0.0320 | 1163.0 | [3] |
Key Findings:
-
The introduction of an N-phenylbenzamide pharmacophore in compound III-8 led to a significant increase in reversal activity compared to the initial lead compounds.[3]
-
Further optimization to a phenylfuran-bisamide structure, as seen in compound y12d , resulted in a remarkable 1163.0-fold reversal of doxorubicin resistance, highlighting the importance of this structural motif.[3]
-
Compound 16 , with an isopropoxy substitution, also demonstrated potent P-gp inhibition, effectively reversing MDR in combination with various anti-tumor drugs like doxorubicin, paclitaxel, and vincristine.[2]
Targeting Cancer Cells: 5-Phenylfuran Derivatives as Anticancer Agents
Beyond their role in overcoming MDR, 5-phenylfuran derivatives have shown direct anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and induction of apoptosis.
Inhibition of Tubulin Polymerization
Several 5-(4-chlorophenyl)furan derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site.[4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Heterocyclic Scaffolds: The introduction of pyrazoline and pyridine rings at the 2-position of the 5-(4-chlorophenyl)furan core has yielded highly potent compounds.[4]
-
Substitution on the Phenyl Ring: The 4-chloro substitution on the phenyl ring appears to be a favorable feature for this class of compounds.
| Compound | Description | Leukemia SR IC50 (µM) | Tubulin Polymerization Inhibition (%) | Reference |
| Colchicine | Reference Drug | - | - | [4] |
| 7c | Pyrazoline derivative | 0.09 | 95.2 | [4] |
| 7e | Pyrazoline derivative | 0.05 | 96.0 | [4] |
| 11a | Pyridine derivative | 0.06 | 96.3 | [4] |
Key Observations:
-
Compounds 7c , 7e , and 11a exhibited cytotoxicity against the leukemia SR cell line with IC50 values in the nanomolar range, surpassing the potency of colchicine in some assays.[4]
-
These compounds demonstrated a high degree of tubulin polymerization inhibition, confirming their mechanism of action.[4]
Other Anticancer Mechanisms
5-Nitrofuran-containing hybrids have also demonstrated significant anticancer activity. For instance, a 5-nitrofuran-isatin hybrid showed potent inhibitory activity against the human colon cancer cell line HCT 116 with an impressive IC50 value of 1.62 µM.[5]
Combating Microbial Infections: Antimicrobial Activity of 5-Phenylfuran Derivatives
The 5-phenylfuran scaffold has been incorporated into various molecules exhibiting a broad spectrum of antimicrobial activities against bacteria and fungi. The presence of a nitro group at the 5-position of the furan ring is a common feature in many potent antimicrobial agents of this class.
SAR for Antimicrobial Activity
-
The 5-Nitro Group: The 5-nitrofuran moiety is a well-established pharmacophore for antimicrobial activity. Its reduction within the microbial cell is believed to generate reactive species that damage cellular macromolecules.[4]
-
Substituents on the Phenyl Ring: The nature of substituents on the phenyl ring can modulate the antimicrobial spectrum and potency. For example, a 4-butyl substituent on a [N'-(5-nitrofuran-2-yl)methylene]benzhydrazide derivative showed a MIC value similar to vancomycin against multidrug-resistant Staphylococcus aureus.
-
Heterocyclic Linkers: The incorporation of heterocyclic rings, such as 1,3,4-oxadiazole, can influence the antimicrobial profile.
Comparative Antimicrobial Activity (MIC values)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Vancomycin | S. aureus (MRSA) | - | |
| 4-butyl-[N'-(5-nitrofuran-2-yl)methylene]benzhydrazide | S. aureus (MRSA) | Similar to Vancomycin | |
| 5-nitrofuran-isatin hybrid 6 | S. aureus (MRSA) | 1 | [5] |
| 5-nitrofuran-isatin hybrid 5 | S. aureus (MRSA) | 8 | [5] |
| 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h) | S. aureus | Lower than ciprofloxacin, nitrofurantoin, and furazidin | [3] |
Key Insights:
-
The 5-nitrofuran-isatin hybrid 6 displayed remarkable potency against MRSA with a MIC of 1 µg/mL.[5]
-
The 1,2,4-oxadiazole derivative 2h also showed potent activity against S. aureus, highlighting the versatility of the 5-nitrofuran scaffold in combination with different heterocyclic systems.[3]
Modulating Inflammation: Anti-inflammatory Potential of 5-Phenylfuran Derivatives
Emerging research indicates that 5-phenylfuran derivatives possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
SAR for Anti-inflammatory Activity
While the SAR for anti-inflammatory 5-phenylfuran derivatives is still being extensively explored, initial studies suggest that substitution patterns on both the phenyl and furan rings play a crucial role. For instance, certain furan-based derivatives have shown promising TNF-α inhibitory activity.
A study on furan-based derivatives demonstrated that compounds 18 , 15 , and 9 produced comparable in-vitro TNF-α inhibition and in-vivo anti-inflammatory activity to the standard drug indomethacin, with the added benefit of reduced gastrointestinal toxicity.
Experimental Protocols
General Synthesis of a 5-Phenylfuran-2-Carboxamide Derivative
This protocol describes a general method for the synthesis of a 5-phenylfuran-2-carboxamide, a common scaffold in many of the discussed bioactive compounds.
Workflow Diagram:
Caption: General synthetic workflow for 5-phenylfuran-2-carboxamide derivatives.
Step-by-Step Protocol:
-
Synthesis of 5-Phenyl-2-furoic Acid:
-
To a solution of a substituted benzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add a solution of sodium ethoxide in ethanol to induce cyclization. Stir at room temperature for 12 hours.
-
Acidify the mixture with dilute HCl to precipitate the ethyl 5-phenyl-2-furoate.
-
Hydrolyze the ester using a solution of NaOH in aqueous ethanol under reflux for 2-4 hours.
-
Acidify with dilute HCl to precipitate the 5-phenyl-2-furoic acid. Filter, wash with water, and dry.
-
-
Amide Coupling:
-
To a solution of the 5-phenyl-2-furoic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM), add a base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-phenylfuran-2-carboxamide derivative.
-
In Vitro P-gp Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.
Workflow Diagram:
Caption: Workflow for the Rhodamine 123 accumulation assay.
Step-by-Step Protocol:
-
Cell Culture: Culture MCF-7/ADR cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test 5-phenylfuran derivatives and a known P-gp inhibitor (e.g., verapamil) as a positive control for 30 minutes at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for an additional 90 minutes at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the intracellular fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Calculate the reversal fold (RF) using the formula: RF = (Fluorescence_treated / Fluorescence_untreated).
Conclusion and Future Perspectives
The 5-phenylfuran scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant enhancements in potency and selectivity across a range of biological targets.
-
For P-gp inhibition , the incorporation of a phenylfuran-bisamide moiety is a highly promising strategy for overcoming multidrug resistance in cancer.
-
As anticancer agents , 5-(4-chlorophenyl)furan derivatives bearing pyrazoline and pyridine heterocycles are potent tubulin polymerization inhibitors with nanomolar efficacy.
-
In the antimicrobial arena , 5-nitrofuran derivatives continue to be a rich source of potent agents against clinically relevant pathogens.
Future research in this area should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their in vivo efficacy and safety profiles. Further exploration of the anti-inflammatory potential of 5-phenylfuran derivatives could also open up new avenues for the treatment of chronic inflammatory diseases. The insights provided in this guide offer a solid foundation for the rational design of next-generation 5-phenylfuran-based therapeutics.
References
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (URL not available)
-
Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. ResearchGate. [Link]
-
Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. PubMed. [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. [Link]
-
Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Hindawi. [Link]
-
Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI. [Link]
-
Design, synthesis, anti-inflammatory evaluation and in silico molecular docking of novel furan-based derivatives with promising TNF-α inhibitory activity. ResearchGate. [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Biological Activity of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the in vitro validation of the biological activity of the novel compound 5-(4-Fluorophenyl)-2-methyl-3-furoic acid. As the specific biological activities of this molecule are not yet extensively documented in publicly available literature, this document outlines a systematic approach to characterizing its potential anti-inflammatory effects. This will be achieved through a direct comparative analysis with a well-established therapeutic agent, Celecoxib.
Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), serves as an ideal benchmark for this study.[1] Its mechanism of action in reducing pain and inflammation by inhibiting prostaglandin synthesis is well-characterized.[2][1][3] By comparing the in vitro performance of this compound against Celecoxib, researchers can gain crucial insights into its potency, selectivity, and potential as a novel therapeutic candidate.
This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind each step. The methodologies described are intended to form a self-validating system for the initial characterization of this and other novel compounds.
Comparative Framework: Foundational In Vitro Assays
A tiered approach is essential for the robust in vitro characterization of a novel compound. We will focus on three core assays to build a preliminary biological activity profile for this compound, benchmarked against Celecoxib.
-
Cytotoxicity Assessment (MTT Assay): Before evaluating the specific anti-inflammatory effects, it is crucial to determine the concentration range at which the compound is not toxic to cells. This ensures that any observed activity is a specific pharmacological effect and not a result of cell death. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[4][5]
-
Direct Enzyme Inhibition (COX-1 & COX-2 Inhibition Assay): To investigate a potential anti-inflammatory mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs), a direct enzyme inhibition assay is paramount.[6][7][8] This will determine the half-maximal inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 enzymes, providing insights into its potency and selectivity.[9]
-
Cell-Based Anti-Inflammatory Activity (Nitric Oxide Production Assay): To assess the compound's effect in a cellular context, we will measure its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a reliable method for quantifying nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants.[10][11][12]
The following sections provide detailed protocols for each of these assays, along with guidance on data interpretation and presentation.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4][13] The amount of formazan produced is proportional to the number of living, metabolically active cells.[5]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Preparation and Treatment: Prepare stock solutions of this compound and Celecoxib in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours under the same conditions as in step 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis and Presentation:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
| Compound | CC50 (µM) |
| This compound | Data |
| Celecoxib | Data |
Table 1: Comparative Cytotoxicity.
Direct Enzyme Inhibition: Colorimetric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes.[6] The peroxidase activity is monitored by the appearance of an oxidized chromogen, providing a measure of the enzyme's activity.[17][18] The inhibitory effect of the test compound is determined by the reduction in this colorimetric signal.
Experimental Workflow:
Caption: Workflow for the COX enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions and subsequent dilutions of this compound and Celecoxib in a suitable solvent (e.g., DMSO). Prepare solutions of purified ovine or human COX-1 and recombinant human COX-2, arachidonic acid (substrate), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogen) as per a commercially available assay kit's instructions.[9][18]
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the serially diluted test compound, Celecoxib, or solvent (for the 100% activity control) to the wells. Incubate for 5 minutes at 25°C.[17]
-
Reaction Initiation: Add the TMPD solution followed by the arachidonic acid solution to initiate the reaction.[17]
-
Measurement: Immediately measure the absorbance at 590 nm using a microplate reader.[18]
Data Analysis and Presentation:
Calculate the percentage of inhibition for each compound concentration compared to the control. Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value for each enzyme.[17] The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data | Data | Data |
| Celecoxib | Data | Data | Data |
Table 2: Comparative COX Inhibition and Selectivity.
Cell-Based Anti-Inflammatory Activity: Griess Assay for Nitric Oxide
This assay quantifies nitric oxide production by measuring the concentration of nitrite, a stable NO metabolite, in the supernatant of cultured cells.[11] Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and produce NO. The inhibitory effect of the test compound on this process is then measured.
Experimental Workflow:
Sources
- 1. news-medical.net [news-medical.net]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cyclooxygenase activity assay in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
A Senior Application Scientist's Guide to Evaluating the Antimicrobial Potential of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a robust scientific framework for the comprehensive evaluation of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid as a potential antimicrobial agent. It outlines a systematic comparison against established drugs, supported by detailed, standards-compliant experimental protocols.
Introduction and Scientific Rationale
The escalating threat of antimicrobial resistance necessitates a continuous search for novel chemical entities with therapeutic potential. Furan derivatives represent a promising class of heterocyclic compounds, with various analogs demonstrating significant biological activities, including antimicrobial and anti-inflammatory effects.[1] Specifically, the furoic acid scaffold has been identified as a core component in molecules with antibacterial and antifungal properties.[2][3][4]
This compound is a synthetic organic compound whose direct antimicrobial properties have not been extensively reported in publicly available literature. However, related structures, such as 2-methyl-5-aryl-3-furoic acids, have shown interesting antifungal activity.[2] This structural similarity provides a strong rationale for a thorough investigation into its potential as a novel antimicrobial agent.
This guide establishes a comprehensive, scientifically rigorous workflow to characterize the antimicrobial profile of this compound. The central objective is to compare its in vitro activity against a panel of clinically significant microorganisms, benchmarking its performance against well-characterized antimicrobial drugs from different classes. The protocols herein are based on globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6]
Comparator Antimicrobial Agents: Mechanisms of Action
To effectively contextualize the potential of a novel agent, it is crucial to compare it against existing drugs with known and diverse mechanisms of action. The selected comparators for this proposed evaluation are:
-
Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic effective against both Gram-negative and some Gram-positive bacteria.[7] Its mechanism involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[7][8][9][10][11] This inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.[10][11]
-
Vancomycin (Glycopeptide): Primarily used against serious Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA).[12] Vancomycin inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[13][14] This binding blocks the transglycosylation and transpeptidation steps in cell wall construction, weakening the wall and leading to cell lysis.[13][14][15][16] Its large size prevents it from penetrating the outer membrane of Gram-negative bacteria.[13][15]
-
Fluconazole (Triazole Antifungal): A widely used antifungal agent. It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[17][18][19] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[17][18][20][21] Disruption of ergosterol synthesis compromises the integrity and fluidity of the cell membrane, inhibiting fungal growth.[17][19]
Proposed Experimental Workflow: A Systematic Approach
Evaluating a novel compound requires a phased, logical progression from initial screening to detailed characterization. The following workflow is proposed to systematically assess the antimicrobial potential of this compound.
Caption: Proposed workflow for antimicrobial evaluation.
Detailed Experimental Methodologies
Scientific integrity demands meticulous and standardized protocols. The following methods are based on CLSI guidelines to ensure the generation of reliable and comparable data.[6][22][23][24]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[25][26] The broth microdilution method is the recommended standard.[26][27]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring it is fully dissolved.
-
Prepare stock solutions for comparator agents (Ciprofloxacin, Vancomycin, Fluconazole) as per CLSI guidelines.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[28][29]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[26]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25]
-
-
Plate Preparation and Inoculation:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the drug to the first column of wells, creating a 1:2 dilution.
-
Perform two-fold serial dilutions by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last well.
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C.
-
Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for fungi, depending on the species.[26]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the agent where no visible turbidity (growth) is observed.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[30][31] This test is a crucial follow-up to the MIC assay.[28][32]
Protocol:
-
Perform MIC Assay: Complete the full MIC protocol as described above.
-
Sub-culturing:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate this aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Also, plate an aliquot from the growth control well to ensure the initial inoculum was viable.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours or until growth is clearly visible in the control culture spot.
-
-
Result Interpretation:
Comparative Antimicrobial Activity: Data Presentation
The data generated from these assays should be tabulated for clear comparison. The following tables present a hypothetical dataset to illustrate how results would be structured.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) in µg/mL
| Microorganism | Strain ID | This compound | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 | 1 | N/A |
| Enterococcus faecalis | ATCC 29212 | 32 | 1 | 2 | N/A |
| Escherichia coli | ATCC 25922 | >128 | 0.03 | >128 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | 0.25 | >128 | N/A |
| Candida albicans | ATCC 90028 | 8 | N/A | N/A | 0.5 |
| Cryptococcus neoformans | ATCC 208821 | 16 | N/A | N/A | 4 |
N/A: Not Applicable. Data are for illustrative purposes only.
Table 2: Hypothetical Minimum Bactericidal Concentrations (MBC) & MBC/MIC Ratios
| Microorganism | Strain ID | This compound |
| MBC (µg/mL) | ||
| Staphylococcus aureus | ATCC 29213 | 32 |
| Enterococcus faecalis | ATCC 29212 | >128 |
| Candida albicans | ATCC 90028 | 16 |
| Cryptococcus neoformans | ATCC 208821 | 64 |
Data are for illustrative purposes only.
Interpreting the MBC/MIC Ratio
The ratio of MBC to MIC is a critical parameter for classifying the activity of an antimicrobial agent:
-
Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4 suggests the agent actively kills the microorganism.
-
Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4 suggests the agent primarily inhibits the growth of the microorganism without killing it.
Conclusion and Future Directions
This guide presents a foundational framework for the initial in vitro evaluation of this compound. Based on the hypothetical data, the compound demonstrates potential activity against Gram-positive bacteria and pathogenic fungi, exhibiting a potentially cidal mechanism against S. aureus and C. albicans.
The logical next steps in a drug development program would include:
-
Spectrum Expansion: Testing against a broader panel of clinical isolates, including drug-resistant strains (e.g., MRSA, VRE).
-
Toxicity Screening: Performing cytotoxicity assays using mammalian cell lines to determine a preliminary therapeutic index.
-
Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect at a molecular level.
-
In Vivo Efficacy: Progressing to animal models of infection to assess performance in a complex biological system.
By adhering to this structured and rigorous evaluation process, researchers can effectively and accurately determine the true therapeutic potential of novel compounds like this compound in the critical fight against infectious diseases.
References
-
VertexAI Search. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx.
-
Wikipedia. Ciprofloxacin.
-
Wikipedia. Vancomycin.
-
Creative Peptides. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects.
-
Go, J. H., & Cunha, B. A. (1991). Fluconazole: a new triazole antifungal agent. Heart & Lung, 20(6), 664–670.
-
Numerade. Solved: What is the mechanism of action of fluconazole (Diflucan®)?.
-
Wilhelm, M. P., & Estes, L. (1999). Mode of action and in-vitro activity of vancomycin. Journal of Antimicrobial Chemotherapy, 44(suppl_A), 1–11.
-
R Discovery. What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications?.
-
Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2008). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of basic microbiology, 48(4), 255–269.
-
Dr. Oracle. What is the mechanism of action of Fluconazole (an antifungal medication)?.
-
J. M. O'Donnell, & M. E. T. I. Preuss. (2024). Fluconazole. In StatPearls. StatPearls Publishing.
-
Patsnap Synapse. What is the mechanism of Ciprofloxacin?.
-
Patsnap Synapse. What is the mechanism of Fluconazole?.
-
Patsnap Synapse. What is the mechanism of Vancomycin Hydrochloride?.
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
-
B. A. Cunha, & J. M. O'Donnell. (2024). Vancomycin. In StatPearls. StatPearls Publishing.
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay.
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
-
SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
-
Macià, M. D., Rojo-Molinero, E., & Oliver, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 50893.
-
BenchChem. Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
-
Institute for Collaborative Biotechnology (ICB). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
-
BenchChem. Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
-
Bonina, F., G. Ronsisvalle, and G. Blandino. "Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans." Il Farmaco; edizione scientifica 42.9 (1987): 629-39.
-
Chang, Wei-Jie, et al. "Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid." Journal of the Chinese Chemical Society 54.2 (2007): 393-399.
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
-
FDA. Antibacterial Susceptibility Test Interpretive Criteria.
-
Karadag, Arda, et al. "Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means." Molecules 27.13 (2022): 4286.
-
ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
-
CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER).
-
Asadi, Somayeh, et al. "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives." Inflammation and Allergy-Drug Targets (Formerly Current Drug Targets-Inflammation & Allergy) 19.3 (2020): 203-211.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 12. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Vancomycin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 15. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 16. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 20. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atlas.org [atlas.org]
- 22. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 23. fda.gov [fda.gov]
- 24. chainnetwork.org [chainnetwork.org]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 28. microchemlab.com [microchemlab.com]
- 29. files.core.ac.uk [files.core.ac.uk]
- 30. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 31. microbe-investigations.com [microbe-investigations.com]
- 32. benchchem.com [benchchem.com]
- 33. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Furoic Acids in Drug Discovery
Introduction: The Strategic Imperative of Fluorination
In the landscape of modern medicinal chemistry, the deliberate and strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Among the tools available, the substitution of hydrogen with fluorine—a process known as fluorination—has emerged as a uniquely powerful strategy.[1][2] Furoic acids, heterocyclic compounds derived from furfural, represent a versatile scaffold in drug design, appearing in compounds with antimicrobial and anticancer properties.[3][4] This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated furoic acid derivatives, offering researchers and drug development professionals a framework for understanding the profound impact of this single atomic substitution.
The core principle we will explore is causality: Why does adding a fluorine atom so dramatically alter a molecule's behavior? The answer lies in fluorine's distinct physicochemical properties: its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond.[2][5] These attributes can significantly influence a compound's acidity, lipophilicity, metabolic stability, and target binding affinity—key determinants of its overall efficacy.[6][7]
This guide will dissect these effects through a comparative case study, detail the essential experimental protocols required for such an evaluation, and provide a clear, data-driven perspective to inform rational drug design.
The Fluorine Advantage: Modulating Key Pharmacological Properties
Before comparing specific molecules, it is crucial to understand the mechanistic basis for fluorination's utility. The introduction of fluorine is not a speculative art but a calculated decision to address specific liabilities in a lead compound.
-
Metabolic Stability: A primary application of fluorination is to block metabolic "soft spots."[2] Many drug candidates fail due to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a metabolically vulnerable C-H bond with a much stronger C-F bond can effectively prevent this breakdown, thereby increasing the drug's half-life and bioavailability.[2][5]
-
Acidity (pKa): Fluorine's powerful electron-withdrawing nature significantly increases the acidity of nearby functional groups, such as a carboxylic acid. Perfluoroalkyl carboxylic acids are several pKa units stronger than their non-fluorinated analogues.[8] This change can drastically alter a molecule's ionization state at physiological pH, impacting its solubility, cell permeability, and interaction with biological targets.
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity—a measure of a compound's solubility in fatty or non-polar environments—can be complex.[9] While a single fluorine atom may modestly increase LogP, a trifluoromethyl (-CF3) group is substantially more lipophilic.[7] This modulation is critical for optimizing a drug's ability to cross cell membranes and reach its target.[2][5]
-
Binding Affinity: Fluorine atoms can form unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[7] This can lead to enhanced binding affinity and greater potency. Furthermore, the conformational effects of fluorine can lock a molecule into a bioactive shape that fits more precisely into a target's binding pocket.[2]
Comparative Analysis: 2-Furoic Acid vs. 5-Fluoro-2-Furoic Acid
To illustrate these principles, we will compare a parent compound, 2-Furoic Acid , with its fluorinated analog, 5-Fluoro-2-Furoic Acid . While a comprehensive dataset for this specific pair requires dedicated experimental work, we can project the expected changes based on established principles of medicinal chemistry and extrapolate from studies on similar fluorinated heterocycles.[10][11]
Data Presentation: Predicted Physicochemical and Pharmacokinetic Properties
The following table summarizes the anticipated shifts in key properties when moving from the non-fluorinated to the fluorinated analog.
| Property | 2-Furoic Acid (Parent) | 5-Fluoro-2-Furoic Acid (Fluorinated) | Rationale for Change & Impact on Efficacy |
| pKa | ~3.16 | < 3.0 | The strong electron-withdrawing effect of fluorine at the C5 position acidifies the carboxylic acid. This increased acidity can alter solubility and target interactions.[8][12] |
| LogP | ~0.69[13] | > 0.7 | Fluorination generally increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding if not optimized.[2][9] |
| Metabolic Stability (t½) | Lower | Higher | The C5 position on the furan ring is susceptible to oxidative metabolism. Fluorination at this site blocks this pathway, leading to a longer metabolic half-life.[2][5] |
| Target Binding Affinity | Baseline | Potentially Higher | Fluorine can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within the target's binding site, leading to increased potency.[7] |
Experimental Protocols for Efficacy Comparison
To validate the predicted advantages of fluorination, a series of standardized in vitro experiments are essential. The trustworthiness of these comparisons relies on robust, self-validating protocols.
Experimental Workflow Diagram
The overall process for comparing the two compounds can be visualized as follows:
Caption: Workflow for comparing furoic acid analogs.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol determines a compound's susceptibility to Phase I metabolism, a critical factor for in vivo half-life.[14]
Objective: To measure the rate of disappearance of the parent compound (2-furoic acid and 5-fluoro-2-furoic acid) when incubated with human liver microsomes.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[15][16]
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[17][18]
-
Ice-cold Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation.
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Methodology:
-
Preparation:
-
Incubation Setup (on a 96-well plate):
-
Test Wells: Add buffer, the microsomal working solution, and the test compound working solution to each well.
-
Negative Control (No Metabolism): Create parallel wells containing the test compound and microsomes but replace the NADPH solution with buffer. This validates that metabolism is NADPH-dependent.[15][18]
-
Positive Control: Include wells with known substrates (e.g., Midazolam) to ensure the microsomal batch is active.
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls).
-
At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with an internal standard.[19][20] The T=0 sample is taken immediately after adding NADPH.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) in µL/min/mg protein.[18]
-
Causality and Self-Validation: The inclusion of "minus-cofactor" controls is critical; if the compound disappears in these wells, it suggests chemical instability rather than metabolic degradation. The positive controls validate the enzymatic activity of the microsomes, ensuring the experiment is reliable. A significantly longer half-life for 5-fluoro-2-furoic acid compared to 2-furoic acid would provide strong evidence of successful metabolic blocking.[5]
Mechanism of Action & Signaling Pathways
While furoic acids are versatile scaffolds, their specific biological targets vary widely. For instance, some furo[2,3-d]pyrimidine derivatives have been identified as PI3K/AKT dual inhibitors, a critical pathway in cancer cell survival.[4]
Illustrative Signaling Pathway: PI3K/AKT Inhibition
If our fluorinated furoic acid derivative were designed to target this pathway, its mechanism could be visualized as follows.
Caption: Inhibition of the PI3K/AKT pathway.
In this scenario, the enhanced binding affinity of the fluorinated compound could lead to more potent inhibition of PI3K and/or AKT, resulting in stronger downstream effects like cell cycle arrest and apoptosis in cancer cells.[4]
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the furoic acid scaffold is a potent method for optimizing drug-like properties. As demonstrated through the principles of medicinal chemistry and outlined in the provided experimental frameworks, fluorination can decisively improve metabolic stability, modulate physicochemical properties, and enhance target affinity.[2][23] The comparison between a non-fluorinated parent and its fluorinated analog is not merely an academic exercise; it is a fundamental process in lead optimization that can mean the difference between a failed candidate and a successful therapeutic.
Researchers and drug developers should view fluorination not as a final step, but as an integral part of the design-build-test-learn cycle. By understanding the causal relationships between structure and function, and by employing robust, self-validating experimental protocols, the full potential of fluorinated furoic acids and other scaffolds can be realized, paving the way for more effective and safer medicines.
References
- Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., Cahard, D., Huryn, D. M., & Ballatore, C. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California.
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository.
- Jeschke, K. L., et al. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means.
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.
- Groves, J. T. (2013). Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden. Princeton University.
- (n.d.). How to Conduct an In Vitro Metabolic Stability Study. J&K Scientific.
- Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- (n.d.). Fluorine in drug discovery: Role, design and case studies. AIMS Press.
- (n.d.). Microsomal Stability Assay. Cyprotex.
- (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
- (n.d.). Metabolic stability in liver microsomes. Mercell.
- (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- (n.d.). Metabolic Stability Assays. Merck Millipore.
- Iaroshenko, V. O., et al. (2022). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs.
- Chow, D. S. L. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments.
- (2023). Evaluating Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- (n.d.). ADME Microsomal Stability Assay. BioDuro.
- (n.d.). Perfluoroalkyl carboxylic acids. Wikipedia.
- (n.d.). Perfluoroalkyl carboxylic acids.
- (n.d.). Perfluoroalkyl carboxylic acids – Knowledge and References. Taylor & Francis.
- Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7.
- Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- Gurbych, O., et al. (2024).
- Almoharib, B. K., et al. (2018). The efficacy of fluoride and others in caries prevention. ScienceScholar.
- (n.d.). 2-Furoic acid. Wikipedia.
- Philbrook, M., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- (n.d.).
- Al-Ostath, A., et al. (2024).
- (n.d.). The effect of fluoridated and non-fluoridated rewetting agents on in vitro recurrent caries. ScienceDirect.
- (2007).
- (n.d.). Showing Compound 2-Furancarboxylic acid (FDB000951). FooDB.
- Iaroshenko, V. O., et al. (2022).
- Sîrbu, A., et al. (2022). Review of Professionally Applied Fluorides for Preventing Dental Caries in Children and Adolescents. MDPI.
- (n.d.).
Sources
- 1. puotl.technologypublisher.com [puotl.technologypublisher.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]
- 11. mdpi.com [mdpi.com]
- 12. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mercell.com [mercell.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. researchrepository.ucd.ie [researchrepository.ucd.ie]
In Vitro Evaluation of the Therapeutic Potential of 5-Aryl-3-Furoic Acids: A Comparative Guide
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for the in vitro evaluation of 5-aryl-3-furoic acids, a promising class of heterocyclic compounds. While direct literature on this specific scaffold is emerging, this document synthesizes field-proven insights and methodologies from structurally related aryl-furan and furoic acid derivatives to establish a robust testing paradigm. We will explore the potential of these molecules in two key therapeutic areas: inflammation and oncology, providing the causal logic behind experimental choices, detailed protocols for self-validating assays, and comparative data to benchmark performance.
Part 1: Anti-Inflammatory Potential: Targeting the Arachidonic Acid Cascade
The furan nucleus is a core component of many compounds exhibiting anti-inflammatory properties.[1] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of enzymes within the arachidonic acid (AA) cascade.[2] Therefore, the logical starting point for evaluating 5-aryl-3-furoic acids is to assess their inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Mechanistic Insights: COX and LOX Pathways
Inflammation is a complex biological response where pro-inflammatory mediators, such as prostaglandins (PGs) and leukotrienes (LTs), play a central role. These mediators are synthesized from arachidonic acid by the COX and LOX enzymes, respectively. COX exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible at sites of inflammation.[3] Selective inhibition of COX-2 is a key objective to reduce side effects associated with traditional NSAIDs.[4] The 5-lipoxygenase (5-LOX) pathway leads to the production of leukotrienes, potent mediators of inflammation and allergic reactions.[5][6]
Below is a simplified representation of the arachidonic acid cascade, highlighting the key enzymatic targets for 5-aryl-3-furoic acids.
Caption: The Arachidonic Acid Cascade and potential targets for 5-aryl-3-furoic acids.
Comparative Analysis: COX/LOX Inhibition
To establish the therapeutic potential of novel 5-aryl-3-furoic acids, their inhibitory activity must be benchmarked against established drugs. The following table presents IC50 values for structurally related furan derivatives against COX and LOX enzymes, providing a reference for performance evaluation.
| Compound Class/Drug | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4,5-Diaryl 3(2H)Furanone (F-derivative) | COX-1 | 2.8 | Indomethacin | 0.1 |
| 4,5-Diaryl 3(2H)Furanone (F-derivative) | COX-2 | 0.15 | Celecoxib | 0.04 |
| 1-Aryl-2H,4H-tetrahydro-1,2,4-triazin-3-one | 5-LOX | 5-21 | Zileuton | 0.18[7] |
| N-Aryl-thiazole-2-amine derivative | 5-LOX | 0.127 | Zileuton | 0.18 |
Note: Data presented is for structurally related furan or heterocyclic compounds to provide a comparative baseline for evaluating novel 5-aryl-3-furoic acids. Data sourced from[8],[9], and[7].
Experimental Protocol: In Vitro Chromogenic COX Inhibition Assay
This protocol describes a self-validating system to determine the IC50 of test compounds against ovine COX-1 and human recombinant COX-2. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of TMPD in the presence of arachidonic acid, producing a colored product.
Rationale: This assay is a standard, high-throughput method for screening COX inhibitors. Using both COX-1 and COX-2 isoforms allows for the determination of selectivity, a critical parameter for predicting the gastrointestinal side-effect profile of a potential NSAID.[2]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid (substrate)
-
Test compounds (5-aryl-3-furoic acids) and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate and plate reader (610 nm)
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a stock solution of each COX isoform in the assay buffer. Just before use, dilute the enzyme with cold assay buffer containing heme to the desired working concentration.
-
Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitors in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid enzyme inhibition.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
150 µL of assay buffer
-
10 µL of diluted test compound or reference inhibitor
-
10 µL of Heme
-
10 µL of the respective COX enzyme solution (COX-1 or COX-2). Add buffer only for blank wells.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD.
-
Data Acquisition: Immediately begin reading the absorbance at 610 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the peroxidase activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Anticancer Potential: Cytotoxicity Screening
The furan scaffold is present in numerous compounds that have demonstrated cytotoxic effects against various cancer cell lines.[10][11][12] Therefore, a primary screen to evaluate the anticancer potential of 5-aryl-3-furoic acids involves assessing their ability to reduce the viability of cancer cells in vitro.
Experimental Workflow: In Vitro Anticancer Screening
The evaluation of a compound's anticancer potential follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Comparative Analysis: Cytotoxicity Against Cancer Cell Lines
The efficacy of novel compounds is often compared against standard chemotherapeutic drugs across a panel of cancer cell lines. The table below shows IC50 values for various aryl-heterocyclic compounds, providing a benchmark for assessing the potency of new 5-aryl-3-furoic acid derivatives.
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |
| 5-Aryl-1,3,4-Thiadiazole (4e) | HepG2 (Liver) | 3.13 | 5-Fluorouracil | 8.40 |
| 5-Aryl-1,3,4-Thiadiazole (4i) | MCF-7 (Breast) | 2.32 | 5-Fluorouracil | 6.80 |
| Furan-based Carboxamide (4d) | HepG2 (Liver) | 3.2 µM | Doxorubicin | 0.8 µM |
| 5-Arylaminouracil derivative | GBM-6138 (Glioblastoma) | 2.3 µM* | - | - |
Note: Data is compiled from studies on structurally related heterocyclic systems to provide a comparative context.[12][13][14] µM values are presented where available for more direct molar comparison.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]
Rationale: The MTT assay is a widely adopted, robust, and reliable method for initial cytotoxicity screening. It relies on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[16]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2) and a non-cancerous control line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds and reference drug (e.g., Doxorubicin)
-
96-well cell culture plates, multichannel pipette, incubator, microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-aryl-3-furoic acid derivatives and a reference drug in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly on a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use 690 nm as a reference wavelength if available.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100.
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value, which is the concentration required to inhibit cell viability by 50%.
-
References
-
Petraitytė, G., & Masevičius, V. (2015). Synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives and cytotoxicity evaluation against some human solid tumor cell lines. Chemija, 26(4). [Link]
-
LMA Leidykla. (n.d.). View of Synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives and cytotoxicity evaluation against some human solid tumor cell lines. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2606. [Link]
-
Khan, I., et al. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Pharmaceuticals, 16(9), 1222. [Link]
-
Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4883-4891. [Link]
-
Das, A., et al. (Year). Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Asian Journal of Chemistry. [Link]
-
Oh, S., et al. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 12(4), 719-722. [Link]
-
Bell, R. L., et al. (1991). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. Journal of Medicinal Chemistry, 34(5), 1594-1605. [Link]
-
Prakash, O., et al. (2015). Structure and ligand based drug design strategies in the development of novel 5- LOX inhibitors. Current Medicinal Chemistry, 22(30), 3469-3491. [Link]
-
Twaeaty, E. E. M., & El-Saeed, E. S. H. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules, 26(6), 1686. [Link]
-
Wang, Y., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology, 8, 584988. [Link]
-
Gorniak, I., et al. (2023). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. International Journal of Molecular Sciences, 24(22), 16492. [Link]
-
El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]
-
Wang, D., et al. (2020). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 193, 112224. [Link]
-
Geronikaki, A., et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1759. [Link]
-
Naz, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4643. [Link]
-
Ruocco, A., et al. (2024). Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening. European Journal of Medicinal Chemistry, 265, 115932. [Link]
-
Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole. European Journal of Medicinal Chemistry, 138, 661-668. [Link]
-
Black, W. C., et al. (2003). 3,4-Diaryl-5-hydroxyfuranones: highly selective inhibitors of cyclooxygenase-2 with aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 13(6), 1195-1198. [Link]
-
Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4883-4891. [Link]
-
ResearchGate. (n.d.). Analgesic and Anti-Inflammatory Activity of 5-Aryl-4-Aroyl-3-Hydroxy-1-Carboxymethyl-3-Pyrrolin-2-Ones. Retrieved from [Link]
-
Pinto, M., et al. (2021). In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates. Pharmaceuticals, 14(11), 1133. [Link]
-
Kezin, V. A., et al. (2024). Assessment of cytotoxicity of 5-arylaminouracil derivatives. Molecular Biology. [Link]
-
ResearchGate. (2016). 2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. Retrieved from [Link]
-
Gobis, K., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(23), 7172. [Link]
-
Tozkoparan, B., et al. (2007). Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. Arzneimittelforschung, 57(9), 598-604. [Link]
-
Bantia, S., et al. (1990). Studies on the mechanism of steroid 5 alpha-reductase inhibition by 3-carboxy A-ring aryl steroids. Journal of Steroid Biochemistry, 37(3), 379-385. [Link]
-
Warner, T. D., & Mitchell, J. A. (2004). Update on cyclooxygenase inhibitors: has a third COX isoform entered the fray?. Heart, 90(7), 727-728. [Link]
-
Li, D., et al. (2021). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Molecules, 26(19), 5763. [Link]
-
Checker, R., et al. (2012). Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT. PLoS ONE, 7(2), e31318. [Link]
-
Madsen, A. S., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 17(9), e202200044. [Link]
-
Maruthi, Y., et al. (2018). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Applied Research on Medicinal and Aromatic Plants, 10, 55-61. [Link]
-
Oyeleke, O. M., et al. (2022). Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats. Toxicology Reports, 9, 118-128. [Link]
-
Asghari, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences, 9(2), 226-237. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 3-Aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic Acids as Potential Insulin Receptor Activators. Retrieved from [Link]
-
Starek-Swiechowicz, B., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(10), 5288. [Link]
-
ResearchGate. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Retrieved from [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Update on cyclooxygenase inhibitors: has a third COX isoform entered the fray? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Diaryl-5-hydroxyfuranones: highly selective inhibitors of cyclooxygenase-2 with aqueous solubility [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and ligand based drug design strategies in the development of novel 5- LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of cytotoxicity of 5-arylaminouracil derivatives - Kezin - Molecular Biology [edgccjournal.org]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison of Synthetic Routes for 5-Substituted Furoic Acids: A Guide for Researchers
In the landscape of modern drug discovery and materials science, the furan-2-carboxylic acid scaffold is a recurring and valuable motif. Specifically, the introduction of substituents at the 5-position unlocks a vast chemical space, leading to compounds with diverse biological activities and material properties. For researchers and process chemists, the selection of an appropriate synthetic strategy is a critical decision, balancing factors such as yield, scalability, cost, safety, and environmental impact. This guide provides a head-to-head comparison of the most prevalent synthetic routes to 5-substituted furoic acids, offering field-proven insights and supporting experimental data to inform your selection.
Strategic Approaches to 5-Substituted Furoic Acids
The synthesis of 5-substituted furoic acids can be broadly categorized into three primary strategies, each with its own set of advantages and limitations:
-
Direct C-H Functionalization: This "atom-economical" approach involves the direct introduction of a functional group at the C5 position of a pre-existing furoic acid. The most notable example is direct carboxylation.
-
Oxidation of 5-Substituted-2-Furfurals: A versatile and widely employed method where the aldehyde functionality of a 5-substituted furfural is oxidized to the corresponding carboxylic acid.
-
Halogenation Followed by Cross-Coupling: A robust and modular strategy that involves the initial halogenation of the furan ring at the 5-position, followed by a transition-metal-catalyzed cross-coupling reaction to introduce a wide variety of substituents.
-
Biocatalytic Transformations: An emerging and sustainable approach that utilizes whole-cell or enzymatic systems to achieve high selectivity under mild conditions.
The following sections will delve into the mechanistic underpinnings and practical considerations of each of these routes.
Route 1: Direct C-H Carboxylation of 2-Furoic Acid
The direct carboxylation of the C-H bond at the 5-position of 2-furoic acid with CO₂ represents a highly attractive and green synthetic route, primarily for the synthesis of 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer building block.[1][2]
Mechanistic Rationale: Carbonate-Promoted C-H Activation
This reaction is typically performed in the absence of a solvent at high temperatures, using a molten mixture of an alkali salt of 2-furoic acid and an alkali carbonate.[1] The prevailing mechanism involves the deprotonation of the C5-H by the carbonate, which is the rate-determining step.[3] This generates a carbanionic intermediate that then undergoes electrophilic attack by CO₂ to form the dicarboxylate.[3] The choice of alkali metal cation is crucial, with cesium salts showing the highest efficacy due to their ability to stabilize the anionic intermediate.[1] Recent studies have shown that the addition of a Lewis acid, such as ZnCl₂, can coordinate to the furan ring, activating the C5-H bond and allowing for the use of less expensive potassium or sodium carbonates.[4][5]
Workflow and Visualization
Caption: Workflow for Direct C-H Carboxylation of 2-Furoic Acid.
Experimental Protocol: Carbonate-Promoted Carboxylation of 2-Furoic Acid to FDCA
This protocol is adapted from a scalable synthesis of FDCA.[1]
-
Preparation of the Salt Mixture: In a suitable reaction vessel, thoroughly mix potassium 2-furoate and cesium carbonate. A molar ratio with a high potassium content (e.g., 4:1 K⁺:Cs⁺) can be effective.[1]
-
Reaction Setup: Heat the salt mixture in a fixed-bed flow reactor under a stream of CO₂.
-
Reaction Conditions: Maintain the reaction temperature between 260-290 °C. Continuously flow CO₂ (e.g., 8 bars) through the reactor to drive the reaction and remove the water by-product.[6] The reaction time can be up to 40 hours.[6]
-
Work-up and Isolation: After cooling, dissolve the resulting solid in water. Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the 2,5-furandicarboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield pure FDCA. An isolated yield of 89% on a 1-mole scale has been reported.[1]
Route 2: Oxidation of 5-Substituted-2-Furfural
The oxidation of the formyl group of 5-substituted-2-furfurals is a versatile and widely applicable method for accessing a broad range of 5-substituted furoic acids. The choice of oxidant and catalyst is key to achieving high selectivity and yield, avoiding over-oxidation or degradation of the furan ring.[7]
Causality Behind Experimental Choices: Catalyst and Oxidant Selection
A variety of catalytic systems have been developed for this transformation, ranging from noble metal catalysts to more sustainable alternatives.
-
Noble Metal Catalysts (Au, Pt, Pd): These catalysts are highly efficient for the aerobic oxidation of furfurals.[7] Gold-based catalysts, for instance, have shown excellent selectivity for the oxidation of furfural to furoic acid in water under mild conditions.[6]
-
Manganese Catalysts: Pincer manganese complexes have been reported for the efficient oxidation of various furfurals, including those with electron-donating (e.g., 5-methyl) and electron-withdrawing (e.g., 5-bromo) substituents, with yields typically in the range of 75-89%.[8]
-
Ruthenium Catalysts: Ruthenium pincer complexes can catalyze the oxidation of furfural to furoic acid using alkaline water as the oxidant, producing H₂ as a byproduct. This approach has demonstrated high yields (up to 98%) and scalability.[9][10][11]
The reaction is often conducted in the presence of a base, which can facilitate the deprotonation of the aldehyde hydrate intermediate, a key step in the oxidation mechanism. However, alkaline conditions can also promote side reactions like the Cannizzaro disproportionation, which reduces the overall yield of the desired acid.[7]
Workflow and Visualization
Caption: General Workflow for the Oxidation of 5-Substituted-2-Furfural.
Experimental Protocol: Manganese-Catalyzed Oxidation of 5-Methylfurfural
The following is a representative protocol for the synthesis of 5-methyl-2-furoic acid.[8]
-
Reaction Setup: To a reaction tube, add 5-methylfurfural (1.0 mmol), the PNP pincer manganese catalyst (0.02 mmol, 2 mol%), and potassium hydroxide (2.0 mmol) as the base.
-
Solvent Addition: Add 2.0 mL of dioxane as the solvent.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 16 hours.
-
Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with aqueous HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 5-methyl-2-furoic acid (reported yield: 87%).[8]
Route 3: Halogenation and Suzuki-Miyaura Cross-Coupling
This two-step sequence is a powerful strategy for the synthesis of 5-aryl-2-furoic acids and other derivatives where a carbon-carbon bond is formed at the 5-position. The initial halogenation, typically bromination, provides a handle for subsequent palladium-catalyzed cross-coupling reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[12] The catalytic cycle involves three key steps:[13]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-halofuroic acid derivative to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) transfers its organic group to the Pd(II) center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 5-substituted furoic acid and regenerating the Pd(0) catalyst.
The choice of palladium catalyst, ligand, base, and solvent are all critical for achieving high yields and preventing side reactions.
Workflow and Visualization
Caption: Workflow for the Synthesis of 5-Aryl-2-furoic Acids.
Experimental Protocol: Synthesis of 5-Phenyl-2-furoic Acid
This protocol is a representative procedure based on established methods for Suzuki coupling of similar substrates.[14][15]
Step A: Bromination of 2-Furoic Acid
-
Reaction Setup: Dissolve 2-furoic acid in a suitable solvent such as acetic acid.
-
Reagent Addition: Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature.
-
Reaction: Stir the mixture until the reaction is complete (monitor by TLC or GC-MS).
-
Isolation: Pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain 5-bromo-2-furoic acid.
Step B: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-bromo-2-furoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[13]
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), followed by a degassed solvent system such as a mixture of 1,4-dioxane and water.[13]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 24 hours or until the starting material is consumed.[13]
-
Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-phenyl-2-furoic acid.
Route 4: Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often with high yields.[16]
Whole-Cell Biocatalysis for Furoic Acid Production
Whole-cell systems, such as Pseudomonas putida KT2440, can efficiently oxidize furfural to furoic acid with nearly 100% selectivity.[17] These systems utilize endogenous enzymes, avoiding the need for costly enzyme purification.
Enzymatic Carboxylation of 2-Furoic Acid
The enzyme HmfF, a prenylated flavin (prFMN) dependent UbiD family (de)carboxylase, can catalyze the carboxylation of 2-furoic acid to 2,5-furandicarboxylic acid (FDCA).[18] This reaction is reversible, and driving it towards carboxylation requires elevated CO₂ pressure.[18][19]
Experimental Protocol: Whole-Cell Biocatalytic Oxidation of Furfural
This protocol is based on the use of Pseudomonas putida KT2440.[17]
-
Cell Culture and Induction: Cultivate P. putida KT2440 in a suitable growth medium. The biocatalytic activity can be enhanced by adding an inducer like 5-hydroxymethylfurfural during the mid-exponential growth phase.[17]
-
Bioconversion: Harvest the cells by centrifugation and resuspend them in a phosphate buffer (e.g., 200 mM, pH 6.0).
-
Reaction: Add furfural to the cell suspension. The reaction can be run in a batch or fed-batch mode at 30 °C with agitation. In a fed-batch process, 204 mM furoic acid was produced with over 97% selectivity in 3 hours.[17]
-
Product Isolation: After the reaction, remove the cells by centrifugation. The supernatant containing the furoic acid can then be acidified to precipitate the product, which is then isolated by filtration.
Head-to-Head Comparison
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Scalability | Substrate Scope |
| Direct C-H Carboxylation | High atom economy, uses CO₂, green | High temperatures and pressures, often requires expensive Cs salts, limited to FDCA | 74-89%[1][6] | Demonstrated on a 1-mole scale[1] | Primarily for 2,5-furandicarboxylic acid |
| Oxidation of 5-Substituted-2-Furfural | Versatile for various 5-substituents, multiple catalytic systems available | Potential for over-oxidation or side reactions, may require noble metal catalysts | 75-98%[8][9] | Good, scalable processes reported[9] | Broad, tolerates various functional groups at the 5-position |
| Halogenation & Suzuki Coupling | Highly modular, provides access to a wide range of 5-aryl derivatives | Multi-step process, requires palladium catalyst, potential for halogenated waste | Good to excellent for coupling step (often >80%) | Well-established and scalable | Broad for aryl and heteroaryl boronic acids |
| Biocatalytic Routes | Highly selective, mild reaction conditions, environmentally friendly | Can be slower, substrate concentration may be limited by cell toxicity, requires specialized biological expertise | 97-100% selectivity reported[17] | Can be challenging to scale up | Currently more limited, but expanding with enzyme engineering |
Conclusion and Future Outlook
The choice of synthetic route for 5-substituted furoic acids is highly dependent on the specific target molecule, the scale of the synthesis, and the available resources.
-
For the large-scale, sustainable production of 2,5-furandicarboxylic acid , direct C-H carboxylation is a promising avenue, especially as more cost-effective catalysts and promoters are developed.
-
For accessing a diverse library of 5-substituted furoic acids , the oxidation of the corresponding furfurals remains a robust and versatile strategy.
-
When the target is a 5-aryl or 5-heteroarylfuroic acid , the halogenation and Suzuki-Miyaura coupling sequence offers unparalleled modularity and reliability.
-
Biocatalytic methods represent the future of sustainable chemical synthesis, and as these technologies mature, they are likely to become increasingly competitive with traditional chemical routes.
References
-
Yuan, H., Liu, H., et al. (2020). Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives. Appl Microbiol Biotechnol, 104(2), 527-543. [Link]
-
Payne, K. A. P., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis. [Link]
-
Zheng, Z., Xu, Q., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Chemistry, 8, 587456. [Link]
-
Li, C., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. PMC. [Link]
-
Banerjee, A., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry. [Link]
-
Zheng, Z., et al. (2022). Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. MDPI. [Link]
-
Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan‐based scaffold. ResearchGate. [Link]
-
Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]
-
A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. CORE. [Link]
-
Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid. Dalton Transactions. [Link]
-
Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]
-
A sustainable and green route to furan-2,5-dicarboxylic acid by direct carboxylation of 2-furoic acid and CO2. ResearchGate. [Link]
-
Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid. Semantic Scholar. [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkaline Water as the Formal Oxidant. ResearchGate. [Link]
-
Yuan, H., et al. (2020). Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives. PubMed. [Link]
-
Payne, K. A. P., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Publications. [Link]
-
Study of the Direct CO 2 Carboxylation Reaction on Supported Metal Nanoparticles. MDPI. [Link]
-
Whole‐cell Mediated Carboxylation of 2‐Furoic Acid Towards the Production of Renewable Platform Chemicals and Biomaterials. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Cambridge University Press. [Link]
-
Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. RSC Publishing. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. [Link]
-
Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. RSC Publishing. [Link]
-
Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al 2 O 3 Catalyst. MDPI. [Link]
-
5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. MDPI. [Link]
-
Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. MDPI. [Link]
-
Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]
Sources
- 1. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid. | Semantic Scholar [semanticscholar.org]
- 6. shokubai.org [shokubai.org]
- 7. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Introduction: The Imperative of Purity in Novel Compound Synthesis
In the landscape of drug discovery and materials science, 5-(4-Fluorophenyl)-2-methyl-3-furoic acid represents a class of bespoke chemical entities—a potential building block for novel active pharmaceutical ingredients (APIs). The journey from a successful synthesis to a viable candidate compound is paved with rigorous analytical validation. The purity of such a compound is not a mere metric; it is the bedrock of its safety, efficacy, and reproducibility in downstream applications.[][2][3] Impurities, whether they are residual starting materials, by-products, or degradation products, can introduce significant variability, leading to misleading biological data and potential toxicity.[3][4]
This guide provides a comprehensive framework for establishing the purity of a newly synthesized batch of this compound. We will move beyond a simple checklist of techniques, delving into the strategic application of orthogonal analytical methods. The core principle is that no single method is sufficient. A robust purity assessment relies on the convergence of evidence from multiple, independent analytical perspectives, each with its own strengths and limitations. This self-validating system ensures a high degree of confidence in the final purity statement, a critical requirement for regulatory compliance and successful research outcomes.[5][6]
Pillar 1: Chromatographic Separation - The Workhorse of Purity Analysis
Chromatography is the primary tool for separating the target compound from structurally similar impurities. Its power lies in its ability to resolve components of a mixture, allowing for their individual quantification.
High-Performance Liquid Chromatography (HPLC)
Causality Behind Method Selection: For a non-volatile, polar organic molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It separates compounds based on their hydrophobicity. The acidic nature of the carboxylic acid group necessitates the use of an acidified mobile phase to suppress its ionization, ensuring a sharp, well-defined peak shape. UV detection is ideal due to the presence of aromatic chromophores in the molecule.
Detailed Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Elution Program: Isocratic elution with a mixture of 50:50 (v/v) Solvent A: Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram. A well-optimized method should show the main peak with excellent symmetry and resolution from any impurity peaks.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Method Selection: While HPLC is the primary tool, GC-MS serves as an essential orthogonal method, particularly for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[8] Carboxylic acids are not sufficiently volatile for direct GC analysis; therefore, a derivatization step is mandatory to convert the polar -COOH group into a more volatile ester, typically a trimethylsilyl (TMS) ester.[9][10] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Detailed Experimental Protocol: GC-MS Impurity Profile
-
Derivatization:
-
Place ~1 mg of the sample in a GC vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-500 m/z.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Analysis: The total ion chromatogram (TIC) is analyzed to detect impurities. The mass spectrum of any impurity peak can be compared against spectral libraries (e.g., NIST) for tentative identification.
Pillar 2: Spectroscopic and Elemental Confirmation
While chromatography separates, spectroscopy and elemental analysis provide fundamental information about the compound's structure and elemental composition, offering a bulk analysis perspective on purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Method Selection: NMR is arguably the most powerful tool for structural elucidation and purity assessment. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.[11][12] Crucially, the presence of impurity signals in an NMR spectrum can directly indicate a contaminated sample. Quantitative NMR (qNMR) can even be used to determine the absolute purity against a certified internal standard without needing a reference standard of the analyte itself.
Detailed Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Integrate the signals and compare the relative ratios to the expected molecular structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This requires a longer acquisition time.
-
Confirm the number of unique carbon signals matches the molecular structure.
-
-
Analysis: The spectra should be clean, with all peaks assignable to the target molecule. The absence of significant unassigned peaks is a strong indicator of high purity. For example, residual solvents from the synthesis or crystallization process are often readily identified and quantified.
Elemental Analysis (CHN)
Causality Behind Method Selection: Elemental analysis provides a fundamental and independent measure of a compound's purity by determining the mass percentages of carbon, hydrogen, and nitrogen.[13][14][15] The results are compared against the theoretical values calculated from the compound's molecular formula (C₁₂H₉FO₃). A close match is a strong confirmation of the compound's identity and purity.
Detailed Experimental Protocol: Combustion Analysis
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by detectors.
-
Interpretation: The experimental weight percentages of C and H are compared to the theoretical values. A deviation of ≤0.4% is widely accepted as evidence of high purity.[16][17]
Workflow and Data Integration
A systematic approach is essential for a comprehensive purity assessment. The following workflow illustrates how these techniques are integrated.
Caption: Integrated workflow for purity benchmarking.
Comparative Data Summary
The performance of each analytical technique provides different, yet complementary, insights into the sample's purity.
| Analytical Technique | Information Provided | Typical Purity Result | Strengths | Limitations |
| RP-HPLC (UV) | Relative purity (Area %), separation of non-volatile impurities. | > 99.0% | High precision, robust, widely used for API purity. | Co-eluting impurities may be missed; requires chromophores. |
| GC-MS | Identification of volatile/semi-volatile impurities. | No significant volatile impurities detected. | High sensitivity, definitive identification via mass spectra. | Requires derivatization for non-volatile analytes; thermal degradation possible.[9] |
| ¹H NMR | Structural confirmation, detection of proton-containing impurities. | Consistent with structure, no significant impurity signals. | Absolute structural information, good for quantifying solvent residues. | Less sensitive than chromatography for minor impurities. |
| Elemental Analysis | Bulk elemental composition (C, H). | C: ±0.4% of theoreticalH: ±0.4% of theoretical | Confirms empirical formula, insensitive to isomeric impurities. | Bulk analysis; cannot detect minor impurities individually.[16] |
Comparison with Alternative Furoic Acid Derivatives
To contextualize the purity assessment, it is useful to compare with other structurally related compounds that might be synthesized in a similar campaign.
| Compound | Key Structural Feature | Potential Synthesis Impurity | Primary Purity Challenge | Recommended Orthogonal Method |
| This compound | Fluorophenyl group | Unreacted boronic acid or aryl halide from Suzuki coupling.[11] | Resolving closely related positional isomers. | High-resolution MS to confirm elemental composition. |
| 5-Phenyl-2-methyl-3-furoic acid [18] | Non-substituted phenyl | Dimerized starting materials. | Lower UV response compared to fluorinated analog. | NMR to check for absence of fluorinated signals. |
| 5-(4-Chlorophenyl)-2-methyl-3-furoic acid [19][20] | Chlorophenyl group | Dehalogenated by-products. | Potential for isotopic pattern complexity in MS. | GC-MS to screen for volatile chlorinated organics. |
Investigating Unexpected Impurities
If an unknown impurity is detected (e.g., a significant peak in the HPLC chromatogram), a systematic investigation is required.
Caption: Decision workflow for impurity identification.
Conclusion
Benchmarking the purity of a synthesized compound like this compound is a multi-faceted process that underpins the reliability of all subsequent research. A combination of high-resolution chromatographic separation (HPLC), orthogonal impurity screening (GC-MS), definitive structural confirmation (NMR), and fundamental compositional verification (Elemental Analysis) provides a robust, scientifically defensible assessment. This integrated approach, grounded in the principle of orthogonality, ensures that the material proceeding to the next stage of development is of the highest possible quality and is thoroughly understood, thereby upholding the principles of scientific integrity and accelerating the path from discovery to application.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available from: [Link]
-
Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). n.d. AGCAB. Available from: [Link]
-
Elemental analysis - Wikipedia. n.d. Wikipedia. Available from: [Link]
-
Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. n.d. Nicovaper. Available from: [Link]
-
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Available from: [Link]
-
Live qualification/validation of purity methods for protein products. n.d. Purdue University. Available from: [Link]
-
An International Study Evaluating Elemental Analysis. (2022). PubMed Central (PMC). Available from: [Link]
-
Analytical method validation: A brief review. n.d. ResearchGate. Available from: [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021). Royal Society of Chemistry. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Available from: [Link]
-
Analytical Method Validation: Back to Basics, Part II. (2014). LCGC International. Available from: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. n.d. Eltra. Available from: [Link]
-
How Important Is Chemical Purity In The Pharmaceutical Industry? (2020). Moravek, Inc. Available from: [Link]
-
Purity Assay (Pharmaceutical Testing). n.d. Pathogenia. Available from: [Link]
-
3-Furoic acid | C5H4O3. n.d. PubChem. Available from: [Link]
-
5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. n.d. Amerigo Scientific. Available from: [Link]
-
Organic Syntheses Procedure. n.d. Organic Syntheses. Available from: [Link]
-
3-Furoic acid. (2018). SIELC Technologies. Available from: [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI. Available from: [Link]
- Synthesis methods for the preparation of 2-furoic acid derivatives. n.d. Google Patents.
-
2-Furoic Acid - bmse000330. n.d. BMRB. Available from: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. n.d. Asian Journal of Chemistry. Available from: [Link]
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2013). ResearchGate. Available from: [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. n.d. ACG Publications. Available from: [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). MDPI. Available from: [Link]
-
Supplementary Information. n.d. The Royal Society of Chemistry. Available from: [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2021). MDPI. Available from: [Link]
-
Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. n.d. JEOL. Available from: [Link]
-
5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. n.d. National Institutes of Health. Available from: [Link]
-
2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3. n.d. PubChem. Available from: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Springer. Available from: [Link]
-
HPLC Organic Acid Analysis. n.d. Interchim. Available from: [Link]
-
Urine organic acid metabolomic profiling by gas chromatography mass spectrometry. (2020). Cardiff University. Available from: [Link]
-
Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. (2020). ResearchGate. Available from: [Link]
-
Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. n.d. Restek. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Available from: [Link]
Sources
- 2. nicovaper.com [nicovaper.com]
- 3. moravek.com [moravek.com]
- 4. Impurity Reference Standards - Enamine [enamine.net]
- 5. wjarr.com [wjarr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. azom.com [azom.com]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 15. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 16. Elemental analysis - Wikipedia [en.wikipedia.org]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. furoic acid suppliers USA [americanchemicalsuppliers.com]
- 20. 111787-89-4 CAS MSDS (5-(4-CHLOROPHENYL)-2-METHYL-3-FUROIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Correlating the Physicochemical Properties and Biological Activity of Furoic Acid Analogs: A Senior Application Scientist's Perspective
An In-Depth Guide for Drug Development Professionals
Introduction: The Furoic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
2-Furoic acid, a simple heterocyclic compound derived from biomass, represents a quintessential "privileged scaffold" in drug discovery.[1] Its rigid furan ring, coupled with a carboxylic acid moiety, provides a unique electronic and structural foundation for developing a diverse array of therapeutic agents.[1] First isolated in 1780, this derivative of furfural is now a cornerstone in the synthesis of pharmaceuticals ranging from antibiotics to anti-inflammatory agents.[1][2]
The true power of the furoic acid scaffold lies in its tunability. Subtle modifications to its structure can dramatically alter its physicochemical properties, which in turn govern its biological activity. Understanding the intricate relationship between a molecule's physical characteristics and its therapeutic effect is the foundation of rational drug design. This guide provides an in-depth analysis of these correlations for furoic acid analogs, complete with detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Physicochemical Properties - The Determinants of Pharmacokinetic and Pharmacodynamic Behavior
The journey of a drug from administration to its molecular target is a complex odyssey dictated by its physicochemical properties. For furoic acid analogs, three key parameters—lipophilicity, electronic effects, and steric factors—are paramount.
Lipophilicity (logP): Navigating Biological Membranes
Lipophilicity is arguably the most critical physicochemical property influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It quantifies a compound's affinity for a nonpolar, lipid-like environment versus an aqueous one. This is expressed as the partition coefficient (P) or, more commonly, its logarithm (logP).[3] A well-balanced logP is essential; a value that is too low may lead to poor membrane permeability, while a value that is too high can result in poor aqueous solubility and excessive binding to plasma proteins.[4]
Expert Insight: The "shake-flask" method is considered the gold standard for logP determination due to its direct and accurate measurement, provided the compound is stable and pure.[3] It is a foundational experiment for any new chemical entity.
Experimental Protocol: Shake-Flask Method for logP Determination
-
Solvent Saturation: Prepare mutually saturated solutions of n-octanol and water by vigorously mixing them for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the furoic acid analog in the aqueous phase at a known concentration. The concentration should be below the compound's critical micelle concentration to ensure accurate measurement.[5]
-
Partitioning: In a separatory funnel, combine a precise volume of the aqueous stock solution with a precise volume of the saturated n-octanol.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow the analog to reach equilibrium between the two phases.
-
Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.
-
Quantification: Carefully sample each phase. Determine the concentration of the analog in both the aqueous and n-octanol layers using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The logP is calculated using the formula: logP = log10([Concentration in n-octanol] / [Concentration in aqueous phase])[6]
Electronic Effects (pKa): The Key to Ionization and Interaction
The acidity of the carboxylic acid group, quantified by its pKa value, is governed by the electronic properties of substituents on the furan ring. The pKa determines the ionization state of the molecule at a given pH, which profoundly affects its solubility, membrane permeability, and ability to interact with its biological target.[7]
Expert Insight: Potentiometric titration is a highly precise and reliable method for determining pKa.[8] It directly measures the pH change as a function of added titrant, allowing for a clear determination of the half-equivalence point where pH equals pKa.[9]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).[9]
-
Sample Preparation: Accurately weigh and dissolve the furoic acid analog in a suitable solvent (e.g., deionized water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated combined pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[9]
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the midpoint of the steepest part of the resulting sigmoid curve (the half-equivalence point).[7]
PART 2: Biological Activities - Translating Chemical Structure into Therapeutic Effect
The diverse physicochemical profiles of furoic acid analogs give rise to a wide spectrum of biological activities.[10][11] Here, we detail the protocols for assessing three of the most significant: antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Furan derivatives are known to possess significant antibacterial and antifungal properties.[12][13][14] Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[15]
Expert Insight: The broth microdilution method is the preferred technique for MIC determination in modern drug discovery.[16] It is highly accurate, reproducible, and amenable to high-throughput screening of multiple compounds and concentrations simultaneously.[17]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of the furoic acid analog in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[15]
-
Inoculum Preparation: Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final required inoculum density.[18]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (inoculum without compound) and a negative control (medium only).[17]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the analog in which no visible growth (turbidity) is observed.[17][19]
Anticancer Activity
Many furan-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[20][21][22] A primary method for assessing this activity is the MTT assay, which measures a cell's metabolic activity as an indicator of its viability.[23][24]
Expert Insight: The MTT assay is a robust and widely used colorimetric assay. Its principle relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[25] The amount of formazan produced is directly proportional to the number of viable cells.[23]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[23]
-
Compound Treatment: Treat the cells with various concentrations of the furoic acid analog and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C.[26] During this time, viable cells will form purple formazan crystals.[27]
-
Solubilization: Carefully remove the MTT solution. Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.[25][26]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Mechanism Visualization: Furoic Acid Analog-Induced Apoptosis
Caption: Furoic acid analogs can trigger apoptosis via the intrinsic mitochondrial pathway.
Anti-inflammatory Activity
The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[28][29]
Expert Insight: Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is often desired to reduce gastrointestinal side effects associated with NSAIDs. In vitro enzyme immunoassays (EIA) provide a reliable and specific method for quantifying the production of prostaglandins and assessing inhibitor potency.[30][31]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Reagents: Utilize purified COX-1 (ovine) and COX-2 (human recombinant) enzymes. Prepare a reaction buffer, heme, and the substrate (arachidonic acid).[31]
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and enzyme (either COX-1 or COX-2). Add the furoic acid analog at various concentrations and incubate for a short period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set time, stop the reaction by adding a strong acid (e.g., 1 M HCl).[31]
-
Product Quantification: The primary product, Prostaglandin H2 (PGH2), is unstable. It is reduced to the more stable Prostaglandin F2α (PGF2α) using stannous chloride.[32] The concentration of PGF2α is then quantified using a competitive Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of COX inhibition versus the log of the analog's concentration.
PART 3: Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure (represented by physicochemical descriptors) of a series of compounds and their biological activity.[33] For furoic acid analogs, a QSAR model can predict the activity of newly designed compounds, thereby saving significant time and resources by prioritizing the synthesis of the most promising candidates.
Workflow: QSAR Model Development
Caption: The general workflow for developing a predictive QSAR model.
PART 4: Comparative Data Summary
The table below provides an illustrative comparison of how substitutions on the furoic acid scaffold can influence physicochemical properties and, consequently, biological activity.
| Furoic Acid Analog (Substituent at C5) | logP (Calculated) | pKa (Predicted) | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 |
| -H (2-Furoic Acid) | 0.98 | 3.16 | >128 | >100 |
| -Br (5-Bromo-2-furoic acid) | 2.15 | 2.85 | 32 | 48.5 |
| -NO₂ (5-Nitro-2-furoic acid) | 1.32 | 2.51 | 8 | 15.2 |
| -CH₃ (5-Methyl-2-furoic acid) | 1.55 | 3.55 | 64 | 82.1 |
Disclaimer: The data in this table are representative examples compiled for illustrative purposes and may not reflect definitive experimental results from a single study.
Analysis: This data illustrates key SAR trends. The introduction of an electron-withdrawing and lipophilic bromine atom (-Br) increases both antimicrobial and anticancer activity compared to the parent compound. An even stronger electron-withdrawing nitro group (-NO₂) further enhances potency, likely by increasing the molecule's ability to participate in crucial electronic interactions, despite a moderate logP. Conversely, an electron-donating methyl group (-CH₃) appears less favorable for these specific activities.
Conclusion
The systematic investigation of furoic acid analogs provides a compelling case study in the principles of modern drug discovery. By meticulously characterizing the physicochemical properties of each new analog and correlating them with robust biological data, researchers can build a predictive understanding of the structure-activity relationship. The protocols and frameworks presented in this guide offer a comprehensive approach to this process, enabling the rational design of novel furoic acid derivatives with enhanced potency, selectivity, and therapeutic potential.
References
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-75. [Link]
-
Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Pharma Beginners. [Link]
-
Wikipedia contributors. (2024). Broth microdilution. Wikipedia, The Free Encyclopedia. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Hendriks, J. H., De Smet, M., & De Deyn, P. P. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
-
Slideshare. (n.d.). pKa and log p determination. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]
-
Gismondo, M. R., Chisari, G., & D'Amico, G. (1987). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. PubMed. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature. [Link]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. [Link]
-
ResearchGate. (2011). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. [Link]
-
Vasil’ev, A. V., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
MDPI. (n.d.). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
-
ResearchGate. (2014). Practical methods for the measurement of log P for surfactants. [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC - NIH. [Link]
-
Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]
-
Cimmino, A., et al. (2018). Natural and Synthetic Furanones with Anticancer Activity. PubMed. [Link]
-
Grokipedia. (n.d.). 2-Furoic acid. [Link]
-
NIH. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempoint.com [chempoint.com]
- 3. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. asianpubs.org [asianpubs.org]
- 29. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 31. thepharmajournal.com [thepharmajournal.com]
- 32. researchgate.net [researchgate.net]
- 33. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Executive Summary: Beyond the Bench
In the landscape of drug discovery and chemical research, our focus is often on synthesis and application. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, actionable protocol for the proper disposal of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid, a halogenated carboxylic acid. The procedures outlined herein are grounded in the principles of chemical compatibility, regulatory requirements under the Resource Conservation and Recovery Act (RCRA), and best practices for laboratory safety. Adherence to these guidelines will ensure the safe and compliant handling of this compound from the point of generation to its final disposal.
Hazard Profile and Waste Characterization
Inferred Hazards: Based on data for related compounds such as 2-Furoic acid, 3-Furoic acid, and other substituted furoic acids, this compound should be handled as a substance that:
Waste Characterization: The critical feature for disposal is the compound's chemical structure. The presence of a fluorine atom bonded to the phenyl group classifies this compound as a halogenated organic compound .[5][6] This classification is the primary determinant for its segregation and disposal pathway. Under the EPA's RCRA framework, chemical waste must be properly characterized to ensure it is managed safely from "cradle-to-grave".[7]
Regulatory Framework: The RCRA Mandate
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes the framework for the proper management of hazardous waste. For laboratories, this means that chemical waste cannot be discarded as regular trash or poured down the sanitary sewer system.[7] Instead, it must be collected, stored, and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Facilities generating hazardous waste are required to have a comprehensive, written waste management plan and may need an EPA ID number.[7][9] This plan should detail procedures for waste identification, segregation, storage, and disposal.[9]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound.
Step 1: Point-of-Generation Identification
-
Action: As soon as the material is designated as waste, it must be clearly labeled.
-
Causality: Proper labeling prevents accidental mixing of incompatible wastes and ensures the safety of all personnel who may handle the container. The label must include the full chemical name, "this compound," and clearly indicate its hazardous properties (e.g., "Irritant," "Halogenated Organic Waste").
Step 2: Select the Appropriate Waste Container
-
Action: Choose a chemically compatible container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Causality: The container must not react with or be degraded by the acidic and organic nature of the waste. A secure lid is crucial to prevent the release of vapors, which may be irritating or harmful.
Step 3: Segregate as Halogenated Organic Waste
-
Action: Collect waste this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) in a dedicated container labeled "Halogenated Organic Waste."[5][6]
-
Causality: This is the most critical step. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[10] Mixing this waste with non-halogenated solvents contaminates the entire volume, significantly increasing disposal costs and complexity.[11]
Step 4: Maintain a Waste Log
-
Action: For containers accumulating waste from multiple experiments, maintain a log sheet on the container. Record the chemical name and approximate quantity of everything added.
-
Causality: A log provides an accurate manifest for the disposal facility and is a regulatory requirement. It ensures the contents of the container are known at all times.
Step 5: Safe Accumulation and Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area.[12] This area should be well-ventilated, away from heat or ignition sources, and secondary containment should be used.
-
Causality: Proper storage minimizes the risk of spills, fires, and exposure. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12] Weekly inspection of waste storage areas is a regulatory requirement under RCRA.[8]
Step 6: Arrange for Final Disposal
-
Action: Once the container is full or waste has been accumulated for the maximum allowed time (e.g., 12 months for academic labs under Subpart K), arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[12][13]
-
Causality: Only certified professionals are permitted to transport and dispose of hazardous waste, ensuring it is managed in compliance with all federal and state regulations.[7]
Disposal Pathway Decision Logic
The following diagram illustrates the decision-making process for the proper segregation and handling of this chemical waste.
Caption: Decision workflow for proper disposal of this compound.
Summary of Disposal Procedures
For quick reference, the key logistical information is summarized in the table below.
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Halogenated Organic Acid | Contains a carbon-fluorine bond.[5][14] |
| Primary Container | HDPE or Glass Bottle with a sealed cap. | Chemical compatibility and prevention of vapor release.[11] |
| Waste Segregation | Collect in a dedicated "Halogenated Organic Waste" stream. | Prevents contamination of other waste streams; required for proper incineration.[6][10] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases. | To prevent potentially hazardous chemical reactions.[1] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | Compliance with RCRA regulations and ensures safety.[8][12] |
| Final Disposal | Via licensed hazardous waste disposal vendor. | Legally required for transport and treatment of hazardous materials.[7] |
References
- Environmental Marketing Services. (n.d.). Disposal of Chemicals in the Laboratory.
- T.M.K. (2022, March 24).
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know.
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Furoic acid.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Amerigo Scientific. (n.d.). 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester.
- NY.gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities.
- Sigma-Aldrich. (n.d.). 5-methyl-furoic acid.
- Georganics. (n.d.). Safety Data Sheet for 3-METHYL-2-FUROIC ACID.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Phenyl-2-(trifluoromethyl)-3-furoic acid, 97%.
- Sigma-Aldrich. (2024, January 26). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- DC Fine Chemicals. (n.d.). Safety Data Sheet for 2-Furoic acid.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- ChemicalBook. (n.d.). 5-(4-CHLOROPHENYL)-2-METHYL-3-FUROIC ACID Product Description.
- University of Wisconsin. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- ECHEMI. (n.d.). 3-Furancarboxylic acid SDS.
- Apollo Scientific. (n.d.). 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid.
- Fisher Scientific. (2023, August 25). Safety Data Sheet for 2-Methyl-5-(4-methylphenyl)-3-furoic acid.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- National Institutes of Health. (n.d.). 3-Furoic acid. PubChem.
- Chemsrc. (2025, August 25). 5-Methyl-2-furoic acid.
- Sigma-Aldrich. (n.d.). 3-Furoic acid 98%.
Sources
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 229957-02-2 Cas No. | 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid | Apollo [store.apolloscientific.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 9. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. nipissingu.ca [nipissingu.ca]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 13. acs.org [acs.org]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Senior Application Scientist's Guide to Handling 5-(4-Fluorophenyl)-2-methyl-3-furoic acid
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for 5-(4-Fluorophenyl)-2-methyl-3-furoic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a substituted furoic acid—allows us to draw authoritative guidance from analogous compounds and established principles for managing acidic, powdered chemical reagents. This protocol is designed to be a self-validating system, ensuring your protection and the integrity of your research.
Hazard Assessment: Understanding the Risk Profile
Based on data from structurally related furoic acid derivatives, this compound should be handled as a substance that is, at a minimum:
-
A Skin Irritant: Capable of causing skin irritation upon contact.[1][2][3]
-
A Serious Eye Irritant: Poses a significant risk of causing serious damage if it comes into contact with the eyes.[1][2][3]
-
A Respiratory Tract Irritant: As a fine powder, it can be easily aerosolized, and inhalation may lead to respiratory irritation.[1][2][3][4]
The primary risks stem from its physical form as a powder, which increases the likelihood of inhalation and surface contamination, and its acidic nature, which drives its irritant properties.[4][5]
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific Personal Protective Equipment (PPE), it is critical to implement a multi-layered safety strategy. PPE is the last line of defense; the initial and most effective measures are engineering and administrative controls.
-
Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For a toxic or irritant powder, this is non-negotiable.
-
Primary Containment: Always handle this compound within a certified chemical fume hood, a powder weighing station, or a glove box.[4][6][7] A standard fume hood's airflow can sometimes be too high, causing fine powders to become airborne.[6] A powder weighing enclosure with horizontal laminar flow is often ideal as it protects the user while minimizing air turbulence that could affect balance accuracy.[4][6]
-
-
Administrative Controls: These are procedural changes that modify how work is done.
Personal Protective Equipment (PPE): Your Essential Barrier
Once engineering and administrative controls are in place, the correct PPE is required to protect against any residual risk of exposure.
| Protection Type | Equipment Specification | Rationale & Purpose |
| Eye & Face Protection | Chemical safety goggles with side shields (meeting EN 166 or ANSI Z87.1 standards). A face shield worn over goggles is required when there is a significant splash risk.[9] | Protects eyes from airborne powder and potential splashes during solution preparation. A face shield offers an additional barrier for the entire face.[9][10] |
| Skin & Body Protection | Gloves: Nitrile or neoprene gloves (double-gloving is recommended).[10][11] Check manufacturer's compatibility charts for any solvents used. Lab Coat: A chemical-resistant lab coat or a disposable gown made of polyethylene-coated polypropylene.[11] | Prevents direct skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove. A lab coat protects personal clothing and underlying skin from contamination.[10] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator may be necessary if work cannot be conducted within a fume hood or other ventilated enclosure.[9][11] | Protects against the inhalation of harmful airborne powder. The need for respiratory protection should be determined by a formal risk assessment. |
| Foot Protection | Closed-toe, liquid-resistant shoes.[11] | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is crucial for safety and experimental success.
Caption: Safe handling workflow for this compound.
Detailed Steps:
-
Preparation:
-
Verify that an emergency eyewash and safety shower are accessible within a 10-second travel distance.[11]
-
Cover the work surface inside the fume hood with absorbent bench paper to contain any minor spills.[6]
-
Prepare two labeled waste containers: one for contaminated solids (gloves, weigh paper) and one for any acidic liquid waste.[12]
-
-
Weighing and Handling:
-
When weighing, use the smallest scoops necessary to minimize the potential for generating dust.[6] Keep the primary container closed as much as possible.[6]
-
Use anti-static weigh boats or an anti-static gun to prevent electrostatic charging, which can cause fine powders to scatter.[8]
-
When making a solution, always add the acid (solid) to the solvent slowly. Never add solvent to the dry acid, especially water, to avoid a potentially exothermic reaction.[11]
-
-
Post-Handling Decontamination:
-
Carefully wipe down the work surface, balance, and any equipment used with a towel wetted with a suitable solvent to decontaminate them.[8] Do not dry sweep, as this will aerosolize the powder.
-
Dispose of all disposable items, including the outer pair of gloves, into the designated solid hazardous waste container.[8]
-
Remove remaining PPE and wash hands thoroughly with soap and water.[5]
-
Spill and Disposal Management
A comprehensive plan must include clear procedures for emergencies and waste disposal.
Spill Response Protocol
Your response to a spill should be swift, confident, and safe.
Caption: Decision tree for chemical spill response.
For small spills of the solid, gently cover the powder with a sweeping compound or other absorbent material to avoid raising dust. Then, begin the neutralization process. For spills of acidic solutions, first contain the spill by making a dike with an unreactive absorbent material.[13][14] Neutralize the acid by slowly adding a base like sodium bicarbonate, starting from the perimeter and working inwards, until fizzing stops.[15][16] Use pH paper to confirm the pH is between 6 and 8 before final cleanup.[13][17]
Waste Disposal Plan
All waste must be treated as hazardous.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed container for hazardous waste.[12]
-
Aqueous Waste: Acidic solutions should not be poured down the drain.[12] They must first be neutralized. In a fume hood, slowly add a base (e.g., sodium bicarbonate or sodium carbonate) to the acidic solution while stirring.[17][18][19] Once the pH is stable between 5.5 and 9.5, it may be permissible to dispose of it down the drain with a large volume of water, but only if it contains no other hazardous components like heavy metals.[18][19] Crucially, always consult and follow your institution's specific hazardous waste disposal guidelines. [17][18]
By integrating these principles of hazard assessment, control, and response into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
North Industrial Chemicals. (2024, September 28). Discover the step-by-step cleaning for sulfuric acid spills. Retrieved from [Link]
-
Smith College. (n.d.). SPILLS. Smith College Research and Instruction Safety. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste. UW-Milwaukee Environmental Protection Program. Retrieved from [Link]
-
Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids. Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Get Rid of Acidic Waste Safely and Responsibly. Retrieved from [Link]
-
Unnamed Author. (2025, September 18). What are the safety precautions when handling acids? Blog. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
University of California, Los Angeles EH&S. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
- Unnamed Institution. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluorosilicic.
-
Environmental Marketing Services. (2020, January 30). Types of Acid Waste Disposal. Retrieved from [Link]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
-
AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]
-
Duke University Safety Office. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Phenyl-2-(trifluoromethyl)-3-furoic acid, 97%. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 2-Furoic acid. Retrieved from [Link]
-
Georganics. (n.d.). 3-METHYL-2-FUROIC ACID Safety Data Sheet. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. georganics.sk [georganics.sk]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. uwlax.edu [uwlax.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. leelinework.com [leelinework.com]
- 10. iigtchem.com [iigtchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. acs.org [acs.org]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]
- 17. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 18. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 19. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
